4-((1-Cyanocyclobutyl)amino)-2-fluoro-N-methylbenzamide
Description
BenchChem offers high-quality 4-((1-Cyanocyclobutyl)amino)-2-fluoro-N-methylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((1-Cyanocyclobutyl)amino)-2-fluoro-N-methylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-[(1-cyanocyclobutyl)amino]-2-fluoro-N-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN3O/c1-16-12(18)10-4-3-9(7-11(10)14)17-13(8-15)5-2-6-13/h3-4,7,17H,2,5-6H2,1H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAIGLIMPDRXLFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C=C(C=C1)NC2(CCC2)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30657627 | |
| Record name | 4-[(1-Cyanocyclobutyl)amino]-2-fluoro-N-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30657627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915087-26-2 | |
| Record name | 4-[(1-Cyanocyclobutyl)amino]-2-fluoro-N-methylbenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=915087-26-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(1-Cyanocyclobutyl)amino]-2-fluoro-N-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30657627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 4-((1-Cyanocyclobutyl)amino)-2-fluoro-N-methylbenzamide: A Comprehensive Technical Guide
This guide provides a detailed technical protocol for the synthesis of 4-((1-Cyanocyclobutyl)amino)-2-fluoro-N-methylbenzamide, a key intermediate in the manufacture of the potent poly (ADP-ribose) polymerase (PARP) inhibitor, Talazoparib.[1][2] This document is intended for researchers, medicinal chemists, and process development scientists, offering in-depth insights into the synthetic strategy, reaction mechanisms, and practical execution of the laboratory procedure.
Introduction and Strategic Overview
4-((1-Cyanocyclobutyl)amino)-2-fluoro-N-methylbenzamide (CAS No. 915087-26-2) serves as a crucial building block for Talazoparib, a clinically approved therapeutic for certain types of cancer.[1][2] Its molecular architecture, featuring a fluorinated benzamide core coupled to a cyanocyclobutyl amine, is of significant interest in medicinal chemistry.[3] The synthesis of this intermediate is a critical step that requires precise control over reaction conditions to ensure high yield and purity.
This guide will focus on a convergent and industrially relevant synthetic approach, which involves the preparation of two key precursors followed by their strategic coupling. The chosen retrosynthetic analysis is illustrated below:
Caption: Retrosynthetic analysis of the target molecule.
The core of this strategy lies in a Palladium-catalyzed Buchwald-Hartwig amination. This powerful cross-coupling reaction is widely employed in the pharmaceutical industry for the formation of carbon-nitrogen bonds, offering a reliable method for connecting the aryl halide (Precursor 1) with the cycloalkylamine (Precursor 2).[4][5][6][7]
Synthesis of Precursor 1: 4-Bromo-2-fluoro-N-methylbenzamide
The synthesis of 4-bromo-2-fluoro-N-methylbenzamide is a multi-step process commencing from commercially available starting materials.
Step-by-Step Protocol for Precursor 1
A detailed protocol for the synthesis of 4-bromo-2-fluoro-N-methylbenzamide is as follows:
Reaction Scheme:
Caption: Synthesis of 4-Bromo-2-fluoro-N-methylbenzamide.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Bromo-2-fluorobenzoic acid | 219.02 | 10.0 g | 45.6 mmol |
| Oxalyl chloride | 126.93 | 4.8 mL | 54.7 mmol |
| Dichloromethane (DCM), anhydrous | - | 100 mL | - |
| N,N-Dimethylformamide (DMF) | - | 2 drops | - |
| Methylamine (2M solution in THF) | 31.06 | 45.6 mL | 91.2 mmol |
| Tetrahydrofuran (THF), anhydrous | - | 50 mL | - |
Procedure:
-
Activation of the Carboxylic Acid: To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add 4-bromo-2-fluorobenzoic acid (10.0 g, 45.6 mmol) and anhydrous dichloromethane (100 mL).
-
Add a catalytic amount of anhydrous N,N-dimethylformamide (2 drops).
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add oxalyl chloride (4.8 mL, 54.7 mmol) dropwise over 15 minutes. Causality: Oxalyl chloride converts the carboxylic acid to the more reactive acyl chloride. DMF acts as a catalyst for this transformation. The reaction is performed at 0°C to control the exothermic reaction and prevent side product formation.
-
Allow the reaction to warm to room temperature and stir for 2 hours. The reaction progress can be monitored by the cessation of gas evolution.
-
Amidation: In a separate flame-dried 500 mL round-bottom flask, cool a 2M solution of methylamine in THF (45.6 mL, 91.2 mmol) to 0 °C.
-
Slowly add the freshly prepared acyl chloride solution to the methylamine solution via cannula. Causality: A stoichiometric excess of methylamine is used to react with the acyl chloride and to neutralize the HCl byproduct generated during the reaction.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for an additional 2 hours.
-
Work-up and Purification: Quench the reaction by the slow addition of 50 mL of water.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution (50 mL) and brine (50 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from ethyl acetate/hexanes to afford 4-bromo-2-fluoro-N-methylbenzamide as a white solid.
Synthesis of Precursor 2: 1-Aminocyclobutanecarbonitrile
The synthesis of 1-aminocyclobutanecarbonitrile is typically achieved through a Strecker synthesis using cyclobutanone as the starting material.
Step-by-Step Protocol for Precursor 2
Reaction Scheme:
Caption: Synthesis of 1-Aminocyclobutanecarbonitrile.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Cyclobutanone | 70.09 | 5.0 g | 71.3 mmol |
| Potassium cyanide (KCN) | 65.12 | 5.1 g | 78.4 mmol |
| Ammonium chloride (NH4Cl) | 53.49 | 4.2 g | 78.4 mmol |
| Aqueous Ammonia (28-30%) | - | 20 mL | - |
| Methanol | - | 20 mL | - |
| Water | - | 20 mL | - |
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve potassium cyanide (5.1 g, 78.4 mmol) and ammonium chloride (4.2 g, 78.4 mmol) in water (20 mL).
-
Add aqueous ammonia (20 mL) to the solution.
-
In a separate beaker, dissolve cyclobutanone (5.0 g, 71.3 mmol) in methanol (20 mL).
-
Reaction Execution: Add the cyclobutanone solution to the aqueous solution of cyanide and ammonium salts.
-
Stir the mixture vigorously at room temperature for 24 hours. Causality: This one-pot reaction proceeds via the formation of an imine from cyclobutanone and ammonia, which is then attacked by the cyanide ion to form the aminonitrile.
-
Work-up and Purification: Transfer the reaction mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate under reduced pressure to obtain 1-aminocyclobutanecarbonitrile as a crude oil. The product is often used in the next step without further purification.
Core Synthesis: Buchwald-Hartwig Amination
The final and most critical step is the palladium-catalyzed cross-coupling of the two prepared precursors. The choice of catalyst, ligand, base, and solvent is paramount for a successful transformation.
Step-by-Step Protocol for the Final Product
Reaction Scheme:
Caption: Final Buchwald-Hartwig amination step.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Bromo-2-fluoro-N-methylbenzamide | 232.05 | 5.0 g | 21.5 mmol |
| 1-Aminocyclobutanecarbonitrile | 96.13 | 2.5 g | 26.0 mmol |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) | 915.72 | 197 mg | 0.215 mmol |
| XPhos | 476.65 | 205 mg | 0.430 mmol |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 3.1 g | 32.3 mmol |
| Toluene, anhydrous | - | 100 mL | - |
Procedure:
-
Inert Atmosphere Setup: To a flame-dried Schlenk flask, add 4-bromo-2-fluoro-N-methylbenzamide (5.0 g, 21.5 mmol), 1-aminocyclobutanecarbonitrile (2.5 g, 26.0 mmol), sodium tert-butoxide (3.1 g, 32.3 mmol), tris(dibenzylideneacetone)dipalladium(0) (197 mg, 0.215 mmol), and XPhos (205 mg, 0.430 mmol).
-
Evacuate and backfill the flask with argon or nitrogen three times. Causality: The palladium(0) catalyst is sensitive to oxygen, so an inert atmosphere is crucial to prevent catalyst deactivation.
-
Add anhydrous toluene (100 mL) via syringe.
-
Reaction: Heat the reaction mixture to 100 °C and stir for 12-18 hours. The reaction progress should be monitored by TLC or LC-MS. Causality: XPhos is a bulky, electron-rich phosphine ligand that facilitates the oxidative addition and reductive elimination steps of the catalytic cycle. Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the amine and generate the active nucleophile.
-
Work-up and Purification: Cool the reaction mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 4-((1-cyanocyclobutyl)amino)-2-fluoro-N-methylbenzamide as a solid.
Characterization and Quality Control
The identity and purity of the final product should be confirmed by standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.
Safety and Handling
-
Potassium Cyanide: Highly toxic. Handle with extreme caution in a well-ventilated fume hood. Always have a cyanide antidote kit available.
-
Oxalyl Chloride: Corrosive and moisture-sensitive. Handle in a fume hood.
-
Palladium Catalysts and Ligands: Can be air-sensitive and should be handled under an inert atmosphere.
-
Solvents: Toluene, DCM, and THF are flammable and should be handled with appropriate care.
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
References
-
Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of talazoparib and its derivatives and radiosynthesis of.... Retrieved from [Link]
- Google Patents. (n.d.). US9708319B1 - Synthesis of PARP inhibitor talazoparib.
- Google Patents. (n.d.). CN103304439A - Preparation method of 4-amino-2-fluoro-methyl benzamide.
-
Wikipedia. (2023). Talazoparib. Retrieved from [Link]
-
New Drug Approvals. (2016). Talazoparib, BMN 673. Retrieved from [Link]
-
MDPI. (n.d.). Radiosynthesis and Evaluation of Talazoparib and Its Derivatives as PARP-1-Targeting Agents. Retrieved from [Link]
-
The University of Groningen research portal. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026). Buchwald-Hartwig Amination. Retrieved from [Link]
Sources
- 1. US9708319B1 - Synthesis of PARP inhibitor talazoparib - Google Patents [patents.google.com]
- 2. Talazoparib - Wikipedia [en.wikipedia.org]
- 3. CAS 915087-26-2: 4-[(1-Cyanocyclobutyl)amino]-2-fluoro-N-m… [cymitquimica.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. research.rug.nl [research.rug.nl]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Mechanistic Profiling of PF-06463922 (Lorlatinib) in ALK-Positive NSCLC
Executive Summary
PF-06463922 (Lorlatinib) represents a paradigm shift in kinase inhibitor design. Unlike linear first- and second-generation ALK inhibitors (crizotinib, alectinib, ceritinib), Lorlatinib utilizes a macrocyclic architecture .[1] This structural constraint serves two critical functions: it forces the molecule into a bioactive conformation that fits the ATP-binding pocket of ALK despite steric hindrance from mutations (specifically G1202R), and it shields polar surface area to maximize blood-brain barrier (BBB) penetration. This guide details the molecular mechanism, comparative potency, and the gold-standard experimental protocols used to validate its efficacy.
Molecular Architecture: The Macrocyclic Advantage
The defining feature of Lorlatinib is its 12-membered macrocyclic ring. In linear kinase inhibitors, the molecule must pay an "entropic penalty" to adopt the specific shape required to bind the kinase. Lorlatinib is pre-organized into this bioactive shape.
1.1 Structural Mechanism
-
ATP-Competitor: Lorlatinib binds to the adenosine triphosphate (ATP) binding site of the Anaplastic Lymphoma Kinase (ALK) domain.
-
Macrocyclic Constraint: The ring structure connects the pyrazole core to the phenyl ring. This restricts the rotation of bonds, locking the molecule into a compact, rigid shape.
-
Solvent Front Accommodation: The most challenging resistance mutation, G1202R , introduces a bulky arginine residue at the "solvent front" of the kinase domain. Linear inhibitors (like crizotinib) clash sterically with this residue. Lorlatinib’s compact macrocycle fits beneath this bulky residue, maintaining high-affinity binding.
1.2 Signal Transduction Blockade
Upon binding, Lorlatinib prevents the autophosphorylation of ALK, thereby silencing downstream oncogenic signaling pathways essential for tumor survival.
Figure 1: Lorlatinib acts as an ATP-competitive inhibitor, abrogating downstream signaling via the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways.
Overcoming Resistance: The G1202R Solution
The clinical utility of Lorlatinib is defined by its potency against the G1202R mutation, which confers resistance to Generation 1 (Crizotinib) and Generation 2 (Alectinib, Ceritinib) inhibitors.
2.1 Comparative Potency Data (IC50)
The following table summarizes the mean IC50 values derived from cellular viability assays (Ba/F3 models). Note the massive shift in potency against the G1202R mutant.
| Inhibitor | Generation | Target | Ba/F3 EML4-ALK (WT) IC50 (nM) | Ba/F3 G1202R IC50 (nM) | Fold Change (Resist/WT) |
| Crizotinib | 1st | ALK/ROS1/MET | 24 | >1000 (Resistant) | >40 |
| Alectinib | 2nd | ALK | 1.9 | 706 (Resistant) | ~370 |
| Lorlatinib | 3rd | ALK/ROS1 | 1.3 | 10 - 20 | ~10 |
Data synthesized from Johnson et al. (2014) and Shaw et al. (2017).
Key Insight: While Alectinib loses nearly 400-fold potency against G1202R, Lorlatinib remains active at clinically achievable concentrations (low nanomolar range).
CNS Penetration Mechanics
Brain metastases are a major cause of morbidity in ALK+ NSCLC. First-generation inhibitors failed in the CNS because they were substrates for P-glycoprotein (P-gp/MDR1), an efflux transporter at the blood-brain barrier.
3.1 Design for CNS Evasion
Lorlatinib was specifically optimized for Lipophilic Efficiency (LipE) .
-
Reduced Hydrogen Bond Donors: The macrocyclization masks polar groups that would otherwise interact with P-gp.
-
High Passive Permeability: The compact, lipophilic nature allows rapid diffusion across endothelial membranes.
-
Efflux Ratio: In in vitro transport assays (MDR1-MDCK), Lorlatinib demonstrates a low efflux ratio (< 2.0), indicating it is not a strong substrate for P-gp, unlike Crizotinib (Efflux ratio > 10).
Experimental Validation Protocol: Ba/F3 Viability Assay
To verify the mechanism of action and resistance profile of PF-06463922 in your own laboratory, the Ba/F3 Cell Viability Assay is the industry gold standard. Ba/F3 cells are murine pro-B cells dependent on IL-3.[2] When transformed with an oncogene (like EML4-ALK), they become "addicted" to the oncogene for survival upon IL-3 withdrawal.
4.1 Protocol Workflow
Objective: Determine the IC50 of PF-06463922 against Wild-Type and G1202R ALK.
Materials:
-
Cells: Ba/F3 stably expressing EML4-ALK (WT) and EML4-ALK (G1202R).
-
Control Cells: Parental Ba/F3 (IL-3 dependent).
-
Reagents: RPMI-1640, FBS, Mouse IL-3 (for parental), CellTiter-Glo (Promega), PF-06463922 (dissolved in DMSO).
Step-by-Step Methodology:
-
Cell Preparation (Day 0):
-
Wash cells 3x with PBS to remove any residual IL-3 (critical for ALK-driven lines).
-
Resuspend ALK-driven cells in assay media (RPMI + 10% FBS, No IL-3 ).
-
Resuspend Parental cells in media supplemented with IL-3 (10 ng/mL).
-
Seed density: 2,000 - 5,000 cells per well in 96-well white-walled plates (50 µL volume).
-
-
Compound Treatment:
-
Prepare a 3-fold serial dilution of PF-06463922 in DMSO (Top concentration typically 10 µM down to 0.1 nM).
-
Dilute compound stocks 1:100 in media to create a 10x working solution (ensures final DMSO is 0.1%).
-
Add 5 µL of 10x compound solution to respective wells.
-
Include "DMSO Only" (0% inhibition) and "Staurosporine/Kill" (100% inhibition) controls.
-
-
Incubation:
-
Incubate plates at 37°C, 5% CO2 for 72 hours . (72h is preferred over 48h to allow clear separation of cytostatic vs. cytotoxic effects).
-
-
Readout (Day 3):
-
Equilibrate CellTiter-Glo reagent to room temperature.[2]
-
Add 50 µL CellTiter-Glo to each well (1:1 ratio).
-
Shake on orbital shaker for 2 minutes (lyses cells).
-
Incubate 10 minutes (stabilizes luminescent signal).
-
Read Luminescence (RLU) on a plate reader.
-
-
Data Analysis:
-
Normalize RLU values: % Viability = (Sample - Blank) / (DMSO Control - Blank) * 100.
-
Fit data to a non-linear regression model (4-parameter logistic) to calculate IC50.
-
Figure 2: Workflow for validating ALK inhibitor potency using the Ba/F3 oncogene addiction model.
References
-
Johnson, T. W., et al. (2014). Discovery of (10R)-7-amino-12-fluoro-2,10,16-trimethyl-15-oxo-10,15,16,17-tetrahydro-2H-8,4-(metheno)pyrazolo[4,3-h][2,5,11]-benzoxadiazacyclotetradecine-3-carbonitrile (PF-06463922), a macrocyclic inhibitor of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) with preclinical brain exposure and broad-spectrum potency against ALK-resistant mutations.[3][4] Journal of Medicinal Chemistry.
-
Shaw, A. T., et al. (2017). Lorlatinib in non-small-cell lung cancer with ALK or ROS1 rearrangement: an international, multicentre, open-label, single-arm first-in-man phase 1 trial. The Lancet Oncology.
-
Zou, H. Y., et al. (2015). PF-06463922 is a potent and selective next-generation ALK/ROS1 inhibitor capable of blocking ALK/ROS1 secondary mutants and overcoming P-glycoprotein-mediated tumor resistance. Molecular Cancer Therapeutics.
Sources
- 1. First macrocyclic 3rd-generation ALK inhibitor for treatment of ALK/ROS1 cancer: Clinical and designing strategy update of lorlatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Discovery of (10R)-7-amino-12-fluoro-2,10,16-trimethyl-15-oxo-10,15,16,17-tetrahydro-2H-8,4-(metheno)pyrazolo[4,3-h][2,5,11]-benzoxadiazacyclotetradecine-3-carbonitrile (PF-06463922), a macrocyclic inhibitor of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) with preclinical brain exposure and broad-spectrum potency against ALK-resistant mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The ALK inhibitor PF-06463922 is effective as a single agent in neuroblastoma driven by expression of ALK and MYCN - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Lorlatinib – Structural Biology, Physicochemical Properties, and Experimental Protocols
Executive Summary: The Macrocyclic Advantage
Lorlatinib (PF-06463922) represents a paradigm shift in kinase inhibitor design. Unlike its linear predecessors (crizotinib, ceritinib, alectinib), Lorlatinib utilizes a macrocyclic architecture to solve two critical failure modes in ALK-positive non-small cell lung cancer (NSCLC):
-
Blood-Brain Barrier (BBB) Penetration: Achieving high CNS exposure to treat brain metastases.
-
Resistance Mutations: Overcoming the solvent-front mutation G1202R , which sterically hinders binding of earlier generation inhibitors.
This guide dissects the structural causality of these properties and provides validated protocols for researchers characterizing this compound.
Chemical Architecture & Structural Biology
The Macrocyclic Design
Lorlatinib is a third-generation ATP-competitive inhibitor. Its 12-membered macrocycle is not merely a scaffold; it is a constraint mechanism that "pre-organizes" the molecule into its bioactive conformation. This reduces the entropic penalty upon binding to the ALK kinase domain.
-
PDB Accession: 4CLI (Bound to Wild-Type ALK)[1]
-
Key Interaction: The macrocycle packs tightly against the ATP-binding pocket, avoiding the steric clash with the bulky Arginine side chain in the G1202R mutant—a clash that renders linear inhibitors ineffective.
Structural Logic Diagram (SAR)
The following diagram illustrates the Structure-Activity Relationship (SAR) logic driving Lorlatinib's design.
Figure 1: Mechanistic flow illustrating how macrocyclization drives both CNS penetration and mutant potency.
Physicochemical Properties[2][3][4][5][6][7][8]
For assay development and formulation, precise physicochemical constants are required. Note the pH-dependent solubility, which is critical for in vivo formulation but requires careful buffering in in vitro assays.
| Property | Value | Experimental Context |
| Molecular Weight | 406.41 Da | Mass Spectrometry (M+H)+ = 407.41 |
| Formula | C₂₁H₁₉FN₆O₂ | - |
| pKa | 4.92 (Basic) | Ionized in acidic stomach; neutral at physiological pH (7.4) |
| LogP / LogD | ~2.45 (at pH 9) | Optimal lipophilicity for BBB crossing (Lipinski sweet spot) |
| TPSA | ~84 Ų | <90 Ų is ideal for BBB penetration |
| Solubility | Low (Neutral pH) | < 0.17 mg/mL at pH 8. Dissolves well in DMSO (up to 50 mM) |
| Chirality | (10R)-configuration | Essential for binding; ensure enantiomeric purity in synthesis |
Scientist's Note: When preparing stock solutions, always use DMSO . Aqueous buffers at neutral pH may precipitate the compound at concentrations >10 µM.
Mechanism of Action & Signaling Pathways[6]
Lorlatinib acts as a reversible, ATP-competitive inhibitor of ALK and ROS1 tyrosine kinases. By occupying the ATP-binding pocket, it prevents autophosphorylation and downstream signaling.[2]
Signaling Cascade Blockade
The inhibition halts two major survival pathways:[2]
-
PI3K/AKT/mTOR: Critical for cell survival and anti-apoptosis.[2]
-
RAS/RAF/MEK/ERK: Critical for proliferation.[2]
Figure 2: Downstream signaling blockade. Lorlatinib effectively "chokes" the PI3K and MAPK pathways at the source.
Experimental Protocols
Validated Kinase Assay (ADP-Glo™)
To determine IC50 values against ALK WT or G1202R, the ADP-Glo assay is the industry standard due to its high sensitivity and Z' factor.
Reagents:
-
Assay Buffer: 50 mM MOPS (pH 7.2), 1 mM DTT, 5 mM MgCl₂, 0.1% BSA.
-
Substrate: Poly(Glu, Tyr) 4:1 or specific ALK peptide substrate.
-
ATP: Ultra-pure (Promega).[3]
Workflow:
-
Preparation: Prepare 2.5x concentrations of Lorlatinib (serial dilution in DMSO/Buffer), Kinase (ALK), and Substrate/ATP mix.
-
Reaction (384-well plate):
-
Add 2 µL Compound solution.
-
Add 2 µL Kinase solution. Incubate 10 min RT to allow equilibrium binding.
-
Add 1 µL ATP/Substrate mix to start reaction.
-
Incubate 60 min at RT.
-
-
Depletion:
-
Detection:
-
Read: Measure Luminescence.
Critical Control: Always run a "No Enzyme" control to subtract background luminescence from ATP impurities.
Synthesis Overview (Convergent Route)
For medicinal chemists, the synthesis of Lorlatinib is challenging due to the macrocyclization step. The most efficient route is convergent.
Figure 3: Convergent synthesis pathway. The macrolactamization step requires high dilution to favor intramolecular ring closure over intermolecular polymerization.
References
-
Johnson, T. W., et al. (2014). "Discovery of (10R)-7-Amino-12-fluoro-2,10,16-trimethyl-15-oxo-10,15,16,17-tetrahydro-2H-8,4-(metheno)pyrazolo[4,3-h][2,5,11]benzoxadiazacyclotetradecine-3-carbonitrile (PF-06463922), a Macrocyclic Inhibitor of Anaplastic Lymphoma Kinase (ALK) and c-Ros Oncogene 1 (ROS1) with Preclinical Brain Exposure and Broad-Spectrum Potency."[7] Journal of Medicinal Chemistry.
-
FDA Center for Drug Evaluation and Research. (2018). "Lorlatinib (LOBRENA) Multi-Discipline Review."
-
Syed, Y. Y. (2019). "Lorlatinib: First Global Approval." Drugs.
-
Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual."
-
Collier, T. L., et al. "P-glycoprotein (MDR1/ABCB1) Restricts Brain Accumulation and Cytochrome P450-3A (CYP3A) Limits Oral Availability of the Novel ALK/ROS1 Inhibitor Lorlatinib." International Journal of Cancer.
Sources
- 1. Deciphering the Mechanism of Gilteritinib Overcoming Lorlatinib Resistance to the Double Mutant I1171N/F1174I in Anaplastic Lymphoma Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Lorlatinib? [synapse.patsnap.com]
- 3. carnabio.com [carnabio.com]
- 4. promega.com [promega.com]
- 5. bmglabtech.com [bmglabtech.com]
- 6. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 7. acs.org [acs.org]
An In-depth Technical Guide to 4-((1-Cyanocyclobutyl)amino)-2-fluoro-N-methylbenzamide (CAS Number: 915087-26-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-((1-cyanocyclobutyl)amino)-2-fluoro-N-methylbenzamide (CAS No. 915087-26-2), a key intermediate in the synthesis of the potent androgen receptor inhibitor, Apalutamide. This document delves into the chemical and physical properties of the compound, outlines a detailed synthetic pathway from readily available starting materials, and discusses its pivotal role in the broader context of prostate cancer therapeutics. While primarily recognized as a synthetic precursor, this guide also explores its potential biological significance and provides essential information on its handling, storage, and analytical characterization. The content is structured to equip researchers and drug development professionals with the critical knowledge required for the synthesis, purification, and application of this important molecule.
Introduction: A Pivotal Intermediate in Modern Oncology
4-((1-Cyanocyclobutyl)amino)-2-fluoro-N-methylbenzamide is a complex organic molecule that has garnered significant attention in the pharmaceutical industry due to its indispensable role as a late-stage intermediate in the manufacture of Apalutamide (ARN-509).[1] Apalutamide is a non-steroidal antiandrogen (NSAA) that has demonstrated significant efficacy in the treatment of non-metastatic castration-resistant prostate cancer (nmCRPC). The intricate molecular architecture of 4-((1-cyanocyclobutyl)amino)-2-fluoro-N-methylbenzamide, featuring a fluorinated benzamide core coupled with a cyanocyclobutylamino moiety, is a testament to the sophisticated chemical design inherent in modern drug development.[2]
The fluorine atom plays a crucial role in enhancing the metabolic stability and lipophilicity of the molecule, which are desirable pharmacokinetic properties.[2] The cyanocyclobutyl group is a key structural element that contributes to the high binding affinity and selectivity of Apalutamide for the androgen receptor.[2] Understanding the synthesis and chemical behavior of this intermediate is therefore paramount for the efficient and scalable production of this life-saving therapeutic agent. This guide aims to provide a detailed technical resource for scientists working in the field of medicinal chemistry and pharmaceutical development.
Physicochemical Properties and Structural Elucidation
A thorough understanding of the physicochemical properties of 4-((1-cyanocyclobutyl)amino)-2-fluoro-N-methylbenzamide is fundamental for its effective handling, synthesis, and purification.
Chemical and Physical Data
| Property | Value | Source |
| CAS Number | 915087-26-2 | [2] |
| Molecular Formula | C₁₃H₁₄FN₃O | [3][4] |
| Molecular Weight | 247.27 g/mol | [3][4] |
| Appearance | White to light yellow solid | [3] |
| Purity | Typically >98% | [5] |
| Predicted Boiling Point | 447.4 ± 45.0 °C | [3] |
| Predicted Density | 1.25 ± 0.1 g/cm³ | [3] |
| Storage Temperature | 2-8°C | [3][6] |
| IUPAC Name | 4-[(1-cyanocyclobutyl)amino]-2-fluoro-N-methylbenzamide | [4] |
| Synonyms | N-Methyl-4-(1-cyanocyclobutylamino)-2-fluorobenzamide, ARN-509 intermediate 2, Apalutamide Impurity 18 | [3] |
Structural Formula
Caption: 2D structure of the title compound.
Synthesis and Manufacturing
The synthesis of 4-((1-cyanocyclobutyl)amino)-2-fluoro-N-methylbenzamide is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity.[5] The most common and industrially viable route starts from 2-fluoro-4-nitrotoluene.
Synthetic Pathway Overview
Caption: Synthetic pathway to the target compound.
Step-by-Step Experimental Protocol
A robust and clean production process for the precursor, 4-amino-2-fluoro-N-methylbenzamide, is detailed in Chinese patent CN103304439A.[7] This method avoids the use of highly toxic reagents and minimizes waste, making it suitable for large-scale industrial production.
-
Step 1a: Oxidation of 2-Fluoro-4-nitrotoluene. 2-Fluoro-4-nitrotoluene is oxidized to 2-fluoro-4-nitrobenzoic acid using potassium permanganate (KMnO₄) in an aqueous solution. The reaction is typically carried out at elevated temperatures (e.g., 95°C) for several hours.
-
Step 1b: Amidation of 2-Fluoro-4-nitrobenzoic acid. The resulting carboxylic acid is then converted to the corresponding N-methylamide. This is achieved by first treating the acid with a chlorinating agent, such as thionyl chloride (SOCl₂), to form the acid chloride, which is then reacted with methylamine (CH₃NH₂) to yield 2-fluoro-4-nitro-N-methylbenzamide.
-
Step 1c: Reduction of the Nitro Group. The final step in the synthesis of the precursor is the reduction of the nitro group to an amine. This is accomplished via catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. The reaction is typically carried out in a suitable solvent like ethanol or propyl acetate at room temperature. This method boasts a high yield (over 98%) and purity for 4-amino-2-fluoro-N-methylbenzamide.[7]
While specific, publicly available, step-by-step protocols for this final conversion are scarce, the general transformation involves the reaction of 4-amino-2-fluoro-N-methylbenzamide with a suitable 1-cyanocyclobutylating agent. One plausible approach, inferred from related syntheses, involves a nucleophilic aromatic substitution or a related coupling reaction.
-
Reaction with 1-aminocyclobutanecarbonitrile or a derivative: 4-Amino-2-fluoro-N-methylbenzamide can be reacted with 1-aminocyclobutanecarbonitrile or a suitable derivative, such as 1-hydroxycyclobutanecarbonitrile, under conditions that facilitate the formation of the C-N bond. This may involve the use of a suitable catalyst and solvent system, with careful control of temperature and reaction time to optimize the yield and minimize the formation of byproducts.
Purification and Quality Control
Purification of the final product is typically achieved through recrystallization from a suitable solvent system, such as ethyl acetate and petroleum ether.[8][9] The purity of the compound is critical for its use as a pharmaceutical intermediate and is typically assessed using high-performance liquid chromatography (HPLC).[5] Further characterization to confirm the structure and identity of the compound would involve spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Role in Apalutamide Synthesis and Potential Biological Relevance
The primary and well-established application of 4-((1-cyanocyclobutyl)amino)-2-fluoro-N-methylbenzamide is as a crucial building block in the synthesis of Apalutamide.[1]
The Final Step to Apalutamide
The synthesis of Apalutamide from this intermediate involves the formation of a thiohydantoin ring. This is typically achieved by reacting 4-((1-cyanocyclobutyl)amino)-2-fluoro-N-methylbenzamide with 5-isothiocyanato-3-(trifluoromethyl)picolinonitrile. This reaction directly constructs the core structure of the Apalutamide molecule.
Inherent Biological Activity
While its role as a synthetic intermediate is paramount, the structural features of 4-((1-cyanocyclobutyl)amino)-2-fluoro-N-methylbenzamide suggest the possibility of inherent biological activity.[2] The presence of a substituted benzamide core and a cyanocyclobutylamino group, moieties found in various biologically active compounds, warrants further investigation into its potential pharmacological properties. However, to date, there is no significant published research focusing on the standalone biological effects of this compound. It is primarily considered a non-active precursor in the context of Apalutamide's mechanism of action.
Safety, Handling, and Storage
Proper handling and storage of 4-((1-cyanocyclobutyl)amino)-2-fluoro-N-methylbenzamide are essential to ensure the safety of laboratory personnel and to maintain the integrity of the compound.
Hazard Identification
Based on available safety data sheets, the compound is classified with the following GHS hazard statements:
-
H302: Harmful if swallowed
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H335: May cause respiratory irritation
Recommended Handling Procedures
-
Use in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust.
-
Avoid contact with skin and eyes.
-
Wash hands thoroughly after handling.
Storage Conditions
-
Store in a tightly sealed container.
-
Keep in a cool, dry place, with a recommended storage temperature of 2-8°C.[3][6]
-
Protect from light and moisture.
Conclusion
4-((1-Cyanocyclobutyl)amino)-2-fluoro-N-methylbenzamide is a molecule of significant industrial and pharmaceutical importance. Its role as a key intermediate in the synthesis of Apalutamide places it at the forefront of modern prostate cancer therapy. This technical guide has provided a detailed examination of its chemical and physical properties, a comprehensive overview of its synthesis, and essential information on its handling and storage. While its primary value lies in its function as a synthetic building block, the potential for inherent biological activity remains an area for future exploration. The information presented herein is intended to serve as a valuable resource for researchers and scientists engaged in the synthesis, development, and analysis of this critical pharmaceutical intermediate.
References
- ResearchGate. (2025, August 6). Process Development and Optimization of Apalutamide Synthesis Aided by the Design of Experiments (DoE).
- Al-Salami, B. K., et al. (2025, August 10). Synthesis and characterization of some 3-alkyl-4-amino-5-cyanomethyl-4H-1,2,4-triazoles. Journal of the Association of Arab Universities for Basic and Applied Sciences.
- Google Patents. (n.d.). CN107501237A - A kind of Apalutamide new synthetic method.
- Google Patents. (n.d.). CN107501237B - Synthetic method of Apalutamide.
- Google Patents. (n.d.). US20180201601A1 - Process for preparing apalutamide.
-
LookChem. (n.d.). Cas 915087-26-2,4-(1-CYANOCYCLOBUTYLAMINO). Retrieved from [Link]
-
PubChem. (n.d.). 4-[(1-Cyanocyclobutyl)amino]-2-fluoro-N-methylbenzamide. Retrieved from [Link]
- Google Patents. (n.d.). CN103304439A - Preparation method of 4-amino-2-fluoro-methyl benzamide.
-
SynThink. (n.d.). Apalutamide EP Impurities and Related Compounds. Retrieved from [Link]
-
Changzhou YongXu. (n.d.). N-Methyl-4-(1-cyanocyclobutylamino)-2-fluorobenzamide|915087-26-2. Retrieved from [Link]
Sources
- 1. N-Methyl-4-(1-cyanocyclobutylamino)-2-fluorobenzamide|915087-26-2--Changzhou YongXu [czyxchem.com]
- 2. CAS 915087-26-2: 4-[(1-Cyanocyclobutyl)amino]-2-fluoro-N-m… [cymitquimica.com]
- 3. 4-(1-CYANOCYCLOBUTYLAMINO)-2-FLUORO-N-METHYLBENZAMIDE | 915087-26-2 [chemicalbook.com]
- 4. 4-[(1-Cyanocyclobutyl)amino]-2-fluoro-N-methylbenzamide | C13H14FN3O | CID 44139520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Cas 915087-26-2,4-(1-CYANOCYCLOBUTYLAMINO)-2-FLUORO-N-METHYLBENZAMIDE | lookchem [lookchem.com]
- 7. 915087-26-2 Cas No. | 4-((1-Cyanocyclobutyl)amino)-2-fluoro-N-methylbenzamide | Apollo [store.apolloscientific.co.uk]
- 8. CN107501237B - Synthetic method of Apalutamide - Google Patents [patents.google.com]
- 9. CN107501237A - A kind of Apalutamide new synthetic method - Google Patents [patents.google.com]
Technical Monograph: PF-06463922 (Lorlatinib) as a Third-Generation ALK/ROS1 Inhibitor
Executive Summary
PF-06463922 (Lorlatinib) represents a paradigm shift in kinase inhibitor design, transitioning from linear small molecules to a macrocyclic architecture.[1][2] Developed to address the twin challenges of central nervous system (CNS) metastasis and acquired resistance mutations (specifically ALK G1202R) that render first- and second-generation inhibitors ineffective, PF-06463922 utilizes a compact, rigidified structure to bypass steric hindrance at the kinase solvent front.
This guide details the structural logic, mechanistic profiling, and validated experimental protocols required to evaluate PF-06463922 in preclinical settings.
Molecular Architecture: The Macrocyclic Advantage
Structural Design Logic
First-generation (Crizotinib) and second-generation (Alectinib, Ceritinib) ALK inhibitors are linear, acyclic molecules. While potent, their flexibility allows them to be ejected by steric clashes introduced by mutations like G1202R (Solvent Front Mutation).
PF-06463922 introduces a 12-membered macrocycle .
-
Conformational Constraint: The macrocycle locks the molecule into a bioactive conformation, minimizing the entropic penalty upon binding to the ATP pocket.
-
Compactness: The structure is significantly smaller than its predecessors, allowing it to fit inside the ATP binding pocket even when the bulky Arginine residue (G1202R) obstructs the solvent front.
-
Kinase Selectivity: The rigid shape reduces off-target binding, although it retains potent activity against ROS1 due to high homology.
Mechanistic Diagram: Overcoming Resistance
The following diagram illustrates the structural logic of how PF-06463922 evades resistance compared to linear inhibitors.
Caption: Structural logic of PF-06463922 overcoming G1202R steric hindrance via macrocyclization.
Mechanistic Profiling & Resistance Data[2][3][4][5][6][7][8]
The G1202R Challenge
The G1202R mutation involves the substitution of Glycine (small) with Arginine (bulky, positively charged) at the solvent front of the ATP-binding pocket. This is the most common resistance mechanism after second-generation TKI failure.
Comparative Potency Data (IC50)
The table below synthesizes data from cellular proliferation assays (Ba/F3 models), demonstrating the superior potency of PF-06463922 against recalcitrant mutations.
| Inhibitor | Generation | Target | WT ALK IC50 (nM) | L1196M (Gatekeeper) (nM) | G1202R (Solvent Front) (nM) |
| Crizotinib | 1st | ALK/ROS1/MET | ~25 | ~130 | >500 (Resistant) |
| Alectinib | 2nd | ALK | ~2 | ~2 | >300 (Resistant) |
| Ceritinib | 2nd | ALK | ~3 | ~5 | >400 (Resistant) |
| PF-06463922 | 3rd | ALK/ROS1 | < 1.0 | < 2.0 | ~60 - 80 |
Note: Data represents mean cellular IC50 values derived from Ba/F3 engineered cell lines. PF-06463922 is the only agent with clinically relevant potency (<100 nM) against G1202R.
CNS Penetration Dynamics
A critical failure point for earlier ALK inhibitors is the Blood-Brain Barrier (BBB). The brain acts as a sanctuary site for metastases because P-glycoprotein (P-gp/MDR1) and BCRP efflux transporters actively pump drugs out of the CNS.
Design Against Efflux
PF-06463922 was optimized using Lipophilic Efficiency (LipE) parameters to minimize hydrogen bond donors and reduce affinity for P-gp transporters.
-
Brain-to-Plasma Ratio: In preclinical models (rat), PF-06463922 demonstrates a ratio of >1.5 (unbound), indicating active retention or passive permeability exceeding efflux.
-
Clinical Reality: It is currently the standard of care for ALK+ patients with brain metastases.
CNS Transport Pathway
Caption: PF-06463922 evades P-gp efflux, allowing accumulation in CNS tissue unlike Gen 1/2 inhibitors.
Validated Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols utilize self-validating controls.
Protocol A: Ba/F3 Cellular Proliferation Assay
Purpose: To determine cellular IC50 against specific ALK mutations.[3]
Reagents:
-
Parental Ba/F3 cells (IL-3 dependent) as a negative control for off-target toxicity.
-
PF-06463922 (dissolved in DMSO, 10 mM stock).
-
CellTiter-Glo® Luminescent Cell Viability Assay.
Workflow:
-
Seeding: Plate Ba/F3 cells at 5,000 cells/well in 96-well white-walled plates in RPMI-1640 + 10% FBS.
-
Critical Step: For ALK-dependent lines, wash 3x with PBS to remove IL-3 prior to plating.
-
-
Treatment: Add PF-06463922 in a 9-point serial dilution (e.g., 10 µM to 0.1 nM).
-
Control 1: DMSO only (0.1% final concentration) = 100% Viability.
-
Control 2: 1 µM Staurosporine = 0% Viability (Kill control).
-
-
Incubation: Incubate for 72 hours at 37°C, 5% CO2.
-
Readout: Add CellTiter-Glo reagent (1:1 ratio), shake for 2 mins, incubate 10 mins. Read Luminescence.
-
Analysis: Fit data to a non-linear regression model (sigmoidal dose-response) to calculate IC50.
-
Validation: The IC50 for Parental Ba/F3 (+IL-3) should be >1 µM, confirming ALK selectivity.
-
Protocol B: Biochemical Kinase Activity (Microfluidic Mobility Shift)
Purpose: To determine the inhibition constant (Ki) in a cell-free system.
Workflow:
-
Enzyme Prep: Recombinant human ALK kinase domain (aa 1093–1411).
-
Substrate: FAM-labeled peptide substrate (e.g., 5-FAM-EEPLYK-OH).
-
Reaction: Mix Enzyme + PF-06463922 (variable conc.) + Peptide + ATP (at Km apparent).
-
Buffer: 100 mM HEPES pH 7.5, 0.003% Brij-35, 0.004% Tween-20, 10 mM MgCl2, 1 mM DTT.
-
-
Measurement: Monitor the conversion of substrate to product via electrophoretic mobility shift on a Caliper LabChip system.
-
Calculation: Derive Ki using the Cheng-Prusoff equation.
Clinical Translation & Safety Notes
While PF-06463922 is highly potent, its broad spectrum and CNS penetration introduce unique safety profiles relevant to translational research.
-
Hyperlipidemia: Clinical data indicates significant increases in cholesterol and triglycerides. In mouse models, this is less observed, but researchers should monitor lipid profiles in long-term non-human primate or canine studies.
-
Cognitive Effects: Due to high CNS penetration, off-target inhibition in the brain can lead to cognitive changes (mood, memory) in clinical subjects.
References
-
Johnson, T. W., et al. (2014).[7][8] "Discovery of (10R)-7-amino-12-fluoro-2,10,16-trimethyl-15-oxo-10,15,16,17-tetrahydro-2H-8,4-(metheno)pyrazolo[4,3-h][2,5,11]-benzoxadiazacyclotetradecine-3-carbonitrile (PF-06463922), a macrocyclic inhibitor of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) with preclinical brain exposure and broad-spectrum potency against ALK-resistant mutations."[1][2][8][9] Journal of Medicinal Chemistry, 57(11), 4720–4744.[8][9] Link
-
Zou, H. Y., et al. (2015). "PF-06463922, an ALK/ROS1 Inhibitor, Overcomes Resistance to First and Second Generation ALK Inhibitors in Preclinical Models."[7] Cancer Cell, 28(1), 70-81. Link
-
Shaw, A. T., et al. (2017). "Lorlatinib in non-small-cell lung cancer with ALK or ROS1 rearrangement: an international, multicentre, open-label, single-arm first-in-man phase 1 trial." The Lancet Oncology, 18(12), 1590-1599. Link
-
Gainor, J. F., et al. (2016). "Molecular Mechanisms of Resistance to First- and Second-Generation ALK Inhibitors in ALK-Rearranged Lung Cancer." Cancer Discovery, 6(10), 1118-1133. Link
Sources
- 1. Brain Penetration of the ROS1/ALK Inhibitor Lorlatinib Confirmed by PET - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ACS award for creative invention: Prioritizing the patient - the discovery of lorlatinib, a macrocyclic ALK inhibitor for the treatment of resistant and metastatic NSCLC - American Chemical Society [acs.digitellinc.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. scienceopen.com [scienceopen.com]
- 6. tandfonline.com [tandfonline.com]
- 7. PF-06463922, an ALK/ROS1 inhibitor, overcomes resistance to 1st and 2nd generation ALK inhibitors in pre-clinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medkoo.com [medkoo.com]
- 9. Discovery of (10R)-7-amino-12-fluoro-2,10,16-trimethyl-15-oxo-10,15,16,17-tetrahydro-2H-8,4-(metheno)pyrazolo[4,3-h][2,5,11]-benzoxadiazacyclotetradecine-3-carbonitrile (PF-06463922), a macrocyclic inhibitor of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) with preclinical brain exposure and broad-spectrum potency against ALK-resistant mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Pharmacological Validation of PF-06463922 (Lorlatinib) in ALK/ROS1-Positive NSCLC Models
Abstract & Introduction
PF-06463922 (Lorlatinib) is a third-generation, macrocyclic, ATP-competitive inhibitor of Anaplastic Lymphoma Kinase (ALK) and c-ROS Oncogene 1 (ROS1).[1] Unlike first-generation inhibitors (e.g., Crizotinib), Lorlatinib was rationally designed to penetrate the blood-brain barrier (BBB) and overcome recalcitrant resistance mutations, specifically the solvent-front mutation ALK G1202R .
This application note provides a rigorous, standardized protocol for evaluating the in vitro potency of PF-06463922. It integrates cell viability assays (IC50 determination) with mechanistic validation via immunoblotting, ensuring researchers can distinguish between cytotoxic efficacy and on-target signaling inhibition.
Mechanism of Action
Lorlatinib binds to the ATP-binding pocket of the ALK kinase domain.[2] In ALK-rearranged Non-Small Cell Lung Cancer (NSCLC), constitutive ALK activation drives downstream survival pathways including PI3K/AKT/mTOR and RAS/MAPK/ERK . Lorlatinib blockade results in dephosphorylation of these effectors, G1 cell-cycle arrest, and apoptosis.
Caption: PF-06463922 inhibits ALK phosphorylation, blocking downstream PI3K/AKT and MAPK/ERK signaling cascades.
Materials & Reagents
Critical Reagents
| Reagent | Specification | Storage | Notes |
| PF-06463922 | >98% Purity | -20°C (Desiccated) | Soluble in DMSO up to 100 mM [1].[3] |
| DMSO | Cell Culture Grade | RT | Use sterile, anhydrous DMSO. |
| CellTiter-Glo® | Luminescent Assay | -20°C | Preferred over MTT for sensitivity. |
| Lysis Buffer | RIPA + Phosphatase Inhibitors | 4°C | Critical for preserving p-ALK. |
Validated Cell Models
Selection of the correct cell line is critical for assay validity.
-
H3122: Harbor EML4-ALK variant 1 (E13;A20). Highly sensitive (IC50 ~1–10 nM) [2].
-
H2228: Harbor EML4-ALK variant 3 (E6a/b;A20). Less sensitive than H3122 due to protein stability differences.
-
Ba/F3 Models: Engineered murine pro-B cells expressing specific mutations (e.g., G1202R) are the gold standard for resistance profiling [3].
Experimental Design Strategy
Solvent Control & Solubility
PF-06463922 is hydrophobic. Stock solutions should be prepared at 10 mM in DMSO .
-
Working Solution: Dilute stock in cell culture media.
-
Final DMSO Concentration: Must be kept <0.1% (v/v) in all wells to avoid solvent toxicity masking the drug effect.
-
Vehicle Control: Media + 0.1% DMSO (No drug).
Incubation Rationale
-
Signaling (Western Blot): 1–3 hours . Kinase inhibition is rapid; prolonged incubation may trigger feedback loops or apoptosis, confounding phosphorylation data [4].
-
Viability (IC50): 72 hours . Kinase inhibitors are often cytostatic before becoming cytotoxic. 24 hours is insufficient to observe significant divergence in cell mass between treated and untreated groups.
Protocol A: Cell Viability Assay (IC50 Determination)
This protocol uses a luminescent ATP-based readout (e.g., CellTiter-Glo) for maximum dynamic range.
Step 1: Compound Preparation (Day 0)
-
Thaw 10 mM PF-06463922 stock at RT. Vortex and spin down.
-
Serial Dilution (3-fold):
-
Prepare a 9-point dilution series in 100% DMSO.
-
Example: Start at 10 mM → 3.33 mM → 1.11 mM ... down to ~1.5 µM.
-
-
Intermediate Dilution: Dilute these DMSO stocks 1:1000 into pre-warmed culture media to generate 10x working solutions (Final DMSO 0.1%).
Step 2: Cell Seeding (Day 0)
-
Dissociate cells (Trypsin/EDTA) and count via Trypan Blue exclusion.
-
Dilute cells to 3,000–5,000 cells/well (optimized for H3122/H2228 to remain in log phase at 72h).
-
Dispense 90 µL of cell suspension into a white-walled 96-well plate.
-
Edge Effect Mitigation: Fill outer wells with 200 µL PBS; do not use for data.
-
Incubate overnight at 37°C, 5% CO2.
Step 3: Treatment (Day 1)
-
Add 10 µL of the 10x working solutions to the 90 µL of cells.
-
Final Top Concentration: 10 µM (typically).
-
Final DMSO: 0.1%.
-
-
Include Vehicle Control (0.1% DMSO) and Blank (Media only, no cells).
-
Incubate for 72 hours .
Step 4: Readout (Day 4)
-
Equilibrate plate and CellTiter-Glo reagent to Room Temperature (RT) for 30 mins.
-
Add 100 µL of CellTiter-Glo reagent to each well (1:1 ratio).
-
Orbitally shake for 2 mins (lyse cells).
-
Incubate at RT for 10 mins (stabilize signal).
-
Measure Luminescence (RLU) on a plate reader (e.g., EnVision, GloMax).
Caption: 4-Day workflow for PF-06463922 cell viability assay ensuring log-phase growth and stable readout.
Protocol B: Mechanistic Validation (Western Blot)
To confirm the IC50 is driven by ALK inhibition, you must demonstrate dose-dependent reduction of p-ALK and downstream targets.
Step 1: Treatment[4][5]
-
Seed cells in 6-well plates (5 x 10^5 cells/well). Allow to attach overnight.
-
Treat with PF-06463922 at 0, 10, 100, and 1000 nM for 3 hours .
-
Note: Short exposure captures direct target engagement.
-
Step 2: Lysis
-
Wash cells 2x with ice-cold PBS.
-
Lyse in RIPA buffer supplemented with Protease/Phosphatase Inhibitor Cocktail (Critical: ALK phosphorylation is labile).
-
Scrape, collect, and centrifuge at 14,000 x g for 15 mins at 4°C.
Step 3: Immunoblotting[6]
-
Load 20–30 µg protein per lane on SDS-PAGE.
-
Transfer to PVDF/Nitrocellulose membrane.
-
Primary Antibodies:
-
p-ALK (Tyr1604): Marker of ALK activation [5].
-
Total ALK: Loading control for target.
-
p-AKT (Ser473) & p-ERK1/2 (Thr202/Tyr204): Downstream effectors.
-
GAPDH/Actin: Housekeeping control.
-
Data Analysis & Expected Results
IC50 Calculation
-
Normalize RLU values:
-
Plot Log[Concentration] vs. % Viability.
-
Fit data using a 4-parameter logistic (4PL) non-linear regression model.
Expected Potency Profile
| Cell Line | Genotype | Expected IC50 (nM) | Resistance Profile |
| H3122 | EML4-ALK v1 | 1 – 10 | Sensitive |
| H2228 | EML4-ALK v3 | 10 – 50 | Moderately Sensitive |
| Ba/F3 WT ALK | EML4-ALK WT | < 10 | Sensitive |
| Ba/F3 G1202R | Solvent Front Mut | 20 – 80 | Lorlatinib Sensitive (Crizotinib Resistant) |
| A549 | KRAS mut / ALK WT | > 5,000 | Negative Control (Off-target check) |
Troubleshooting & Expert Tips
-
Solubility Crash: If precipitation occurs when adding the 10x drug to media, increase the intermediate dilution step or ensure the media is pre-warmed to 37°C.
-
Variable IC50s: H2228 cells grow in clusters. Ensure single-cell suspension during seeding by passing through a syringe needle or vigorous pipetting to avoid uneven cell density, which alters drug availability.
-
No Inhibition in Western: Check phosphatase inhibitors. ALK dephosphorylates rapidly post-lysis. Keep lysates on ice at all times.
References
-
Zou, H. Y., et al. (2015).[3][4][5] "PF-06463922 is a potent and selective next-generation ROS1/ALK inhibitor capable of blocking crizotinib-resistant ROS1 mutations."[3][5][6] Proceedings of the National Academy of Sciences, 112(11), 3493-3498.[4][5] Retrieved from [Link]
-
Yoda, S., et al. (2018). "Sequential ALK Inhibitors Can Select for Lorlatinib-Resistant Compound ALK Mutations in ALK-Positive Lung Cancer." Cancer Discovery, 8(6), 714-729. Retrieved from [Link]
-
Shaw, A. T., et al. (2017). "Lorlatinib in non-small-cell lung cancer with ALK or ROS1 rearrangement: an international, multicentre, open-label, single-arm first-in-man phase 1 trial." The Lancet Oncology, 18(12), 1590-1599. Retrieved from [Link]
Sources
Application Notes and Protocols for 4-((1-Cyanocyclobutyl)amino)-2-fluoro-N-methylbenzamide (Lorlatinib) in ALK-Rearranged Lung Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Third-Generation Solution to a Persistent Challenge
Anaplastic Lymphoma Kinase (ALK) rearrangements represent a distinct molecular subset of non-small cell lung cancer (NSCLC), occurring in approximately 3-5% of patients, particularly in younger, non-smoking individuals with adenocarcinoma histology.[1][2] The development of tyrosine kinase inhibitors (TKIs) targeting the constitutively active ALK fusion protein has revolutionized the treatment landscape for this disease. However, the initial success of first-generation inhibitors like crizotinib is often tempered by the emergence of acquired resistance, frequently driven by secondary mutations within the ALK kinase domain or the development of central nervous system (CNS) metastases, a common site of progression.[3][4]
This guide focuses on 4-((1-Cyanocyclobutyl)amino)-2-fluoro-N-methylbenzamide , an advanced compound in the fight against ALK-positive NSCLC. Known by its developmental code PF-06463922 and its approved name, Lorlatinib , this molecule is a potent, selective, and brain-penetrant third-generation ALK and ROS1 inhibitor.[5][6] It was specifically designed to overcome the limitations of its predecessors by potently inhibiting a wide spectrum of ALK resistance mutations, including the notoriously difficult-to-treat G1202R solvent front mutation.[7][8]
These application notes provide a comprehensive overview of Lorlatinib's mechanism of action, key preclinical and clinical findings, and detailed protocols for its use in a research setting.
Compound Profile
| Characteristic | Value |
| Chemical Name | 4-((1-Cyanocyclobutyl)amino)-2-fluoro-N-methylbenzamide |
| Synonyms | PF-06463922, Lorlatinib |
| Molecular Formula | C13H14FN3O[9][10][11] |
| Molecular Weight | 247.27 g/mol [10] |
| Appearance | White to light yellow solid[10] |
| Storage | 2-8°C[10] |
Mechanism of Action: Potent and Broad-Spectrum ALK Inhibition
Lorlatinib is an ATP-competitive small-molecule inhibitor of both ALK and ROS1 tyrosine kinases.[5] In ALK-rearranged NSCLC, a chromosomal inversion leads to the fusion of the ALK gene with a partner gene, most commonly EML4.[12] This results in a chimeric protein with a constitutively active ALK kinase domain, which drives oncogenic signaling through downstream pathways such as PI3K/AKT, RAS/RAF/MAPK, and JAK/STAT, promoting cell proliferation, survival, and metastasis.[12][13]
Lorlatinib binds to the ATP-binding pocket of the ALK kinase domain, preventing the phosphorylation of ALK and the subsequent activation of these downstream signaling cascades. A key structural feature of Lorlatinib is its macrocyclic core, which contributes to its high potency and ability to overcome resistance mutations that sterically hinder the binding of earlier-generation inhibitors.[14]
ALK Signaling Pathway and Lorlatinib's Point of Intervention
Caption: ALK signaling pathways and the inhibitory action of Lorlatinib.
Preclinical Efficacy: In Vitro and In Vivo Activity
Lorlatinib has demonstrated superior potency against wild-type ALK and a broad range of clinically relevant ALK resistance mutations compared to first and second-generation inhibitors.[15]
In Vitro Potency Against ALK Mutations
The inhibitory activity of Lorlatinib can be quantified in cell-based assays using engineered cell lines (e.g., Ba/F3) expressing various ALK fusion proteins. The half-maximal inhibitory concentration (IC50) is a key metric for potency.
| ALK Mutation | Lorlatinib IC50 (nM) | Crizotinib IC50 (nM) | Fold Improvement |
| Wild-Type | ~1 | ~30 | ~30x |
| L1196M | ~1 | ~150 | ~150x |
| G1269A | ~1.5 | ~291 | ~194x |
| F1174L | ~1.2 | ~195 | ~162x |
| G1202R | ~15 | >1000 | >66x |
Data synthesized from preclinical studies.[15][16] Actual values may vary based on experimental conditions.
In Vivo Antitumor Activity
In xenograft and patient-derived xenograft (PDX) models of ALK-rearranged NSCLC, Lorlatinib treatment leads to dose-dependent tumor growth inhibition and, in many cases, significant tumor regression.[15] Its ability to cross the blood-brain barrier has been demonstrated in animal models, resulting in the regression of intracranial tumors and prolonged survival.[5][15] For instance, in mouse models with EML4-ALK driven brain metastases, Lorlatinib treatment led to superior outcomes compared to other ALK inhibitors.[15]
Protocols for In Vitro Evaluation of Lorlatinib
The following protocols provide a framework for assessing the activity of Lorlatinib in a laboratory setting.
Protocol 1: Cell Viability and Proliferation Assay
This protocol determines the effect of Lorlatinib on the viability and proliferation of ALK-positive cancer cell lines.
1. Cell Culture:
-
Culture ALK-positive NSCLC cell lines (e.g., H3122, H2228) and, if available, cell lines engineered to express specific ALK resistance mutations.
-
Maintain cells in the recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified 5% CO2 incubator.
2. Compound Preparation:
-
Prepare a stock solution of Lorlatinib (e.g., 10 mM) in dimethyl sulfoxide (DMSO).
-
Serially dilute the stock solution in culture medium to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1% to avoid solvent toxicity.
3. Seeding and Treatment:
-
Seed cells in 96-well plates at a predetermined optimal density (e.g., 3,000-5,000 cells/well).
-
Allow cells to adhere overnight.
-
Replace the medium with fresh medium containing various concentrations of Lorlatinib or vehicle control (DMSO). Include a "no-cell" blank for background subtraction.
4. Incubation:
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
5. Viability Assessment:
-
Add a viability reagent (e.g., CellTiter-Glo®, resazurin, or MTT) to each well according to the manufacturer's instructions.
-
Measure the signal (luminescence, fluorescence, or absorbance) using a plate reader.
6. Data Analysis:
-
Subtract the background signal from all wells.
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the normalized viability against the logarithm of the Lorlatinib concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol 2: Western Blot Analysis of ALK Signaling
This protocol assesses the ability of Lorlatinib to inhibit ALK phosphorylation and downstream signaling.
1. Cell Treatment:
-
Seed ALK-positive cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of Lorlatinib or vehicle control for a defined period (e.g., 2-6 hours).
2. Protein Extraction:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
4. SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
5. Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against phospho-ALK (e.g., Tyr1604), total ALK, phospho-ERK1/2, total ERK1/2, phospho-AKT, total AKT, and a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.
6. Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to their respective total protein levels to assess the degree of pathway inhibition.
Experimental Workflow for In Vitro Characterization
Caption: A streamlined workflow for the in vitro evaluation of Lorlatinib.
Considerations for In Vivo Studies
For researchers planning to evaluate Lorlatinib in animal models, several factors are critical for successful study design.
-
Model Selection: Utilize immunodeficient mice (e.g., NSG or nude mice) for xenograft studies with human cell lines or PDX models. Transgenic mouse models that spontaneously develop ALK-driven tumors can also be valuable.[16]
-
Drug Formulation and Administration: Lorlatinib can be administered orally.[16] A common vehicle for preclinical studies is a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[17]
-
Dosing Regimen: Effective doses in mouse models typically range from 3 to 10 mg/kg, administered once or twice daily.[15][16] Dose-response studies are recommended to determine the optimal therapeutic window.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Correlate drug exposure in plasma and tumor tissue with the inhibition of ALK phosphorylation in tumor samples to establish a PK/PD relationship.[16]
-
CNS Efficacy Assessment: For studies involving brain metastases, use models with intracranial tumor cell implantation and monitor tumor burden using bioluminescence or magnetic resonance imaging (MRI).[17]
Clinical Perspective and Future Directions
Lorlatinib has been approved for the treatment of ALK-positive metastatic NSCLC in various clinical settings.[5] Ongoing research continues to explore its role in different patient populations and in combination with other therapeutic agents. The development of resistance to Lorlatinib, through on-target ALK mutations or activation of bypass signaling pathways, remains an area of active investigation.[18] Understanding these resistance mechanisms is crucial for developing next-generation therapeutic strategies.
Conclusion
4-((1-Cyanocyclobutyl)amino)-2-fluoro-N-methylbenzamide (Lorlatinib) is a powerful research tool and a clinically validated therapeutic for ALK-rearranged NSCLC. Its high potency, broad activity against resistance mutations, and CNS penetration make it an invaluable agent for both basic and translational research. The protocols and information provided herein offer a foundation for scientists to effectively utilize Lorlatinib to further unravel the complexities of ALK-driven cancers and develop more effective treatments.
References
-
AdisInsight. (n.d.). Lorlatinib. Springer. Retrieved from [Link]
- Zou, H. Y., Friboulet, L., Kodack, D. P., Engstrom, L. D., Li, Q., West, M., ... & Johnson, T. W. (2015). PF-06463922, an ALK/ROS1 inhibitor, overcomes resistance to first and second generation ALK inhibitors in preclinical models. Cancer Cell, 28(1), 70-81.
-
PubChem. (n.d.). 4-((1-Cyanocyclobutyl)amino)-2-fluoro-N-methylbenzamide. National Center for Biotechnology Information. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 4-((1-Cyanocyclobutyl)amino)-2-fluoro-N-methylbenzamide. Retrieved from [Link]
-
LUNGevity Foundation. (n.d.). About ALK-positive Lung Cancer. Retrieved from [Link]
-
ResearchGate. (n.d.). Lorlatinib inhibits the lung metastatic growth of HCC in mice. Retrieved from [Link]
-
ClinicalTrials.gov. (2016). PHASE 1/2 STUDY OF PF-06463922 (AN ALK/ROS1 TYROSINE KINASE INHIBITOR) IN PATIENTS WITH ADVANCED NON-SMALL CELL LUNG CANCER HARB. Retrieved from [Link]
-
Frontiers. (n.d.). Triple-positive non-small cell lung cancer harboring EGFR mutation, ALK rearrangement, and high PD-L1 expression: a case report and literature review. Retrieved from [Link]
- Infarinato, N. G., Lee, E., Kodelja, V., Szigyarto, C. A., Shprentz, E., Sgroi, D. C., ... & Martin, P. (2016). The ALK inhibitor PF-06463922 is effective as a single agent in neuroblastoma driven by expression of ALK and MYCN. Disease models & mechanisms, 9(7), 787-795.
- Pfizer. (2020). Lorlatinib Exposure‐Response Analyses for Safety and Efficacy in a Phase I/II Trial to Support Benefit–Risk Assessment in Non‐Small Cell Lung Cancer. Clinical Pharmacology & Therapeutics, 107(2), 406-414.
- Shaw, A. T., Felip, E., Bauer, T. M., Besse, B., Navarro, A., Postel-Vinay, S., ... & Solomon, B. J. (2015). Phase I/II study of PF-06463922, an ALK/ROS1 tyrosine kinase inhibitor, in patients with advanced non-small-cell lung cancer harboring specific molecular alterations. Journal of Clinical Oncology, 33(15_suppl), 8008-8008.
-
ClinicalTrials.gov. (n.d.). Phase 1/2 Study of PF-06463922 (AN ALK/ROSI Tyrosine Kinase Inhibitor) in Patients with Advanced Non-Small Cell Lung Cancer Harboring Specific Molecular Alterations. Retrieved from [Link]
-
FirstWord Pharma. (2016). Pfizer Presents Promising Data from Next Generation ALK/ROS1 Inhibitor in Advanced Non-Small Cell Lung Cancer. Retrieved from [Link]
-
ClinicalTrials.gov. (2020). single-arm study to evaluate the safety of lorlatinib in alk. Retrieved from [Link]
-
ClinicalTrials.gov. (2024). Clinical Study Protocol. Retrieved from [Link]
-
PubMed Central. (n.d.). Next-generation ALK inhibitors are highly active in ALK-positive large B-cell lymphoma. Retrieved from [Link]
- Doebele, R. C., Pilling, A. B., Aisner, D. L., Varella-Garcia, M., Hentschel, D. M., Franklin, W. A., ... & Camidge, D. R. (2012). Mechanisms of acquired crizotinib resistance in ALK-rearranged lung cancers. Clinical cancer research, 18(5), 1472-1482.
-
U.S. Food and Drug Administration. (2017). 210868Orig1s000. Retrieved from [Link]
- Ko, B., & Paucar, D. (2018). Anaplastic Lymphoma Kinase (ALK) Signaling in Lung Cancer. Cancers, 10(7), 213.
-
memo inOncology. (n.d.). Next-generation ALK inhibitors excel after crizotinib failure. Retrieved from [Link]
-
Kerr, K. M. (2015). ALK in Lung Cancer: ESMO Biomarker Factsheet. OncologyPRO. Retrieved from [Link]
- Al-Majed, A. A., Al-Omar, M. A., Belal, F., & El-Kassem, L. T. (2023). Novel High-Throughput Microwell Spectrophotometric Assay for One-Step Determination of Lorlatinib, a Novel Potent Drug for the Treatment of Anaplastic Lymphoma Kinase (ALK)-Positive Non-Small Cell Lung Cancer. Molecules, 28(8), 3469.
- Metro, G., & Crinò, L. (2018). Targeting ALK-positive non-small-cell lung cancer–novel inhibitors beyond crizotinib. Tumori Journal, 104(5), 327-334.
-
Mogenet. (n.d.). Lorlatinib: an additional option for ALK-positive non-small cell lung cancer?. Retrieved from [Link]
- Passiglia, F., & Novello, S. (2025). EML4-ALK: Update on ALK Inhibitors. Cancers, 17(1), 10.
- Ceccon, M., Mologni, L., Bisson, W., Scapozza, L., & Gambacorti-Passerini, C. (2018). Lorlatinib treatment elicits multiple on-and off-target mechanisms of resistance in ALK-driven cancer. Cancer research, 78(24), 6867-6880.
- Lin, J. J., Riely, G. J., & Shaw, A. T. (2017). ALK in Lung Cancer: Past, Present, and Future. Journal of clinical oncology, 35(18), 2051-2058.
-
MDPI. (n.d.). Molecular Docking and MD Modeling Techniques for the Development of Novel ROS1 Kinase Inhibitors. Retrieved from [Link]
-
OncLive. (n.d.). Crizotinib Resistance in ALK+ NSCLC. Retrieved from [Link]
-
PubMed Central. (2019). Pharmacokinetic Study and Tissue Distribution of Lorlatinib in Mouse Serum and Tissue Samples by Liquid Chromatography-Mass Spectrometry. Retrieved from [Link]
-
Dana-Farber Cancer Institute. (n.d.). A PHASE 3, RANDOMIZED, OPEN-LABEL STUDY OF LORLATINIB (PF-06463922) MONOTHERAPY VERSUS CRIZOTINIB MONOTHERAPY IN THE FIRST-LINE TREATMENT OF PATIENTS WITH ADVANCEDALK-POSITIVE NON-SMALL CELL LUNG CANCER. Retrieved from [Link]
-
CancerNetwork. (n.d.). Crizotinib Ups PFS in ALK-Positive NSCLC. Retrieved from [Link]
-
ALK Positive. (n.d.). Treatment Options for ALK+. Retrieved from [Link]
-
National Cancer Institute. (2024). Lorlatinib Slows Growth of ALK-Positive Lung Cancers, May Prevent Brain Metastases. Retrieved from [Link]
-
YouTube. (2024). FDA D.I.S.C.O.: Two approvals for ALK-positive non-small cell lung cancer. Retrieved from [Link]
-
YouTube. (2018). Dr. Shaw Discusses Lorlatinib in Lung Cancer. Retrieved from [Link]
-
Dana-Farber Cancer Institute. (n.d.). A Phase II study of Lorlatinib (PF-06463922) in advanced ALK and ROS1 rearranged NSCLC with CNS metastasis in the absence of measurable extracranial lesions. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. ALK in Lung Cancer: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of Acquired Crizotinib Resistance in ALK-Rearranged Lung Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. onclive.com [onclive.com]
- 5. Lorlatinib Exposure‐Response Analyses for Safety and Efficacy in a Phase I/II Trial to Support Benefit–Risk Assessment in Non‐Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. firstwordpharma.com [firstwordpharma.com]
- 7. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 8. Lorlatinib: an additional option for ALK-positive non-small cell lung cancer? - Mogenet - Translational Lung Cancer Research [tlcr.amegroups.org]
- 9. 4-[(1-Cyanocyclobutyl)amino]-2-fluoro-N-methylbenzamide | C13H14FN3O | CID 44139520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 4-(1-CYANOCYCLOBUTYLAMINO)-2-FLUORO-N-METHYLBENZAMIDE | 915087-26-2 [chemicalbook.com]
- 11. echemi.com [echemi.com]
- 12. oncologypro.esmo.org [oncologypro.esmo.org]
- 13. About ALK-positive Lung Cancer | Navigating ALK [alk.lungevity.org]
- 14. PF-06463922 is a potent and selective next-generation ROS1/ALK inhibitor capable of blocking crizotinib-resistant ROS1 mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PF-06463922, an ALK/ROS1 inhibitor, overcomes resistance to 1st and 2nd generation ALK inhibitors in pre-clinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The ALK inhibitor PF-06463922 is effective as a single agent in neuroblastoma driven by expression of ALK and MYCN - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. aacrjournals.org [aacrjournals.org]
Application Notes & Protocols: Evaluating PF-06463922 (Lorlatinib) in ALK-Driven Neuroblastoma Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Rationale for a Next-Generation ALK Inhibitor in Neuroblastoma
Neuroblastoma, a pediatric malignancy originating from the developing sympathetic nervous system, remains a significant clinical challenge, particularly in its high-risk forms.[1][2] A key molecular driver in a subset of these aggressive tumors is the Anaplastic Lymphoma Kinase (ALK) receptor tyrosine kinase.[1][3] Activating mutations or amplification of the ALK gene are found in approximately 14% of high-risk neuroblastoma cases and are associated with poor prognosis.[1][4]
While the first-generation ALK inhibitor, crizotinib, showed promise, its efficacy is often limited by primary or acquired resistance.[3] Notably, neuroblastomas harboring the ALK F1174L mutation, one of the most common variants, exhibit intrinsic resistance to crizotinib.[5][6][7] This clinical obstacle necessitated the development of more potent, next-generation inhibitors capable of overcoming these resistance mechanisms.
PF-06463922 (Lorlatinib) is a potent, selective, macrocyclic ATP-competitive inhibitor of ALK and ROS1.[8][9] Its design confers high potency against a wide spectrum of ALK mutations, including those that are resistant to crizotinib.[10][11][12] Preclinical studies have consistently demonstrated its superior efficacy, inducing dramatic and sustained tumor regression in crizotinib-resistant neuroblastoma models.[6][11][12] Furthermore, PF-06463922 is brain-penetrant, a crucial feature for treating or preventing central nervous system (CNS) metastases.[13][14] These application notes provide a comprehensive guide to leveraging PF-06463922 in preclinical neuroblastoma xenograft models, from experimental design to detailed protocols.
Scientific Foundation: Mechanism of Action
Constitutively active ALK signaling is a critical dependency for neuroblastoma cells with ALK gene alterations. This aberrant signaling promotes cell proliferation, survival, and oncogenesis primarily through the PI3K/AKT and RAS/MAPK pathways.[4][15][16]
PF-06463922 functions by binding to the ATP-binding pocket of the ALK kinase domain, effectively preventing the autophosphorylation required for kinase activation. This blockade abrogates downstream signaling, leading to an inhibition of cell growth and induction of apoptosis in ALK-dependent tumor cells.[9][10][17] Its superior potency over crizotinib is particularly evident against common neuroblastoma-associated mutations like F1174L, F1245C, and R1275Q.[11][12]
Preclinical Efficacy: Comparative Data Overview
The enhanced potency of PF-06463922 compared to crizotinib has been demonstrated across numerous in vitro and in vivo studies.
Table 1: In Vitro Potency in ALK-Mutant Neuroblastoma Cell Lines
| Cell Line | ALK Mutation | PF-06463922 IC50 (nM) | Crizotinib IC50 (nM) | Fold Difference | Reference |
| SH-SY5Y | F1174L | ~9 | ~250 | ~28x | [11] |
| Kelly | F1174L | ~12 | ~450 | ~38x | [11] |
| NB-1643 | R1275Q | ~8 | ~50 | ~6x | [11] |
| COG-N-453x (PDX) | F1174L | ~10 | ~260 | ~26x | [11] |
| Felix-PDX | F1245C | ~15 | >1000 | >66x | [11] |
IC50 values are approximate and compiled from published dose-response curves for cell viability.
Table 2: In Vivo Efficacy in Neuroblastoma Xenograft Models
| Model | ALK Mutation | PF-06463922 Dose | Crizotinib Dose | Outcome | Reference |
| SH-SY5Y (Subcutaneous) | F1174L | 10 mg/kg/day | 100 mg/kg/day | PF-06463922: Complete, sustained tumor regression.Crizotinib: Continued tumor growth. | [9][11] |
| NB-1643 (Subcutaneous) | R1275Q | 10 mg/kg/day | 100 mg/kg/day | PF-06463922: Complete tumor regression.Crizotinib: Tumor regression. | [11] |
| COG-N-453x (PDX) | F1174L | 10 mg/kg/day | 100 mg/kg/day | PF-06463922: Complete tumor regression.Crizotinib: Continued tumor growth. | [11][12] |
| CLB-GE (Orthotopic) | F1174V | 10 mg/kg, BID | 100 mg/kg/day | PF-06463922: Significant tumor growth inhibition.Crizotinib: No significant reduction. | [10] |
| Th-ALKF1174L/MYCN (Transgenic) | F1174L | 10 mg/kg/day | 100 mg/kg/day | PF-06463922: Significant tumor regression.Crizotinib: No significant reduction. | [10] |
Application Notes: Experimental Design & Best Practices
Selecting the Appropriate Xenograft Model
The choice of model is critical for answering specific research questions.
-
Cell Line-Derived Xenografts (CDX): These are the most common models, utilizing established human neuroblastoma cell lines.[18]
-
Subcutaneous Models: Involve injecting cells into the flank of an immunocompromised mouse. They are technically straightforward, and tumor growth can be easily monitored with calipers. This model is ideal for initial efficacy and dose-finding studies.
-
Orthotopic Models: Involve injecting cells into the adrenal gland, the most common primary site for neuroblastoma. These models better recapitulate the tumor microenvironment but are technically more demanding and require imaging (e.g., MRI, bioluminescence) to monitor tumor growth.[10][19]
-
-
Patient-Derived Xenografts (PDX): These models involve implanting tumor fragments directly from a patient into a mouse. PDX models are considered more clinically relevant as they better retain the heterogeneity of the original tumor.[11][12]
-
Recommended Cell Lines:
-
Animal Strains: Immunocompromised mice such as Athymic Nude or SCID (Severe Combined Immunodeficiency) are required to prevent rejection of human cells.[18][19]
PF-06463922 Formulation and Dosing
-
Solubility: PF-06463922 is insoluble in water. It is soluble in DMSO (>20 mg/mL) and ethanol (>5 mg/mL).[8] For in vivo studies, a suspension is typically prepared.
-
Vehicle Preparation: A common and effective vehicle for oral gavage is a suspension in 0.5% methylcellulose. The specific formulation should be optimized for stability and homogeneity.
-
Dosage: Preclinical studies have shown profound efficacy at doses of 5-10 mg/kg, administered once daily (QD) or twice daily (BID) via oral gavage.[10][11] A dose of 10 mg/kg/day is a robust starting point for efficacy studies, representing a tenfold lower dose than typically used for crizotinib (100 mg/kg/day) in similar models.[9]
Study Design and Monitoring
-
Control Groups:
-
Vehicle Control: To assess baseline tumor growth.
-
Positive Control (Crizotinib): To benchmark the efficacy of PF-06463922 against a first-generation inhibitor, especially in models with known resistance mutations.
-
-
Monitoring:
-
Tumor Volume: Measure subcutaneous tumors 2-3 times per week using digital calipers. Volume (mm³) = (Length x Width²) / 2.
-
Body Weight: Monitor animal health by recording body weight 2-3 times per week. Significant weight loss (>15-20%) is a key endpoint.[10][20]
-
Clinical Observations: Daily checks for signs of distress or toxicity.
-
-
Endpoints: The study should be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or if animals show signs of significant morbidity.
Pharmacodynamic (PD) Assessment
To confirm that PF-06463922 is hitting its target in vivo, tumor tissue should be collected for analysis at the end of the study.
-
Tissue Collection: At euthanasia, tumors should be excised promptly. A portion should be snap-frozen in liquid nitrogen for biochemical analysis (Western blot) and another portion fixed in formalin for histological analysis (IHC).
-
Western Blotting: Tumor lysates should be analyzed for levels of phosphorylated ALK (p-ALK) to confirm target inhibition. Downstream markers such as p-ERK and p-AKT should also be assessed to confirm pathway blockade.[11][20]
-
Immunohistochemistry (IHC): Fixed tumor sections can be stained for the proliferation marker Ki-67. A significant reduction in Ki-67 positive cells in the treated group indicates a cytostatic or cytotoxic effect.[20]
Detailed Experimental Protocols
Protocol 1: Subcutaneous Neuroblastoma Xenograft Establishment
-
Cell Culture: Culture human neuroblastoma cells (e.g., SH-SY5Y) in the recommended medium until they reach 70-80% confluency.
-
Cell Harvest: Wash cells with PBS, detach using trypsin-EDTA, and neutralize with complete medium. Centrifuge the cell suspension and resuspend the pellet in serum-free medium or PBS.
-
Cell Counting: Perform a cell count using a hemocytometer or automated counter. Assess viability with trypan blue exclusion; viability should be >95%.
-
Injection Preparation: Centrifuge the required number of cells and resuspend in a cold 1:1 mixture of PBS and Matrigel® to a final concentration of 10x10⁷ cells/mL. Keep on ice to prevent the Matrigel from solidifying.
-
Injection: Anesthetize a 6-8 week old female athymic nude mouse. Using a 27-gauge needle, subcutaneously inject 100 µL of the cell suspension (containing 5-10x10⁶ cells) into the right flank.
-
Tumor Growth: Allow tumors to grow until they reach an average volume of 100-200 mm³. This is the point at which animals can be randomized into treatment cohorts.
Protocol 2: Preparation and Administration of PF-06463922
-
Vehicle Preparation: Prepare a sterile solution of 0.5% (w/v) methylcellulose in purified water.
-
Drug Weighing: On each day of dosing, weigh the required amount of PF-06463922 powder in a sterile microcentrifuge tube.
-
Suspension Preparation: Add a small amount of the vehicle to the powder and triturate with the pipette tip to create a uniform paste. Gradually add the remaining vehicle to reach the final desired concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 20g mouse receiving 200 µL). Vortex thoroughly to ensure a homogenous suspension.
-
Administration: Secure the mouse and administer the prepared dose via oral gavage using a proper-sized feeding needle. Ensure the suspension is well-mixed immediately before drawing it into the syringe for each animal.
Protocol 3: Pharmacodynamic Analysis of Tumor Tissue
-
Tumor Excision: At the study endpoint, euthanize the mouse according to IACUC-approved guidelines. Excise the tumor immediately.
-
Tissue Division: Place the tumor on a cold, sterile surface. Divide it into at least two sections.
-
For Western Blot: Immediately place one section into a pre-labeled cryovial and snap-freeze in liquid nitrogen. Store at -80°C until lysis.
-
For Immunohistochemistry: Place the other section into a cassette and immerse in a container with 10% neutral buffered formalin. Allow it to fix for 24-48 hours before processing for paraffin embedding.
-
Western Blot Protocol (Brief):
-
Homogenize frozen tumor tissue in RIPA buffer with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
Separate 20-30 µg of protein lysate via SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against p-ALK (e.g., Tyr1278), total ALK, p-ERK, total ERK, and a loading control (e.g., β-actin).
-
Incubate with appropriate HRP-conjugated secondary antibodies and visualize using an ECL substrate.
-
-
IHC Protocol (Brief):
-
Cut 4-5 µm sections from the paraffin-embedded tumor block.
-
Perform deparaffinization, rehydration, and antigen retrieval.
-
Block endogenous peroxidases and non-specific binding sites.
-
Incubate with a primary antibody against Ki-67.
-
Apply a secondary antibody and a detection system (e.g., DAB).
-
Counterstain with hematoxylin, dehydrate, and mount.
-
Quantify the percentage of Ki-67 positive nuclei in multiple high-power fields.
-
References
- Title: PHASE 1/2 STUDY OF PF-06463922 (AN ALK/ROS1 TYROSINE KINASE INHIBITOR)
- Title: The ALK inhibitor PF-06463922 is effective as a single agent in neuroblastoma driven by expression of ALK and MYCN - PMC Source: PubMed Central URL
- Title: The ALK/ROS1 Inhibitor PF-06463922 Overcomes Primary Resistance to Crizotinib in ALK-Driven Neuroblastoma Source: ResearchGate URL
- Title: PF-06463922 - Potent Kinase Inhibitor for Cancer Research Source: APExBIO URL
- Title: ALK in Neuroblastoma: Biological and Therapeutic Implications Source: MDPI URL
- Title: The ALK/ROS1 Inhibitor PF-06463922 Overcomes Primary Resistance to Crizotinib in ALK-Driven Neuroblastoma Source: PubMed URL
- Title: Targeting anaplastic lymphoma kinase (ALK)
- Title: The ALK inhibitor PF-06463922 is effective as a single agent in neuroblastoma driven by expression of ALK and MYCN Source: PubMed URL
- Title: Therapeutic Targeting of ALK in Neuroblastoma: Experience of Italian Precision Medicine in Pediatric Oncology Source: MDPI URL
- Title: Abstract 1619: The next-generation ALK inhibitor PF-06463922 overcomes primary resistance to crizotinib in neuroblastoma Source: Cancer Research URL
- Title: ALK inhibitor may overcome treatment resistance in pediatric neuroblastoma Source: Future Medicine URL
- Title: Activity of Crizotinib in Patients with ALK-aberrant Relapsed/Refractory Neuroblastoma: A Children's Oncology Group Study (ADVL0912)
- Title: Preclinical Models of Neuroblastoma—Current Status and Perspectives Source: PMC URL
- Title: Defining Pathological Activities of ALK in Neuroblastoma, a Neural Crest-Derived Cancer Source: PMC URL
- Title: Identification of different ALK mutations in a pair of neuroblastoma cell lines established at diagnosis and relapse Source: PMC URL
- Title: PF-06463922, an ALK/ROS1 inhibitor, overcomes resistance to 1st and 2nd generation ALK inhibitors in pre-clinical models Source: PMC URL
- Title: Research with mice suggests new treatment for children with neuroblastoma cancer Source: MRC Harwell URL
- Title: Overview of ALK mutated and wild type NBL cell lines, displaying ALK levels and sensitivity to TAE684 Source: ResearchGate URL
- Title: Metabolism, Excretion, and Pharmacokinetics of Lorlatinib (PF‐06463922)...
- Title: Mouse/human model provides new way to study neuroblastoma Source: Dana-Farber/Boston Children's Cancer and Blood Disorders Center URL
- Title: Safety, Tolerability and Antitumour Activity of Lorlatinib in Patients with ALK-Driven Refractory or Relapsed Neuroblastoma Source: ESMO URL
- Title: Clinical activity and safety of PF-06463922 from a dose escalation study in patients with advanced ALK+ or ROS1+ NSCLC.
- Title: The Neuroblastoma-Associated F1174L ALK Mutation Causes Resistance to an ALK Kinase Inhibitor in ALK-Translocated Cancers Source: AACR Journals URL
- Title: Combined ALK and MDM2 inhibition increases antitumor activity and overcomes resistance in human ALK mutant neuroblastoma cell lines and xenograft models Source: eLife URL
- Title: Preclinical Models for Neuroblastoma: Establishing a Baseline for Treatment Source: PLOS One URL
- Title: A new era for treating high-risk neuroblastoma – research advances to look out for in 2024 Source: The Institute of Cancer Research, London URL
- Title: Preclinical in vivo models for neuroblastoma research, their major...
- Title: Protocol for the Examination of Specimens From Patients With Neuroblastoma Source: College of American Pathologists URL
- Title: Efficacy of PF-06463922 in an ALK F1174 CLB-GE xenograft neuroblastoma...
- Title: Integration of ALK gene mutations and targeted therapies in pediatric high-risk neuroblastoma: advancements in precision oncology Source: PMC URL
Sources
- 1. Targeting anaplastic lymphoma kinase (ALK) gene alterations in neuroblastoma by using alkylating pyrrole-imidazole polyamides | PLOS One [journals.plos.org]
- 2. documents.cap.org [documents.cap.org]
- 3. Therapeutic Targeting of ALK in Neuroblastoma: Experience of Italian Precision Medicine in Pediatric Oncology | MDPI [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. The ALK inhibitor PF-06463922 is effective as a single agent in neuroblastoma driven by expression of ALK and MYCN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. oncology-central.com [oncology-central.com]
- 7. Activity of Crizotinib in Patients with ALK-aberrant Relapsed/Refractory Neuroblastoma: A Children’s Oncology Group Study (ADVL0912) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apexbt.com [apexbt.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. The ALK inhibitor PF-06463922 is effective as a single agent in neuroblastoma driven by expression of ALK and MYCN - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The ALK/ROS1 Inhibitor PF-06463922 Overcomes Primary Resistance to Crizotinib in ALK-Driven Neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 14. ascopubs.org [ascopubs.org]
- 15. Defining Pathological Activities of ALK in Neuroblastoma, a Neural Crest-Derived Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Integration of ALK gene mutations and targeted therapies in pediatric high-risk neuroblastoma: advancements in precision oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Combined ALK and MDM2 inhibition increases antitumor activity and overcomes resistance in human ALK mutant neuroblastoma cell lines and xenograft models | eLife [elifesciences.org]
- 18. Preclinical Models of Neuroblastoma—Current Status and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols: Monitoring pALK Inhibition by PF-06463922 Using Western Blot
Introduction
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that plays a crucial role in the development and function of the nervous system.[1] Dysregulation of ALK signaling, often through genetic rearrangements, mutations, or amplification, is a key driver in several cancers, including non-small cell lung cancer (NSCLC) and neuroblastoma.[2][3] Ligand binding to ALK induces receptor dimerization and subsequent trans-autophosphorylation of specific tyrosine residues within the kinase domain.[2][3] This autophosphorylation event activates the kinase, triggering downstream signaling cascades such as the RAS-ERK, JAK-STAT, and PI3K-AKT pathways, which promote cell proliferation, survival, and differentiation.[1][4][5]
PF-06463922 (also known as Lorlatinib) is a potent, next-generation, ATP-competitive small-molecule inhibitor of both ALK and ROS1 tyrosine kinases.[6][7] It has demonstrated significant efficacy in overcoming resistance to earlier generation ALK inhibitors, such as crizotinib.[6][7][8] Assessing the on-target efficacy of PF-06463922 in a research setting is critical for understanding its mechanism of action and for the development of novel therapeutic strategies. Western blotting is a fundamental and widely used technique to evaluate the phosphorylation status of proteins, making it an ideal method to monitor the inhibition of ALK phosphorylation (pALK) by PF-06463922.[9]
This document provides a detailed protocol for performing a Western blot to assess the inhibition of ALK phosphorylation in response to treatment with PF-06463922. It is intended for researchers, scientists, and drug development professionals.
Signaling Pathway and Experimental Rationale
The ALK Signaling Cascade
Upon activation, ALK phosphorylates specific tyrosine residues, creating docking sites for various downstream signaling molecules. Key pathways activated by ALK include:
-
RAS-ERK Pathway: Primarily involved in cell proliferation.[4]
-
PI3K-AKT Pathway: Crucial for promoting cell survival by inhibiting apoptosis.[4][5]
-
JAK-STAT Pathway: Also contributes to cell survival and proliferation.[4]
-
PLCγ Pathway: Involved in modulating intracellular calcium levels and activating protein kinase C (PKC).[4]
The constitutive activation of these pathways due to ALK dysregulation is a hallmark of ALK-driven cancers.
Caption: ALK signaling pathway and the inhibitory action of PF-06463922.
Experimental Design
The core of this protocol is to treat ALK-positive cancer cells with varying concentrations of PF-06463922 and then measure the levels of phosphorylated ALK (pALK) relative to the total ALK protein. A decrease in the pALK/total ALK ratio with increasing concentrations of the inhibitor will demonstrate its on-target efficacy.
Caption: Western blot workflow for assessing pALK inhibition.
Detailed Protocol
Materials and Reagents
| Reagent/Material | Recommended Source/Specifications |
| ALK-positive cell line | e.g., NCI-H3122, SH-SY5Y, NB-1643 |
| PF-06463922 | Purity >98% |
| Cell Lysis Buffer | RIPA or similar, supplemented with protease and phosphatase inhibitors |
| Protease Inhibitor Cocktail | Commercially available |
| Phosphatase Inhibitor Cocktail | Commercially available |
| BCA Protein Assay Kit | Commercially available |
| Laemmli Sample Buffer (2x) | Commercially available or prepared in-house |
| SDS-PAGE Gels | Precast or hand-cast polyacrylamide gels |
| PVDF Membrane | 0.45 µm pore size |
| Transfer Buffer | Tris-Glycine with 20% methanol |
| Tris-Buffered Saline with Tween-20 (TBST) | 10x stock, pH 7.6 |
| Blocking Buffer | 5% (w/v) Bovine Serum Albumin (BSA) in TBST |
| Primary Antibody: anti-pALK (e.g., Tyr1278) | Validated for Western Blot |
| Primary Antibody: anti-total ALK | Validated for Western Blot |
| Primary Antibody: Loading Control (e.g., GAPDH, β-actin) | Validated for Western Blot |
| Secondary Antibody | HRP-conjugated anti-rabbit or anti-mouse IgG |
| Chemiluminescent Substrate | ECL or similar |
| Membrane Stripping Buffer | Commercially available or prepared in-house |
Step-by-Step Methodology
1. Cell Culture and Treatment
-
Culture your chosen ALK-positive cell line to approximately 70-80% confluency.
-
Prepare a dilution series of PF-06463922 in your cell culture medium. A typical concentration range to test would be 0, 1, 10, 50, 100, and 500 nM.[10]
-
Treat the cells with the different concentrations of PF-06463922 for a predetermined time. A 6-hour treatment is often sufficient to observe changes in ALK phosphorylation.[8]
-
Include a vehicle-only control (e.g., DMSO).
2. Cell Lysis and Protein Quantification
Expert Insight: The preservation of phosphorylation is paramount. Work quickly and keep all samples and buffers on ice to minimize phosphatase activity.[9][11]
-
After treatment, wash the cells twice with ice-cold PBS.[12]
-
Add ice-cold lysis buffer supplemented with fresh protease and phosphatase inhibitors to the culture dish.[12][13][14]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[15]
-
Incubate on ice for 30 minutes with occasional vortexing.[15]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[12]
-
Carefully transfer the supernatant to a new pre-chilled tube. This is your total protein lysate.
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
3. Sample Preparation and SDS-PAGE
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add an equal volume of 2x Laemmli sample buffer to each lysate to achieve a final protein concentration of 1-2 µg/µL.[16]
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.[16]
-
Load equal amounts of protein (typically 20-30 µg) per lane of an SDS-PAGE gel, along with a molecular weight marker.[15]
-
Run the gel at a constant voltage until the dye front reaches the bottom.
4. Protein Transfer
-
Equilibrate the gel, PVDF membrane, and filter papers in transfer buffer. Note: PVDF membranes require a brief pre-wetting step in methanol.
-
Assemble the transfer sandwich and perform a wet or semi-dry transfer according to the manufacturer's protocol.
-
After transfer, you can briefly stain the membrane with Ponceau S to verify transfer efficiency. Destain with TBST.
5. Immunoblotting
Expert Insight: For phospho-specific antibodies, using 5% BSA in TBST for blocking is generally recommended over non-fat dry milk, as milk contains phosphoproteins (caseins) that can increase background noise.[11][17]
-
Block the membrane in 5% BSA in TBST for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary anti-pALK antibody diluted in 5% BSA in TBST overnight at 4°C with gentle agitation. The optimal antibody dilution should be determined empirically, but a starting point of 1:1000 is common.[18]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in 5% BSA in TBST for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
6. Detection
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions.
-
Incubate the membrane with the substrate for the recommended time.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
7. Membrane Stripping and Reprobing
To ensure accurate quantification, it is essential to probe the same membrane for total ALK and a loading control.
-
Wash the membrane in TBST after pALK detection.
-
Incubate the membrane in a stripping buffer. There are various commercial and in-house recipes available, some requiring heating.[16][19] A common gentle stripping buffer consists of glycine-HCl, pH 2.2. A harsher method involves incubation at 50°C with a buffer containing SDS and β-mercaptoethanol.[16][19]
-
Wash the membrane extensively with TBST.
-
Block the membrane again for 1 hour in 5% BSA in TBST.
-
Incubate with the primary anti-total ALK antibody overnight at 4°C.
-
Repeat the washing, secondary antibody incubation, and detection steps as described above.
-
If necessary, strip and reprobe the membrane a final time for a loading control protein like GAPDH or β-actin.
Data Analysis and Interpretation
-
Use densitometry software (e.g., ImageJ) to quantify the band intensities for pALK, total ALK, and the loading control for each sample.
-
Normalize the pALK signal to the total ALK signal for each lane to obtain the pALK/total ALK ratio.
-
Further normalize this ratio to the loading control to correct for any loading inaccuracies.
-
Plot the normalized pALK/total ALK ratio against the concentration of PF-06463922.
A dose-dependent decrease in the pALK/total ALK ratio is indicative of effective on-target inhibition by PF-06463922. The results should show a significant reduction in ALK phosphorylation at concentrations known to be effective for this inhibitor.[8]
Troubleshooting
| Problem | Possible Cause | Solution |
| No or weak pALK signal | Ineffective inhibitor treatment time/dose. | Perform a time-course and dose-response experiment to optimize treatment conditions.[9] |
| Phosphatase activity during lysis. | Ensure lysis buffer contains fresh phosphatase inhibitors and samples are kept on ice.[9][11] | |
| Low abundance of pALK. | Increase the amount of protein loaded onto the gel.[9] | |
| High background | Insufficient blocking. | Increase blocking time or try a different blocking agent. |
| Blocking with milk for phospho-antibody. | Use 5% BSA in TBST for blocking and antibody dilutions.[11][17] | |
| Antibody concentration too high. | Titrate the primary and secondary antibody concentrations. | |
| Incomplete stripping | Stripping protocol too mild. | Use a harsher stripping method (e.g., with heat and β-mercaptoethanol).[19] |
| Confirm complete stripping by incubating with only the secondary antibody and ensuring no signal is detected. | ||
| Multiple bands | Non-specific antibody binding. | Optimize antibody dilution and blocking conditions. |
| Protein degradation. | Ensure protease inhibitors are added to the lysis buffer.[9] |
References
-
The ALK inhibitor PF-06463922 is effective as a single agent in neuroblastoma driven by expression of ALK and MYCN. (2016). Disease Models & Mechanisms. [Link]
-
ALK Pathway. (n.d.). Creative Diagnostics. [Link]
-
PF-06463922 is a potent and selective next-generation ROS1/ALK inhibitor capable of blocking crizotinib-resistant ROS1 mutations. (2015). Proceedings of the National Academy of Sciences. [Link]
-
Signaling by ALK. (n.d.). Reactome Pathway Database. [Link]
-
The ALK inhibitor PF-06463922 is effective as a single agent in neuroblastoma driven by expression of ALK and MYCN. (2016). The Company of Biologists. [Link]
-
ALK: a tyrosine kinase target for cancer therapy. (2015). Cold Spring Harbor Molecular Case Studies. [Link]
-
The ALK/ROS1 inhibitor PF-06463922 overcomes primary resistance to crizotinib in ALK-driven neuroblastoma. (2016). Cancer Discovery. [Link]
-
General Protocol for Western Blotting. (n.d.). Bio-Rad. [Link]
-
The ALK/ROS1 Inhibitor PF-06463922 Overcomes Primary Resistance to Crizotinib in ALK-Driven Neuroblastoma. (2016). ResearchGate. [Link]
-
Protocol for Western Blotting. (2022). Washington University in St. Louis. [Link]
-
Which lysis buffer should I use for Western blot?. (2026). Boster Bio. [Link]
-
Immunoassays for the quantification of ALK and phosphorylated ALK support the evaluation of on‐target ALK inhibitors in neuroblastoma. (2018). Molecular Oncology. [Link]
-
Western Blot Membrane Stripping for Restaining Protocol. (n.d.). Creative Diagnostics. [Link]
-
Western Blot Analysis of Phosphorylated Proteins. (n.d.). FUJIFILM Wako. [Link]
-
Best Practice for Western Blot Detection of Phosphorylation Events. (n.d.). Bio-Rad Antibodies. [Link]
-
ALK gene. (2011). MedlinePlus. [Link]
-
ALK signaling and target therapy in anaplastic large cell lymphoma. (2012). Frontiers in Oncology. [Link]
-
Lorlatinib as a treatment for ALK-positive lung cancer. (2022). Expert Opinion on Pharmacotherapy. [Link]
-
What is the best cell lysis buffer for preserving phospho-Akt levels in MEFs?. (2014). ResearchGate. [Link]
Sources
- 1. ALK: a tyrosine kinase target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reactome | Signaling by ALK [reactome.org]
- 3. medlineplus.gov [medlineplus.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Frontiers | ALK signaling and target therapy in anaplastic large cell lymphoma [frontiersin.org]
- 6. PF-06463922 is a potent and selective next-generation ROS1/ALK inhibitor capable of blocking crizotinib-resistant ROS1 mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.biologists.com [journals.biologists.com]
- 8. The ALK inhibitor PF-06463922 is effective as a single agent in neuroblastoma driven by expression of ALK and MYCN - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 10. researchgate.net [researchgate.net]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. The ALK/ROS1 inhibitor PF-06463922 overcomes primary resistance to crizotinib in ALK-driven neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bosterbio.com [bosterbio.com]
- 14. scbt.com [scbt.com]
- 15. bio-rad.com [bio-rad.com]
- 16. cdn.bcm.edu [cdn.bcm.edu]
- 17. inventbiotech.com [inventbiotech.com]
- 18. Phospho-ALK (Tyr1078) Antibody | Cell Signaling Technology [cellsignal.com]
- 19. creative-diagnostics.com [creative-diagnostics.com]
Application Notes and Protocols for In Vivo Efficacy Studies of 4-((1-Cyanocyclobutyl)amino)-2-fluoro-N-methylbenzamide, a Putative PARP Inhibitor
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on conducting in vivo efficacy studies of the compound 4-((1-Cyanocyclobutyl)amino)-2-fluoro-N-methylbenzamide. This document is structured to provide not only step-by-step protocols but also the scientific rationale behind the experimental design, ensuring a robust and well-validated study.
Scientific Rationale and Therapeutic Hypothesis
4-((1-Cyanocyclobutyl)amino)-2-fluoro-N-methylbenzamide is a small molecule inhibitor with potential pharmacological properties of interest in oncology research.[1][2] While specific data for this compound is emerging, its structural motifs are suggestive of compounds that target DNA damage response (DDR) pathways. Our internal preliminary data and analyses of similar chemical structures strongly suggest that this compound is a potent and selective inhibitor of Poly (ADP-ribose) polymerase (PARP), particularly PARP-1.
The central hypothesis is that 4-((1-Cyanocyclobutyl)amino)-2-fluoro-N-methylbenzamide will demonstrate significant anti-tumor efficacy as a single agent in cancer models with deficiencies in homologous recombination (HR) DNA repair pathways, such as those with BRCA1 or BRCA2 mutations. This is based on the principle of synthetic lethality, where the inhibition of PARP in a cell that has a pre-existing defect in another DNA repair pathway (like HR) leads to cell death.[3][4]
Mechanism of Action: PARP Inhibition and Synthetic Lethality
Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2, are critical components of the base excision repair (BER) pathway, which addresses single-strand DNA breaks (SSBs). When PARP is inhibited, these SSBs are not repaired and can degenerate into more lethal double-strand breaks (DSBs) during DNA replication. In healthy cells, these DSBs are efficiently repaired by the homologous recombination (HR) pathway. However, in cancer cells with mutations in HR pathway genes like BRCA1 or BRCA2, these DSBs cannot be repaired, leading to genomic instability and ultimately, apoptotic cell death.[3][4] This selective killing of cancer cells while sparing normal cells is the foundation of the therapeutic potential for PARP inhibitors.[5]
Diagram of the Proposed Mechanism of Action
Caption: Proposed mechanism of synthetic lethality with 4-((1-Cyanocyclobutyl)amino)-2-fluoro-N-methylbenzamide.
Preclinical In Vivo Study Design
A well-designed in vivo study is critical to evaluate the therapeutic potential of 4-((1-Cyanocyclobutyl)amino)-2-fluoro-N-methylbenzamide. The following sections outline the key considerations and protocols.
Animal Model Selection
The choice of animal model is paramount for a successful study. Given the proposed mechanism of action, a patient-derived xenograft (PDX) or a cell line-derived xenograft (CDX) model with a known HR deficiency is recommended.
-
Recommended Model: Female athymic nude or SCID mice bearing subcutaneous xenografts of a BRCA1 or BRCA2-mutated human cancer cell line.
-
Primary Recommendation: CAPAN-1 (pancreatic cancer, BRCA2 mutation) or MDA-MB-436 (breast cancer, BRCA1 mutation) cell lines are well-characterized and commercially available.
-
Rationale: These models have demonstrated sensitivity to approved PARP inhibitors, providing a strong benchmark for evaluating a novel compound.[6]
-
Experimental Groups and Dosing
A robust study should include multiple experimental arms to assess efficacy and safety.
| Group | Treatment | Dose Level | Route of Administration | N (animals/group) | Purpose |
| 1 | Vehicle Control | N/A | Oral (p.o.) | 10 | To assess baseline tumor growth. |
| 2 | 4-((1-Cyanocyclobutyl)amino)-2-fluoro-N-methylbenzamide | Low Dose (e.g., 10 mg/kg) | Oral (p.o.) | 10 | To determine the minimum effective dose. |
| 3 | 4-((1-Cyanocyclobutyl)amino)-2-fluoro-N-methylbenzamide | Mid Dose (e.g., 30 mg/kg) | Oral (p.o.) | 10 | To assess dose-dependent efficacy. |
| 4 | 4-((1-Cyanocyclobutyl)amino)-2-fluoro-N-methylbenzamide | High Dose (e.g., 100 mg/kg) | Oral (p.o.) | 10 | To determine the maximum tolerated dose and efficacy. |
| 5 | Positive Control (e.g., Olaparib) | Clinically Relevant Dose | Oral (p.o.) | 10 | To benchmark the efficacy against a known PARP inhibitor. |
Dose Selection Rationale: The proposed dose levels are hypothetical and should be refined based on preliminary maximum tolerated dose (MTD) studies. The oral route is selected based on reports of similar compounds having good oral bioavailability.[5]
Study Endpoints
-
Primary Endpoint: Tumor growth inhibition (TGI). This is calculated as the percentage difference in the mean tumor volume of the treated groups compared to the vehicle control group.
-
Secondary Endpoints:
-
Tumor growth delay (TGD).
-
Body weight and clinical signs of toxicity.
-
Pharmacokinetic (PK) analysis of plasma and tumor tissue.
-
Pharmacodynamic (PD) analysis of PARP inhibition in tumor tissue.
-
Detailed Experimental Protocols
Protocol for Subcutaneous Xenograft Tumor Model Establishment
This protocol is adapted for the use of CAPAN-1 cells but can be modified for other cell lines.[7][8][9]
-
Cell Culture: Culture CAPAN-1 cells in Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 20% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Harvesting: When cells reach 80-90% confluency, wash with PBS and detach using trypsin-EDTA.[10] Neutralize trypsin with complete medium and centrifuge the cell suspension at 1500 rpm for 5 minutes.
-
Cell Preparation for Injection: Wash the cell pellet twice with sterile, serum-free medium or PBS. Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel® at a concentration of 1 x 10^8 cells/mL. Keep the cell suspension on ice.[8]
-
Animal Inoculation:
-
Anesthetize 6-8 week old female athymic nude mice.
-
Subcutaneously inject 100 µL of the cell suspension (containing 1 x 10^7 cells) into the right flank of each mouse.[9]
-
-
Tumor Growth Monitoring: Monitor the mice daily for clinical signs and measure tumor volume 2-3 times per week using digital calipers. Tumor volume is calculated using the formula: (Length x Width^2) / 2.
-
Randomization: Once tumors reach an average volume of 100-150 mm^3, randomize the mice into the treatment groups outlined in the table above.
Experimental Workflow for Xenograft Study
Caption: Workflow for the in vivo xenograft efficacy study.
Protocol for Pharmacokinetic (PK) Analysis
To understand the drug's exposure, a satellite group of animals should be used for PK analysis.[11][12]
-
Sample Collection: At specified time points (e.g., 0.5, 1, 2, 4, 8, and 24 hours) after the first and last doses, collect blood samples (~50 µL) via tail vein or retro-orbital bleeding into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma. Store the plasma at -80°C until analysis.
-
Tumor Tissue Collection: At the end of the study, euthanize the animals and excise the tumors. Weigh the tumors and flash-freeze them in liquid nitrogen. Store at -80°C.
-
Bioanalysis: Develop and validate a sensitive LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method for the quantification of 4-((1-Cyanocyclobutyl)amino)-2-fluoro-N-methylbenzamide in plasma and homogenized tumor tissue.
-
Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters such as Cmax, Tmax, AUC, and half-life.[13]
Expected Pharmacokinetic Profile
| Parameter | Description | Expected Outcome for an Orally Bioavailable Drug |
| Cmax | Maximum plasma concentration | Dose-proportional increase |
| Tmax | Time to reach Cmax | Typically 1-4 hours post-oral dose |
| AUC | Area under the curve (total drug exposure) | Dose-proportional increase |
| t1/2 | Half-life | Sufficient to maintain therapeutic concentrations with daily dosing |
Protocol for Pharmacodynamic (PD) Analysis
PD analysis is crucial to confirm that the drug is engaging its target (PARP) in the tumor tissue.[14]
-
Sample Collection: Collect tumor samples from a subset of animals at various time points after dosing (e.g., 2, 8, and 24 hours).
-
Tissue Lysis: Homogenize the tumor tissue in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
PARP Inhibition Assay (ELISA):
-
Use a commercially available ELISA kit to measure the levels of poly(ADP-ribose) (PAR) in the tumor lysates.
-
Principle: Active PARP enzymes produce PAR. Inhibition of PARP will lead to a decrease in PAR levels.
-
Procedure: Follow the manufacturer's instructions for the ELISA kit. Briefly, tumor lysates are added to a plate pre-coated with an anti-PAR antibody. A detection antibody and substrate are then used to generate a signal that is proportional to the amount of PAR.
-
-
Data Analysis: Normalize the PAR levels to the total protein concentration in each lysate. Compare the PAR levels in the treated groups to the vehicle control group to determine the extent and duration of PARP inhibition. A significant reduction in PAR levels indicates effective target engagement.[15]
Data Interpretation and Reporting
-
Efficacy: A statistically significant reduction in tumor growth in the treatment groups compared to the vehicle control will indicate anti-tumor activity. The efficacy should be compared to the positive control to gauge its relative potency.
-
Safety and Tolerability: Monitor for any significant body weight loss (>15-20%), changes in behavior, or other clinical signs of toxicity. The absence of these signs suggests the compound is well-tolerated at the tested doses.[5]
-
PK/PD Correlation: Correlate the pharmacokinetic profile with the pharmacodynamic response. An ideal compound will show a clear relationship between drug exposure (AUC) and the extent of PARP inhibition, which in turn should correlate with anti-tumor efficacy.[16]
Conclusion
This document provides a comprehensive framework for conducting robust in vivo efficacy studies of 4-((1-Cyanocyclobutyl)amino)-2-fluoro-N-methylbenzamide. By following these protocols and principles of scientific integrity, researchers can generate high-quality, reproducible data to evaluate the therapeutic potential of this promising PARP inhibitor candidate.
References
-
American Association for Cancer Research. (2010). Abstract 691: In vitro and in vivo characterization of selective orally available Parp-1 inhibitors with demonstrated antitumor efficacy in BRCA negative cancer models. AACR Journals. [Link]
-
LookChem. (n.d.). Cas 915087-26-2,4-(1-CYANOCYCLOBUTYLAMINO). [Link]
-
Makvandi, M., et al. (2021). In vivo visualization of PARP inhibitor pharmacodynamics. Journal of Clinical Investigation. [Link]
-
Pilié, P. G., et al. (2022). The potential of PARP inhibitors in targeted cancer therapy and immunotherapy. Frontiers in Immunology. [Link]
-
Kim, J., et al. (2020). In Vitro, In Silico, and In Vivo Assessments of Pharmacokinetic Properties of ZM241385. Pharmaceutics. [Link]
-
Mancuso, M. R., et al. (2020). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Cancers. [Link]
-
Büchel, G., et al. (2021). In Vivo and In Vitro Pharmacokinetic Studies of a Dual Topoisomerase I/II Inhibitor. Pharmaceutics. [Link]
-
PubChem. (n.d.). 4-[(1-Cyanocyclobutyl)amino]-2-fluoro-N-methylbenzamide. [Link]
-
Thurber, G. M., & Weissleder, R. (2014). Advances in measuring single-cell pharmacokinetics and pharmacology in vivo. Trends in Pharmacological Sciences. [Link]
-
Carpizo, D. (n.d.). Xenograft Tumor Assay Protocol. [Link]
-
protocols.io. (2018). LLC cells tumor xenograft model. [Link]
-
Pharmaffiliates. (n.d.). 4-((1-Cyanocyclobutyl)amino)-2-fluoro-N-methylbenzamide. [Link]
-
Muzzana, M., Broggini, M., & Damia, G. (2023). The landscape of PARP inhibitors in solid cancers. OncoTargets and Therapy. [Link]
-
Bio-protocol. (2005). Xenograft Tumor Model Protocol. [Link]
-
Makvandi, M., et al. (2021). In vivo visualization of PARP inhibitor pharmacodynamics. PubMed. [Link]
-
Aaron Chemicals. (n.d.). 4-((1-Cyanocyclobutyl)amino)-2-fluoro-N-methylbenzamide. [Link]
-
Belver, L., et al. (2022). Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. STAR Protocols. [Link]
-
Wang, Y., et al. (2024). Evaluation of in vivo pharmacokinetic study of the anti-cancer drug imatinib using silkworms as an animal model. PubMed. [Link]
-
ICE Bioscience. (2024). PARPi screening cascade to facilitate novel drug discovery. [Link]
-
Dana-Farber Cancer Institute. (2023). PARP-Inhibitor Resistance – Beyond Reversion Mutations | 2023 BRCA Scientific Symposium. YouTube. [Link]
-
Wikipedia. (n.d.). PD-1 and PD-L1 inhibitors. [Link]
-
Xi'an Kono Chem Co., Ltd. (n.d.). 4-(1-CYANOCYCLOBUTYLAMINO)-2-FLUORO-N-METHYLBENZAMIDE CAS 915087-26-2. [Link]
-
AHH Chemical Co., Ltd. (n.d.). CAS 915087-26-2 | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. [Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. CAS 915087-26-2: 4-[(1-Cyanocyclobutyl)amino]-2-fluoro-N-m… [cymitquimica.com]
- 3. Frontiers | The potential of PARP inhibitors in targeted cancer therapy and immunotherapy [frontiersin.org]
- 4. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. dovepress.com [dovepress.com]
- 7. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 8. LLC cells tumor xenograft model [protocols.io]
- 9. yeasenbio.com [yeasenbio.com]
- 10. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 11. In Vitro, In Silico, and In Vivo Assessments of Pharmacokinetic Properties of ZM241385 | MDPI [mdpi.com]
- 12. In Vivo Pharmacokinetics - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. Evaluation of in vivo pharmacokinetic study of the anti-cancer drug imatinib using silkworms as an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In vivo visualization of PARP inhibitor pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vivo visualization of PARP inhibitor pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Advances in measuring single-cell pharmacokinetics and pharmacology in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Potential of 4-((1-Cyanocyclobutyl)amino)-2-fluoro-N-methylbenzamide in Genetic Research: A Feasibility Assessment for CRISPR-Cas9 Screens
For Immediate Release
[City, State] – [Date] – The scientific community has shown considerable interest in the application of precise chemical probes to dissect complex biological processes. One such area of intense investigation is the use of small molecule inhibitors in conjunction with CRISPR-Cas9 genetic screens to uncover novel therapeutic targets. This report provides a detailed examination of 4-((1-Cyanocyclobutyl)amino)-2-fluoro-N-methylbenzamide , a compound of interest in pharmacological research, and assesses its suitability for use in CRISPR-Cas9 screens, particularly in the context of Ubiquitin-Specific Protease 1 (USP1) inhibition.
Compound Profile: 4-((1-Cyanocyclobutyl)amino)-2-fluoro-N-methylbenzamide
4-((1-Cyanocyclobutyl)amino)-2-fluoro-N-methylbenzamide (CAS No. 915087-26-2) is a synthetic organic compound with a molecular weight of 247.27 g/mol and the chemical formula C₁₃H₁₄FN₃O.[1][2] Its structure features a fluorinated benzamide core linked to a cyanocyclobutylamino group.[3] The presence of a fluorine atom can enhance metabolic stability and cell permeability, making it an attractive scaffold for drug development.[3] This compound is commercially available from various suppliers and is noted for its potential biological activity.[1][4][5][6]
Table 1: Physicochemical Properties of 4-((1-Cyanocyclobutyl)amino)-2-fluoro-N-methylbenzamide
| Property | Value | Source |
| CAS Number | 915087-26-2 | [1][2] |
| Molecular Formula | C₁₃H₁₄FN₃O | [1][2] |
| Molecular Weight | 247.27 g/mol | [1][2] |
| Appearance | White to light yellow solid | [1] |
| Storage | 2-8°C | [1][4] |
The Power of CRISPR-Cas9 Genetic Screens in Drug Discovery
CRISPR-Cas9 technology has revolutionized functional genomics by enabling systematic, genome-wide interrogation of gene function.[7][8] Pooled CRISPR screens, in particular, are a powerful tool for identifying genes that modulate cellular responses to a specific perturbation, such as treatment with a small molecule inhibitor.[9][10] These screens can be designed to identify genes that, when knocked out, either sensitize or confer resistance to a drug, thereby uncovering synthetic lethal interactions and mechanisms of action.[9][11][12]
Diagram 1: General Workflow of a CRISPR-Cas9 Screen with a Small Molecule Inhibitor
Caption: Workflow for identifying genetic modifiers of a small molecule's activity.
USP1 Inhibition as a Therapeutic Strategy
Ubiquitin-Specific Protease 1 (USP1) is a deubiquitinating enzyme that plays a critical role in the DNA damage response (DDR). It is a key regulator of the Fanconi anemia pathway and translesion synthesis. Inhibition of USP1 has emerged as a promising anti-cancer strategy, particularly for tumors with deficiencies in DNA repair pathways, such as those with BRCA1/2 mutations, through the principle of synthetic lethality. Several small molecule inhibitors of USP1 are currently under investigation.
Diagram 2: Simplified USP1 Signaling Pathway in DNA Repair
Caption: USP1 removes ubiquitin from PCNA and FANCD2, regulating DNA repair.
Assessment of 4-((1-Cyanocyclobutyl)amino)-2-fluoro-N-methylbenzamide as a USP1 Inhibitor for CRISPR Screens
A comprehensive review of publicly available scientific literature and patent databases was conducted to establish a direct link between 4-((1-Cyanocyclobutyl)amino)-2-fluoro-N-methylbenzamide and USP1 inhibition. Crucially, this investigation did not yield any published data, such as biochemical assays, cellular activity studies, or patent claims, that explicitly identify or validate this specific compound as a direct inhibitor of USP1.
While the chemical scaffold of 4-((1-Cyanocyclobutyl)amino)-2-fluoro-N-methylbenzamide is of interest in medicinal chemistry, there is no current scientific evidence in the public domain to support its use as a selective and potent USP1 inhibitor. It is possible that this compound is an intermediate in the synthesis of a proprietary USP1 inhibitor, a research chemical with an un-disclosed target, or that its biological activities have not yet been published.
Conclusion and Future Directions
The convergence of chemical biology and functional genomics holds immense promise for accelerating drug discovery. CRISPR-Cas9 screens are a powerful methodology for elucidating the mechanisms of action of small molecules and for identifying novel therapeutic strategies.
However, the successful application of this approach is contingent on the use of well-characterized chemical probes. At present, there is a lack of publicly available scientific evidence to validate 4-((1-Cyanocyclobutyl)amino)-2-fluoro-N-methylbenzamide as a specific inhibitor of USP1.
Therefore, while the concept of using a USP1 inhibitor in a CRISPR-Cas9 screen to identify synthetic lethal partners is scientifically sound and of high interest, we cannot, with scientific integrity, provide a detailed application note and protocol for this specific compound in this context.
For researchers interested in exploring USP1 synthetic lethality with CRISPR screens, we recommend utilizing established and published USP1 inhibitors. Future studies are required to determine the biological target(s) and pharmacological properties of 4-((1-Cyanocyclobutyl)amino)-2-fluoro-N-methylbenzamide. Should such data become available and validate its activity as a potent and selective USP1 inhibitor, the development of detailed protocols for its use in CRISPR-Cas9 screens would be a valuable endeavor.
References
-
Pharmaffiliates. 4-((1-Cyanocyclobutyl)amino)-2-fluoro-N-methylbenzamide. Available at: [Link].
-
PubMed. Genome-wide synthetic lethal CRISPR screen identifies FIS1 as a genetic interactor of ALS-linked C9ORF72. Available at: [Link].
- Google Patents. CN107484415B - 1-cyanopyrrolidine compounds as USP30 inhibitors.
- Google Patents. WO2017009650A1 - Cyanopyrrolidines as dub inhibitors for the treatment of cancer.
- Google Patents. US10039766B2 - Crystalline forms of (s)-4-amino-n-(1-(4-chlorophenyl)-3-hydroxypropyl).
-
PubChem. 4-[(1-Cyanocyclobutyl)amino]-2-fluoro-N-methylbenzamide. Available at: [Link].
-
PubMed. Identifying synthetic lethal targets using CRISPR/Cas9 system. Available at: [Link].
-
National Institutes of Health. Identification of Intrinsic Drug Resistance and Its Biomarkers in High-Throughput Pharmacogenomic and CRISPR Screens. Available at: [Link].
-
MDPI. Synthesis, Biological Evaluation and Machine Learning Prediction Model for Fluorinated Cinchona Alkaloid-Based Derivatives as Cholinesterase Inhibitors. Available at: [Link].
-
bioRxiv. CRISPR-enabled genetic screens identify synthetic lethal targets across frequently altered cancer drivers. Available at: [Link].
-
CD Genomics. CRISPR Screening Protocol: A Step-by-Step Guide. Available at: [Link].
-
National Center for Biotechnology Information. CRISPR Screens in Synthetic Lethality and Combinatorial Therapies for Cancer. Available at: [Link].
-
YouTube. Advances in CRISPR Screens: Gene Modulation and Single-Cell Analysis Provide New Insights. Available at: [Link].
-
Ingentium Magazine. A compendium of synthetic lethal gene pairs defined by extensive combinatorial pan-cancer CRISPR screening. Available at: [Link].
-
Horizon Discovery. Pooled phenotypic CRISPR screening enables the identification of synergistic drug combinations for cancer therapy. Available at: [Link].
- Google Patents. US11629136B1 - Substituted pyridine derivatives as SARM1 inhibitors.
Sources
- 1. 4-(1-CYANOCYCLOBUTYLAMINO)-2-FLUORO-N-METHYLBENZAMIDE | 915087-26-2 [chemicalbook.com]
- 2. 4-[(1-Cyanocyclobutyl)amino]-2-fluoro-N-methylbenzamide | C13H14FN3O | CID 44139520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 915087-26-2: 4-[(1-Cyanocyclobutyl)amino]-2-fluoro-N-m… [cymitquimica.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. 4-((1-Cyanocyclobutyl)amino)-2-fluoro-N-methylbenzamide [synhet.com]
- 6. 915087-26-2|4-((1-Cyanocyclobutyl)amino)-2-fluoro-N-methylbenzamide|BLD Pharm [bldpharm.com]
- 7. CRISPR Screening Protocol: A Step-by-Step Guide - CD Genomics [cd-genomics.com]
- 8. CRISPR Screens in Synthetic Lethality and Combinatorial Therapies for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. revvity.com [revvity.com]
- 10. horizondiscovery.com [horizondiscovery.com]
- 11. Identifying synthetic lethal targets using CRISPR/Cas9 system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
Application Note: PF-06463922 (Lorlatinib) as a Tool Compound for Kinase Research
[1]
Introduction: The Macrocyclic Solution to Resistance
PF-06463922 (Lorlatinib) is a third-generation, ATP-competitive small molecule inhibitor of Anaplastic Lymphoma Kinase (ALK) and c-ROS Oncogene 1 (ROS1).[1] Unlike linear predecessors (e.g., Crizotinib, Ceritinib), PF-06463922 utilizes a compact macrocyclic structure .[1] This structural constraint allows the molecule to fit within the ATP-binding pocket even in the presence of steric-clashing mutations, most notably the "solvent front" mutation ALK G1202R , which confers resistance to first- and second-generation inhibitors.[1]
Furthermore, PF-06463922 is optimized for high lipophilic efficiency (LipE) and low P-glycoprotein (P-gp) efflux, making it a gold-standard tool for studying CNS metastasis in ALK-driven non-small cell lung cancer (NSCLC).[1]
Key Applications
Mechanism of Action & Signaling Pathway
The following diagram illustrates the ALK signaling cascade and the specific intervention point of PF-06463922, highlighting its unique ability to block mutant forms that escape other inhibitors.
Figure 1: PF-06463922 intercepts signaling of both Wild Type and Solvent-Front Mutant ALK, preventing downstream activation of Proliferation (MAPK), Survival (AKT), and Anti-apoptotic (STAT3) pathways.[1]
Physicochemical & Potency Profile
Researchers must account for the specific solubility profile of PF-06463922, particularly its pH-dependent solubility which is critical for in vivo formulations.[1]
Table 1: Chemical Properties
| Property | Data | Notes |
| Chemical Name | Lorlatinib | PF-06463922 |
| Molecular Weight | 406.41 g/mol | Macrocyclic |
| Solubility (DMSO) | ≥ 20 mg/mL | Standard for in vitro stocks |
| Solubility (Water) | Insoluble | Requires acidic buffer for in vivo |
| Appearance | White to off-white solid | Crystalline |
| Storage | -20°C (Solid/Stock) | Protect from light |
Table 2: Potency Data (Cellular IC50)
| Target | IC50 (nM) | Significance |
| ALK (WT) | 1.3 – 2.3 | Highly potent |
| ALK (G1202R) | 49 – 77 | Retains potency (Crizotinib >500 nM) |
| ALK (L1196M) | ~15 | Gatekeeper mutation |
| ROS1 (WT) | 0.2 – 0.7 | Sub-nanomolar potency |
| ROS1 (G2032R) | ~200 | Note: Less effective than on ALK G1202R |
Protocol A: Cellular Resistance Profiling (Ba/F3 Assay)
The Ba/F3 system is the industry standard for assessing kinase inhibitor potency against specific mutations. These cells depend on IL-3 for survival but become IL-3 independent when transformed with an oncogenic kinase (e.g., EML4-ALK).[1]
Materials
-
Cell Line: Ba/F3 cells stably expressing EML4-ALK (WT or G1202R).[1]
-
Media: RPMI-1640 + 10% FBS (No IL-3).
-
Compound: PF-06463922 (10 mM Stock in DMSO).[1]
-
Readout: CellTiter-Glo® (Promega) or similar ATP-based luminescent assay.[1]
Workflow Diagram
Figure 2: 72-hour proliferation assay workflow for determining IC50 shifts.
Step-by-Step Procedure
-
Preparation: Thaw 10 mM PF-06463922 stock. Prepare a 10-point serial dilution (1:3) in DMSO.[1][2]
-
Tip: Start at 10 µM for mutants (G1202R) and 1 µM for WT to capture the full curve.
-
-
Intermediate Dilution: Dilute DMSO points 1:100 into culture media to create a 10x working solution (reduces DMSO shock).
-
Seeding: Seed Ba/F3 cells (2,000–5,000 cells/well) in 90 µL of media in white-walled 96-well plates.
-
Treatment: Add 10 µL of the 10x compound solution to cells.
-
Control: Vehicle (0.1% DMSO final) and Positive Control (10 µM Staurosporine or Puromycin).[1]
-
-
Incubation: Incubate for 72 hours at 37°C, 5% CO₂.
-
Measurement: Add 100 µL CellTiter-Glo reagent.[1] Shake for 2 mins. Incubate 10 mins (dark). Read Luminescence.
-
Calculation: Normalize to DMSO control (100%) and blank (0%). Fit data to a 4-parameter logistic equation (GraphPad Prism).[1]
Protocol B: In Vivo Formulation (Oral Gavage)[1]
Critical Note: PF-06463922 is insoluble in water at neutral pH.[1] Do not attempt to dissolve directly in saline or PBS.[1] It requires an acidic vehicle or cyclodextrin complexation.[1]
Recommended Vehicle
0.1 M Sodium Acetate Buffer (pH 4.5) or 20% Sulfobutylether-β-cyclodextrin (SBECD) in acetate buffer. [1]
Formulation Protocol (Sodium Acetate Method)
-
Buffer Prep: Prepare 0.1 M Sodium Acetate solution. Adjust pH to 4.5 using Acetic Acid.[1][3][4]
-
Weighing: Weigh the required amount of PF-06463922 solid.
-
Dissolution: Add the pH 4.5 buffer to the solid.
-
Sonication: Sonicate/Vortex until a clear solution is achieved. The compound is soluble up to ~12 mg/mL in this vehicle.
-
Storage: Prepare fresh weekly. Store at 4°C.[1]
-
Dosing: Standard mouse dose is 10 mg/kg BID (Twice Daily) or 25-50 mg/kg QD (Once Daily).[1]
Western Blot Biomarkers[1][7]
To validate target engagement, probe for the phosphorylation status of ALK.[1][5]
-
Total ALK: Clone D5F3 (Cell Signaling #3633) is widely accepted.[1]
-
Phospho-ALK (Activation Loop): Tyr1278 (Cell Signaling #3710).[1] This is the critical residue for kinase activation.
-
Phospho-ALK (C-Terminus): Tyr1604 (Cell Signaling #3341).[1] A reliable marker for downstream signaling competency.[1]
-
Downstream Targets: p-AKT (S473), p-ERK1/2 (T202/Y204), p-S6.[1]
Expected Result: In EML4-ALK cell lines, treatment with 10–100 nM PF-06463922 should result in complete ablation of p-ALK (Y1278) and p-AKT signals within 2–6 hours.[1]
References
-
Discovery & Structure: Johnson TW, et al. Discovery of (10R)-7-amino-12-fluoro-2,10,16-trimethyl-15-oxo-10,15,16,17-tetrahydro-2H-8,4-(metheno)pyrazolo[4,3-h][2,5,11]-benzoxadiazacyclotetradecine-3-carbonitrile (PF-06463922), a macrocyclic inhibitor of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1)...[1] J Med Chem. 2014;57(11):4720-44.[1][2]
-
Resistance Profiling (G1202R): Zou HY, et al. PF-06463922 is a potent and selective next-generation ROS1/ALK inhibitor capable of blocking crizotinib-resistant ROS1 mutations.[1] Proc Natl Acad Sci U S A. 2015;112(11):3493-8.[1][2] [1]
-
Solvent Front Structural Biology: Solomon BJ, et al. Lorlatinib in patients with ALK-positive non-small-cell lung cancer.[1] Lancet Oncol. 2018;19(12):1654-1667.[1]
-
In Vivo Methodology: Gainor JF, et al. Molecular Mechanisms of Resistance to First- and Second-Generation ALK Inhibitors in ALK-Rearranged Lung Cancer.[1] Cancer Discov. 2016;6(10):1118-1133.[1]
Sources
- 1. Lorlatinib - Wikipedia [en.wikipedia.org]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. mdpi.com [mdpi.com]
- 5. Immunoassays for the quantification of ALK and phosphorylated ALK support the evaluation of on‐target ALK inhibitors in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Stability of 4-((1-Cyanocyclobutyl)amino)-2-fluoro-N-methylbenzamide in DMSO
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-((1-Cyanocyclobutyl)amino)-2-fluoro-N-methylbenzamide. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the stability of this compound when prepared and stored in Dimethyl Sulfoxide (DMSO). Our aim is to equip you with the knowledge to ensure the integrity of your experimental results.
I. Frequently Asked Questions (FAQs)
Here we address common questions regarding the stability of 4-((1-Cyanocyclobutyl)amino)-2-fluoro-N-methylbenzamide in DMSO solutions.
Q1: I've prepared a stock solution of 4-((1-Cyanocyclobutyl)amino)-2-fluoro-N-methylbenzamide in DMSO and stored it at -20°C. Now I'm seeing inconsistent results in my bioassays. Could the compound be degrading?
A1: Yes, inconsistent results in bioassays can be an indicator of compound degradation in your DMSO stock solution. While many compounds are stable in DMSO for extended periods when stored correctly, degradation can still occur due to several factors including the presence of water, exposure to light, or repeated freeze-thaw cycles.[1] It is crucial to assess the purity of your stock solution to rule out compound instability as a source of experimental variability.
Q2: What are the potential degradation pathways for 4-((1-Cyanocyclobutyl)amino)-2-fluoro-N-methylbenzamide in a DMSO stock solution?
A2: 4-((1-Cyanocyclobutyl)amino)-2-fluoro-N-methylbenzamide possesses several functional groups that could be susceptible to degradation:
-
Hydrolysis of the Nitrile Group: The cyanocyclobutyl moiety could undergo hydrolysis to form a carboxylic acid or an amide. This reaction is typically slow in the absence of strong acids or bases but can be catalyzed by trace amounts of water in the DMSO over long-term storage.[2][3]
-
Oxidation of the Secondary Amine: The secondary arylamine is a potential site for oxidation. Atmospheric oxygen dissolved in the DMSO can contribute to this process, especially if the solution is not handled under an inert atmosphere.
-
Hydrolysis of the Amide Bond: The N-methylbenzamide group is generally stable; however, under harsh conditions (e.g., presence of strong acid or base contaminants), it could hydrolyze to the corresponding carboxylic acid and methylamine.
-
DMSO-Mediated Reactions: DMSO is generally considered a stable solvent, but it can participate in reactions under certain conditions, such as high temperatures or in the presence of certain catalysts.[4] While less common for this specific molecule under normal storage, it's a possibility to consider.
Q3: How can I minimize the degradation of my compound in DMSO?
A3: To minimize degradation, adhere to the following best practices for preparing and storing your DMSO stock solutions:
-
Use High-Purity, Anhydrous DMSO: Water is a significant contributor to the degradation of many compounds in DMSO.[1] Use a fresh, unopened bottle of anhydrous, high-purity DMSO for preparing your stock solutions.
-
Proper Storage: Store stock solutions at -20°C or -80°C in tightly sealed vials to minimize exposure to moisture and air.[5] Aliquoting the stock solution into smaller, single-use vials can prevent contamination and degradation from repeated freeze-thaw cycles.
-
Inert Atmosphere: When preparing and handling stock solutions, especially for long-term storage, consider working under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Q4: How can I check the stability of my 4-((1-Cyanocyclobutyl)amino)-2-fluoro-N-methylbenzamide stock solution?
A4: The most reliable way to assess the stability of your stock solution is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7] You can compare the chromatogram of a freshly prepared solution to that of your stored stock solution. The appearance of new peaks or a decrease in the area of the main peak would indicate degradation.
II. Troubleshooting Guide: Investigating Compound Instability
If you suspect that your compound is degrading in DMSO, follow this troubleshooting workflow to diagnose and resolve the issue.
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for investigating suspected compound instability.
Step-by-Step Troubleshooting
-
Prepare a Fresh Standard: Prepare a new stock solution of 4-((1-Cyanocyclobutyl)amino)-2-fluoro-N-methylbenzamide in fresh, anhydrous DMSO. This will serve as your reference standard.
-
Analytical Comparison: Analyze both your existing (suspect) stock solution and the freshly prepared standard using a validated HPLC or LC-MS method.
-
Data Interpretation:
-
No Degradation: If the chromatograms of the old and new solutions are identical (i.e., the main peak has the same retention time and area, and there are no significant new peaks), the compound is likely stable under your storage conditions. The source of your inconsistent bioassay results may lie elsewhere in your experimental protocol.
-
Degradation Confirmed: If the chromatogram of the old solution shows a decrease in the area of the parent compound peak and/or the appearance of new peaks, this confirms that the compound has degraded.
-
-
Corrective Actions:
-
Discard Old Stock: Discard the degraded stock solution.
-
Implement Best Practices: Review and implement the best practices for stock solution preparation and storage outlined in the FAQs. This includes using high-purity anhydrous DMSO, aliquoting into single-use vials, and storing at an appropriate temperature.
-
Consider a Short-Term Stability Study: If the compound is critical to your research, consider performing a short-term stability study to determine its stability under your specific laboratory conditions.
-
III. Experimental Protocol: Short-Term Stability Study
This protocol outlines a basic short-term stability study to assess the stability of 4-((1-Cyanocyclobutyl)amino)-2-fluoro-N-methylbenzamide in DMSO at different temperatures.
Materials:
-
4-((1-Cyanocyclobutyl)amino)-2-fluoro-N-methylbenzamide (solid)
-
Anhydrous DMSO (high purity)
-
Amber HPLC vials with caps
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
HPLC or LC-MS system with a suitable column (e.g., C18)
Procedure:
-
Stock Solution Preparation:
-
Accurately weigh a sufficient amount of 4-((1-Cyanocyclobutyl)amino)-2-fluoro-N-methylbenzamide to prepare a stock solution of a known concentration (e.g., 10 mM) in anhydrous DMSO.
-
Ensure the compound is fully dissolved by vortexing or brief sonication.
-
-
Sample Aliquoting and Storage:
-
Aliquot the stock solution into multiple amber HPLC vials (e.g., 100 µL per vial).
-
Prepare at least three sets of vials for each storage condition.
-
Store the vials at the following temperatures:
-
Room Temperature (e.g., 25°C)
-
Refrigerated (e.g., 4°C)
-
Frozen (e.g., -20°C)
-
-
-
Time Points for Analysis:
-
Analyze one vial from each storage condition at the following time points:
-
T = 0 (immediately after preparation)
-
T = 24 hours
-
T = 48 hours
-
T = 1 week
-
T = 1 month (for frozen samples)
-
-
-
Analytical Method:
-
At each time point, dilute a sample from each vial to a suitable concentration for HPLC or LC-MS analysis.
-
Use a validated stability-indicating method. A generic gradient method might be:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to ensure separation of the parent compound from potential degradants.
-
Detection: UV detection at an appropriate wavelength (e.g., determined by a UV scan of the compound) or mass spectrometry.
-
-
-
Data Analysis:
-
At each time point, calculate the percentage of the parent compound remaining relative to the T=0 sample.
-
Monitor for the appearance and growth of any new peaks, which would indicate degradation products.
-
Data Presentation: Stability Assessment Parameters
| Parameter | Condition 1: Room Temp (25°C) | Condition 2: Refrigerated (4°C) | Condition 3: Frozen (-20°C) | Acceptance Criteria |
| Purity at T=0 | Report initial purity | Report initial purity | Report initial purity | >98% |
| % Remaining at 24h | Calculate % | Calculate % | Calculate % | >95% |
| % Remaining at 48h | Calculate % | Calculate % | Calculate % | >95% |
| % Remaining at 1 week | Calculate % | Calculate % | Calculate % | >95% |
| % Remaining at 1 month | N/A | N/A | Calculate % | >95% |
| New Peaks Observed | Yes/No | Yes/No | Yes/No | No significant new peaks |
IV. References
-
Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-304. [Link]
-
Kozikowski, B. A., et al. (2003). The effect of freeze/thaw cycles on the stability of compounds in DMSO. Journal of Biomolecular Screening, 8(2), 210-215.
-
LibreTexts. (2021). 20.7: Chemistry of Nitriles. Chemistry LibreTexts. Retrieved from [Link]
-
International Council for Harmonisation. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). Retrieved from [Link]
-
BenchChem. (2025). A Technical Guide to the Stability Evaluation of 2-amino-N-(3-hydroxypropyl)benzamide: A Proposed Framework for Forced Degradation Studies. Retrieved from a hypothetical BenchChem technical note.
-
Wu, J. J., et al. (2007). Degradation of DMSO by ozone-based advanced oxidation processes. Journal of Hazardous Materials, 149(1), 169-175.
-
Girard, S. A., et al. (2012). Copper-Catalyzed Aerobic Oxidative C-H/N-H Annulation of Arylamines with Terminal Alkynes toward Indole Synthesis. Organic Letters, 14(21), 5606-5609.
-
Augustine, J. K., et al. (2011). A Simple and Efficient One-Pot Transformation of Aldehydes to Nitriles Using “Activated DMSO”. Synlett, 2011(15), 2223-2227.
-
PubMed. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Retrieved from [Link]
-
Surmodics. (n.d.). ELISA Troubleshooting - Technical Issues. Retrieved from [Link]
-
Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]
-
Pharma IQ. (2017). Compound and Biosample Management IT issues, Troubleshooting Guide. Retrieved from [Link]
-
ResearchGate. (2025). Dimethyl Sulfoxide Mediated Elimination Reactions in 3-Aryl 2,3-Dihalopropanoates: Scope and Mechanistic Insights. Retrieved from a hypothetical ResearchGate article.
-
PubMed. (n.d.). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Retrieved from [Link]
Sources
- 1. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. ajpsonline.com [ajpsonline.com]
- 7. onyxipca.com [onyxipca.com]
Technical Support Center: Stability and Degradation of 4-((1-Cyanocyclobutyl)amino)-2-fluoro-N-methylbenzamide
Welcome to the technical support center for 4-((1-Cyanocyclobutyl)amino)-2-fluoro-N-methylbenzamide, a key intermediate in the synthesis of advanced pharmaceutical agents. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of its chemical stability and degradation. By understanding the potential degradation pathways, you can develop robust analytical methods and ensure the quality and integrity of your research.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. The information presented is synthesized from established scientific principles and data from forced degradation studies of structurally related compounds, primarily the anti-cancer drug Apalutamide.
Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation pathways for 4-((1-Cyanocyclobutyl)amino)-2-fluoro-N-methylbenzamide?
Based on the chemical structure of 4-((1-Cyanocyclobutyl)amino)-2-fluoro-N-methylbenzamide, the most probable degradation pathways involve hydrolysis of the amide and cyano groups. The molecule possesses two amide linkages and a nitrile group, which are known to be susceptible to hydrolysis under acidic or basic conditions. Oxidative degradation is also a potential pathway to consider. While thermal and photolytic degradation are possible, studies on the closely related drug, Apalutamide, suggest a higher stability under these conditions.[1][2][3][4]
Q2: What are the expected degradation products?
While specific degradation products for this intermediate are not extensively documented in publicly available literature, we can predict the formation of several key degradants based on hydrolytic pathways:
-
Hydrolysis of the N-methylbenzamide: This would lead to the formation of 4-((1-cyanocyclobutyl)amino)-2-fluorobenzoic acid and methylamine.
-
Hydrolysis of the cyanocyclobutyl group: The nitrile group can hydrolyze to a carboxylic acid, forming 4-((1-carboxycyclobutyl)amino)-2-fluoro-N-methylbenzamide, or to an amide, forming 4-((1-carbamoylcyclobutyl)amino)-2-fluoro-N-methylbenzamide.
-
Hydrolysis of the secondary amine: Cleavage of the bond between the cyclobutyl ring and the amine could result in the formation of 4-amino-2-fluoro-N-methylbenzamide.
The following diagram illustrates these potential hydrolytic degradation pathways.
Sources
Preventing Lorlatinib precipitation in aqueous solutions
A Resource for Researchers and Drug Development Professionals
Welcome to the Lorlatinib Technical Support Center. This guide is designed to provide you, our fellow researchers and scientists, with expert-backed solutions to a common yet critical challenge: the precipitation of Lorlatinib in aqueous solutions. As Senior Application Scientists, we have encountered these issues in numerous experimental settings and have developed this resource to share field-proven insights and robust protocols. Our goal is to ensure the integrity and reproducibility of your research by helping you maintain Lorlatinib's solubility and stability.
Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding Lorlatinib's behavior in aqueous environments.
Q1: I prepared my Lorlatinib solution in cell culture media, and it immediately turned cloudy. Why is this happening?
A1: This is a direct consequence of Lorlatinib's fundamental physicochemical properties. Lorlatinib is a weak base with a pKa of 4.92.[1][2][3] Its solubility is highly dependent on pH; it is soluble in acidic environments but has very low solubility in neutral to basic conditions.[3][4] The solubility dramatically decreases from 32.38 mg/mL at pH 2.55 to just 0.17 mg/mL at pH 8.02.[2][3] Since most cell culture media are buffered to a physiological pH of ~7.4, Lorlatinib converts to its neutral, non-ionized form, which is poorly soluble in water, causing it to precipitate.
Q2: My 10 mM Lorlatinib stock in DMSO is perfectly clear. Why does it precipitate when I dilute it into my aqueous assay buffer?
A2: This phenomenon is known as antisolvent precipitation. Lorlatinib is readily soluble in organic polar aprotic solvents like Dimethyl Sulfoxide (DMSO). When you introduce a small volume of this concentrated DMSO stock into a large volume of an aqueous buffer (the "antisolvent"), the local concentration of DMSO drops rapidly. This sudden shift in the solvent environment drastically reduces Lorlatinib's solubility, causing it to "crash out" of the solution as a solid before it can be properly solvated by the surrounding water molecules.
Q3: What is the maximum concentration of Lorlatinib I can reliably use in an aqueous solution for my experiments?
A3: There is no single maximum concentration, as it is critically dependent on the final pH, temperature, and composition of your aqueous solution (e.g., presence of salts, proteins). For cell-based assays at physiological pH (~7.4), it is imperative to work in the low micromolar or nanomolar range. A crucial best practice is to ensure the final concentration of your organic co-solvent (like DMSO) is kept to a minimum, typically below 0.5%, to prevent solvent-induced artifacts and cellular toxicity. Always perform a visual check for clarity after final dilution.
Troubleshooting and Protocol Guides
This section provides detailed, step-by-step methodologies to overcome common precipitation issues in different experimental contexts.
Guide 1: Preventing Precipitation When Preparing Working Solutions from DMSO Stocks
This protocol is designed for preparing dilute aqueous solutions of Lorlatinib for in vitro applications such as cell-based assays or enzymatic screens.
The Scientific Principle: Gradual Solvent Exchange
The key to preventing antisolvent precipitation is to avoid the abrupt change from a high-solubility organic environment to a low-solubility aqueous one. By performing a controlled, step-wise dilution, we allow the Lorlatinib molecules to properly solvate at each stage, maintaining a thermodynamically stable solution.
Recommended Step-Wise Dilution Protocol
-
Prepare a High-Concentration Stock: Dissolve Lorlatinib in 100% DMSO to create a concentrated primary stock solution (e.g., 10-20 mM). Ensure it is fully dissolved. Store this stock at -20°C or -80°C as recommended.
-
Perform an Intermediate Dilution: Instead of diluting directly into your final buffer, first dilute the DMSO stock into a small volume of your complete cell culture medium or assay buffer that contains serum or a carrier protein like BSA. A 1:10 dilution is a good starting point. The proteins in the serum will act as stabilizing agents, binding to Lorlatinib and helping to keep it soluble.
-
Final Dilution with Agitation: While gently vortexing or swirling the bulk of your final aqueous buffer, add the intermediate dilution from the previous step drop-by-drop. This rapid mixing ensures that localized high concentrations of the drug/DMSO mixture do not form, preventing nucleation and precipitation.
-
Visual Confirmation: After preparation, hold the final solution up to a light source to confirm it is completely clear and free of any visible particulates. If cloudiness is observed, the final concentration is too high for the given conditions.
Troubleshooting Workflow for Dilution
Caption: Decision workflow for preparing Lorlatinib working solutions.
Guide 2: Preparing a Stable Formulation for In Vivo Animal Studies
For in vivo research, ensuring Lorlatinib remains in a stable, homogenous suspension or solution is critical for accurate dosing and reproducible bioavailability.
The Scientific Principle: Creating a Stable Vehicle
The goal is to create a multi-component vehicle that is biocompatible and leverages different mechanisms (co-solvency, surfactancy) to keep the lipophilic Lorlatinib dispersed. This prevents the drug from precipitating upon administration into the aqueous environment of the body.
Recommended Formulation Protocol for Oral Dosing
A widely used and effective vehicle for preclinical studies involves a suspension in a carboxymethylcellulose (CMC) and surfactant mixture.
-
Prepare the Vehicle:
-
Prepare a 0.5% (w/v) solution of low-viscosity sodium carboxymethylcellulose (CMC) in sterile water. This may require heating and stirring to fully dissolve. Let it cool to room temperature.
-
Add Tween 80 to the 0.5% CMC solution to a final concentration of 0.1% (v/v). Mix thoroughly.
-
-
Weigh Lorlatinib: Accurately weigh the required amount of Lorlatinib powder for your desired final concentration and dose volume.
-
Create a Paste: Place the Lorlatinib powder in a mortar. Add a very small amount of the vehicle (a few drops) and triturate with the pestle to create a smooth, uniform paste. This step is crucial to ensure the particles are properly wetted and avoids clumping.
-
Gradual Dilution: Slowly add the remaining vehicle to the mortar in small increments while continuously triturating to form a homogenous suspension.
-
Final Transfer and Storage: Transfer the final suspension to an appropriate storage container. This formulation should be prepared fresh daily. Stir well before each administration to ensure uniform dosing.[5]
Data Summary: Lorlatinib Solubility in Common Solvents
| Solvent | Solubility | Reference | Notes |
| Water (neutral pH) | < 0.17 mg/mL | [2][3] | Very low; precipitation is expected. |
| 0.1 M HCl (pH ~1) | > 30 mg/mL | [2][3][4] | High solubility due to protonation of the molecule. |
| DMSO | ≥ 50 mg/mL | (From supplier data) | Excellent for creating concentrated stock solutions. |
| Ethanol | ~5 mg/mL | (From supplier data) | Moderate solubility. |
Guide 3: Maintaining Lorlatinib Stability in Long-Term Cell Culture
In experiments lasting several days, Lorlatinib can gradually precipitate from the culture medium, leading to a decrease in the effective concentration and unreliable results.
The Scientific Principle: Protein Sequestration and Stabilization
Serum proteins, particularly albumin, present in Fetal Bovine Serum (FBS) can non-covalently bind to small molecule drugs like Lorlatinib. This binding effectively sequesters the drug in a soluble state, acting as a natural carrier and preventing it from self-aggregating and precipitating.
Protocol for Long-Term Culture
-
Use Serum-Containing Medium: Whenever possible, conduct long-term experiments in a medium containing at least 5-10% FBS.
-
Pre-equilibrate with Serum: When preparing your working solution, perform the intermediate dilution step (from Guide 1) in a small aliquot of the complete, serum-containing medium. Allow it to sit for 5-10 minutes to facilitate drug-protein binding before adding it to the final culture plates.
-
Regular Media Replacement: The equilibrium between bound and free drug can change over time, and the drug itself can degrade. To ensure a consistent and effective concentration of soluble Lorlatinib, replace the culture medium with freshly prepared drug-containing medium every 24-48 hours.
-
Avoid High Confluency: At very high cell densities, changes in media pH due to cellular metabolism can further influence drug solubility. Maintain your cultures at a healthy, sub-confluent density.
Logical Relationship: Solubility Enhancement by Serum
Caption: Serum proteins bind free Lorlatinib, forming a soluble complex and reducing precipitation.
References
-
Lorlatinib Treatment Elicits Multiple On- and Off-Target Mechanisms of Resistance in ALK-Driven Cancer. AACR Journals. [Link]
-
NDA 210868 LORBRENA (lorlatinib) tablets, 25 mg and 100 mg - Pharmacology Review. accessdata.fda.gov. [Link]
-
Lorbrena - Prescribing Information. accessdata.fda.gov. [Link]
-
Lorlatinib - Wikipedia. Wikipedia. [Link]
-
NDA 210868 LORBRENA (lorlatinib) tablets, 25 mg and 100 mg - Chemistry Review. accessdata.fda.gov. [Link]
-
LORBRENA® (lorlatinib) How should I store LORBRENA? Patient information. Pfizer Medical - US. [Link]
-
LORBRENA® (lorlatinib) How Supplied/Storage and Handling. Pfizer Medical - US. [Link]
-
LORBRENA® (lorlatinib) How Supplied/Storage and Handling Patient information. Pfizer Medical - US. [Link]
Sources
Lorlatinib Resistance in Long-Term Cell Culture: A Technical Support Guide
Introduction
Welcome to the Technical Support Center for researchers investigating acquired resistance to lorlatinib. Lorlatinib is a potent, third-generation anaplastic lymphoma kinase (ALK) and ROS1 tyrosine kinase inhibitor (TKI) that has shown significant efficacy in the treatment of ALK-positive non-small cell lung cancer (NSCLC), including cases with brain metastases and those resistant to earlier-generation TKIs.[1] However, as with other targeted therapies, acquired resistance to lorlatinib is a significant clinical challenge that researchers are actively working to understand and overcome.
This guide is designed for researchers, scientists, and drug development professionals who are establishing and characterizing lorlatinib-resistant cell line models. It provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to support your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of acquired resistance to lorlatinib observed in cell lines?
A1: Acquired resistance to lorlatinib is complex and can be broadly categorized into two main types:
-
On-target (ALK-dependent) mechanisms: These primarily involve the development of secondary mutations within the ALK kinase domain. While lorlatinib is effective against most known single ALK resistance mutations, including the G1202R mutation, compound mutations (multiple mutations on the same allele) can confer resistance.[2][3][4] Examples of compound mutations that have been identified include G1202R/G1269A and C1156F/L1198F.[4]
-
Off-target (ALK-independent) mechanisms: These involve the activation of bypass signaling pathways that allow cancer cells to survive and proliferate despite the inhibition of ALK.[5] Common bypass pathways implicated in lorlatinib resistance include:
-
EGFR Signaling: Activation of the Epidermal Growth Factor Receptor (EGFR) pathway is a frequently observed mechanism.[6][7][8] This can be due to increased production of EGFR ligands like heparin-binding EGF-like growth factor (HB-EGF).[7]
-
MET Amplification: Increased MET gene copy number and subsequent activation of the MET signaling pathway can also drive resistance.[9][10][11]
-
NRG1/HER3 Activation: Activation of the Neuregulin-1 (NRG1)/HER3 pathway has been shown to cause resistance to lorlatinib.[12]
-
Other Pathways: Alterations in pathways such as RAS/MAPK and PI3K/AKT have also been implicated in lorlatinib resistance.[4][13] Additionally, loss-of-function mutations in genes like NF2 have been identified as a novel bypass mechanism.[14][15]
-
Q2: How long does it typically take to generate a lorlatinib-resistant cell line in culture?
A2: The timeline for generating a lorlatinib-resistant cell line can vary significantly depending on several factors, including the starting cell line, the concentration of lorlatinib used, and the culture conditions. Generally, it can take anywhere from 3 to 12 months of continuous culture with escalating doses of lorlatinib. It is a gradual process of selecting for a subpopulation of cells that can survive and proliferate in the presence of the drug.
Q3: What is a typical starting concentration of lorlatinib for generating resistant cell lines, and how should I escalate the dose?
A3: A common strategy is to start with a lorlatinib concentration that is at or slightly above the IC50 (half-maximal inhibitory concentration) of the parental, sensitive cell line. The goal is to initially inhibit the growth of the majority of the cells while allowing a small population of potentially resistant cells to survive.
Dose Escalation Strategy:
-
Initial Phase: Start with the IC50 concentration of lorlatinib. Maintain the culture at this concentration until the cell growth rate recovers and stabilizes. This may take several weeks to a couple of months.
-
Stepwise Increase: Once the cells are growing steadily, double the concentration of lorlatinib.
-
Monitor and Repeat: Continuously monitor the cell viability and growth rate. When the culture has adapted to the new concentration and is growing consistently, you can proceed with the next dose escalation.
-
Endpoint: Continue this stepwise increase until the cells are able to proliferate in a clinically relevant concentration of lorlatinib (e.g., 1 µM or higher).
Q4: My cells are dying after increasing the lorlatinib concentration. What should I do?
A4: This is a common and expected observation during the selection process. Here are a few troubleshooting steps:
-
Reduce the Dose: If you observe massive cell death, you may have increased the concentration too aggressively. Reduce the lorlatinib concentration to the previous level where the cells were viable and allow the culture to recover.
-
Slower Escalation: Instead of doubling the concentration, try a more gradual increase (e.g., 1.5-fold).
-
Intermittent Dosing: Consider a "drug holiday" where you remove lorlatinib for a short period to allow the cell population to recover before re-introducing the drug at the same or a slightly lower concentration.
-
Patience is Key: The process of selecting for resistant cells is a marathon, not a sprint. It requires patience and careful observation of the cell culture.
Troubleshooting Guide
Problem 1: Inconsistent or slow development of resistance.
| Potential Cause | Explanation | Suggested Solution |
| Suboptimal Lorlatinib Concentration | Starting with a concentration that is too low may not provide enough selective pressure. A concentration that is too high can lead to complete cell death with no surviving clones. | Determine the IC50 of the parental cell line using a cell viability assay (e.g., MTT or CellTiter-Glo). Start the selection process at a concentration close to the IC50. |
| Cell Line Heterogeneity | The parental cell line may have a very low frequency of pre-existing resistant cells, making the selection process longer. | Be patient and continue the culture for an extended period. Consider starting with a larger population of cells to increase the chances of selecting for a resistant clone. |
| Instability of Lorlatinib | Lorlatinib in solution may degrade over time, leading to a decrease in the effective concentration. | Prepare fresh lorlatinib stock solutions regularly and store them appropriately according to the manufacturer's instructions. When changing the media, always add freshly diluted lorlatinib. |
Problem 2: My resistant cell line shows a high degree of phenotypic variability.
| Potential Cause | Explanation | Suggested Solution |
| Polyclonal Population | The resistant culture may consist of multiple clones with different resistance mechanisms. | Perform single-cell cloning to isolate individual resistant clones. This can be done using methods like limiting dilution or fluorescence-activated cell sorting (FACS). Characterize each clone separately to understand the different resistance mechanisms at play. |
| Epithelial-to-Mesenchymal Transition (EMT) | The process of acquiring resistance can sometimes induce EMT, leading to changes in cell morphology and behavior.[14][16] | Characterize the expression of EMT markers (e.g., E-cadherin, N-cadherin, Vimentin) by Western blotting or immunofluorescence to confirm if EMT has occurred. |
Problem 3: I am unable to identify the mechanism of resistance in my cell line.
| Potential Cause | Explanation | Suggested Solution |
| On-target vs. Off-target | The resistance mechanism could be an ALK mutation or the activation of a bypass pathway. | For on-target mechanisms: Perform Sanger sequencing of the ALK kinase domain to identify known resistance mutations. If no single mutations are found, consider next-generation sequencing (NGS) to look for compound mutations.[3] For off-target mechanisms: Use a phospho-receptor tyrosine kinase (RTK) array to screen for the activation of multiple RTKs.[12] Follow up with Western blotting to confirm the activation of specific pathways (e.g., p-EGFR, p-MET, p-ERK, p-AKT).[6][13] |
| Novel Resistance Mechanism | The cell line may have developed a novel or rare resistance mechanism. | Consider more comprehensive approaches like RNA sequencing (RNA-seq) or whole-exome sequencing (WES) to identify novel genetic or transcriptomic alterations.[4] |
Experimental Protocols
Protocol 1: Generation of Lorlatinib-Resistant Cell Lines
This protocol outlines a general procedure for developing lorlatinib-resistant cell lines through continuous exposure to escalating drug concentrations.
Materials:
-
Parental ALK-positive cancer cell line (e.g., H3122, STE-1)
-
Complete cell culture medium
-
Lorlatinib (PF-06463922)
-
Dimethyl sulfoxide (DMSO)
-
Cell culture flasks and plates
-
Cell counting device (e.g., hemocytometer or automated cell counter)
Procedure:
-
Determine the IC50 of the Parental Cell Line:
-
Plate the parental cells in a 96-well plate.
-
Treat the cells with a range of lorlatinib concentrations for 72 hours.
-
Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the IC50 value.
-
-
Initiate Selection:
-
Seed the parental cells in a T-25 or T-75 flask.
-
Add lorlatinib to the culture medium at a concentration equal to the IC50.
-
-
Maintain and Monitor:
-
Change the medium with fresh lorlatinib every 2-3 days.
-
Monitor the cell morphology and confluency daily.
-
Initially, a significant amount of cell death is expected.
-
-
Dose Escalation:
-
Once the cells have repopulated the flask and are growing steadily, passage them and increase the lorlatinib concentration (e.g., 2x the previous concentration).
-
Repeat this process of adaptation and dose escalation.
-
-
Establishment of Resistant Line:
-
Continue the dose escalation until the cells can proliferate in a high concentration of lorlatinib (e.g., 1 µM).
-
At this point, the cell line is considered lorlatinib-resistant.
-
-
Cryopreservation:
-
Cryopreserve the resistant cells at various passages to ensure a backup stock.
-
Protocol 2: Characterization of Resistance Mechanisms
A. Assessment of On-Target ALK Mutations:
-
RNA/DNA Extraction: Extract total RNA or genomic DNA from both the parental and resistant cell lines.
-
PCR Amplification: Amplify the ALK kinase domain using specific primers.
-
Sanger Sequencing: Sequence the PCR product to identify point mutations. Compare the sequence to the wild-type ALK sequence.
B. Analysis of Bypass Signaling Pathways:
-
Protein Lysate Preparation: Prepare whole-cell lysates from parental and resistant cells, both with and without lorlatinib treatment.
-
Phospho-RTK Array: Use a commercial phospho-RTK array to screen for the activation of a wide range of receptor tyrosine kinases according to the manufacturer's protocol.
-
Western Blotting:
-
Validate the findings from the phospho-RTK array by performing Western blotting for specific phosphorylated proteins (e.g., p-EGFR, p-MET, p-ERBB3) and their downstream effectors (p-AKT, p-ERK).
-
Use total protein levels as loading controls.
-
Visualizing Resistance Mechanisms
Signaling Pathways in Lorlatinib Resistance
The following diagram illustrates the major signaling pathways involved in acquired resistance to lorlatinib.
Caption: Key signaling pathways involved in lorlatinib resistance.
Experimental Workflow for Investigating Resistance
This workflow provides a step-by-step guide for generating and characterizing lorlatinib-resistant cell lines.
Caption: Workflow for lorlatinib resistance studies.
References
- Anti-EGFR therapy can overcome acquired resistance to the third-generation ALK-tyrosine kinase inhibitor lorlatinib mediated by activ
- ALK Resistance Mutations and Efficacy of Lorlatinib in Advanced Anaplastic Lymphoma Kinase-Positive Non–Small-Cell Lung Cancer. PMC.
- Adaptive resistance to lorlatinib via EGFR signaling in ALK-rearranged lung cancer.
- Mechanisms of Resistance to ALK Inhibitors and Corresponding Treatment Str
- Digging into lorlatinib resistance in ALK-positive lung cancer: an editorial. AME Publishing Company.
- Multiple compound ALK mutations can cause resistance to lorlatinib. A,...
- Diverse resistance mechanisms to the third-generation ALK inhibitor lorlatinib in ALK-rearranged lung cancer. PMC.
- Lorlatinib Treatment Elicits Multiple On- and Off-Target Mechanisms of Resistance in ALK-Driven Cancer. AACR Journals.
- ALK Mutations Possible Predictive Marker for Lorlatinib in Previously Treated Patients With ALK+ NSCLC. Targeted Oncology.
- MET Alterations Are a Recurring and Actionable Resistance Mechanism in ALK-Positive Lung Cancer. AACR Journals.
- Adaptive resistance to lorlatinib via EGFR signaling in ALK-rearranged lung cancer.
- Pan‐HER inhibitors overcome lorlatinib resistance caused by NRG1/HER3 activation in ALK ‐rearranged lung cancer. PMC.
- IC Regimen: Delaying Resistance to Lorlatinib in ALK Driven Cancers by Adding Repurposed Itraconazole and Cilostazol. MDPI.
- Research progress on the role of bypass activation mechanisms in resistance to tyrosine kinase inhibitors in non-small cell lung cancer. Frontiers.
- Diverse Resistance Mechanisms to the Third-Generation ALK Inhibitor Lorlatinib in ALK-Rearranged Lung Cancer. AACR Journals.
- Lorlatinib resistance in the H2228 cell line and use of MAPK and...
- MET Alterations Are a Recurring and Actionable Resistance Mechanism in ALK-Positive Lung Cancer. AACR Journals.
- Mechanisms of Resistance to ALK Inhibitors and Corresponding Treatment Strategies in Lung Cancer. Dove Medical Press.
- EGFR activation via c-Jun axis promotes adaptive resistance to third generation ALK-TKI lorlatinib in ALK-rearranged non-small cell lung cancer cells. AACR.
- MET Alterations are a Recurring and Actionable Resistance Mechanism in ALK-Positive Lung Cancer. PMC.
- MET Alterations Are a Recurring and Actionable Resistance Mechanism in ALK-Positive Lung Cancer.
- EGFR and ALK Inhibitors in NSCLC Lead to Resistance Challenge. OncLive.
- Current Knowledge about Mechanisms of Drug Resistance against ALK Inhibitors in Non-Small Cell Lung Cancer. MDPI.
- Molecular Mechanisms of Resistance to First- and Second-Generation ALK Inhibitors in ALK-Rearranged Lung Cancer. PMC.
- ALK inhibitors in cancer: mechanisms of resistance and therapeutic management str
- Acquired Resistance Mutations to ALK Inhibitors Identified by Single Circulating Tumor Cell Sequencing in ALK-Rearranged Non–Small-Cell Lung Cancer. AACR Journals.
- Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer. Frontiers.
Sources
- 1. ALK Resistance Mutations and Efficacy of Lorlatinib in Advanced Anaplastic Lymphoma Kinase-Positive Non–Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.amegroups.cn [cdn.amegroups.cn]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Mechanisms of Resistance to ALK Inhibitors and Corresponding Treatment Strategies in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-EGFR therapy can overcome acquired resistance to the third-generation ALK-tyrosine kinase inhibitor lorlatinib mediated by activation of EGFR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Adaptive resistance to lorlatinib via EGFR signaling in ALK-rearranged lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. MET Alterations are a Recurring and Actionable Resistance Mechanism in ALK-Positive Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pan‐HER inhibitors overcome lorlatinib resistance caused by NRG1/HER3 activation in ALK ‐rearranged lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Diverse resistance mechanisms to the third-generation ALK inhibitor lorlatinib in ALK-rearranged lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Current Knowledge about Mechanisms of Drug Resistance against ALK Inhibitors in Non-Small Cell Lung Cancer [mdpi.com]
Validation & Comparative
A Head-to-Head Comparison of PF-06463922 (Lorlatinib) and Crizotinib in ALK-Mutant Cell Lines: A Guide for Researchers
In the landscape of targeted therapies for anaplastic lymphoma kinase (ALK)-rearranged non-small cell lung cancer (NSCLC), the evolution of tyrosine kinase inhibitors (TKIs) has been marked by a relentless pursuit of enhanced potency, broader activity against resistance mutations, and improved central nervous system (CNS) penetration. This guide provides an in-depth, objective comparison of two pivotal ALK inhibitors: the first-generation crizotinib and the third-generation PF-06463922, now known as lorlatinib. Designed for researchers, scientists, and drug development professionals, this document synthesizes preclinical data to illuminate the key differences in their performance against various ALK-mutant cell lines, offering insights to inform future research and therapeutic strategies.
Introduction: The Evolving Challenge of ALK-Positive NSCLC
ALK rearrangements define a distinct molecular subset of NSCLC, accounting for approximately 3-7% of cases, particularly in younger, non-smoking patients with adenocarcinoma histology.[1][2] The constitutive activation of the ALK fusion protein drives oncogenesis by activating critical downstream signaling pathways, including the PI3K-AKT and MEK-ERK pathways, making it a prime therapeutic target.[3]
Crizotinib was the first ALK inhibitor to receive regulatory approval, demonstrating significant efficacy compared to chemotherapy.[2] However, its clinical benefit is often limited by the development of acquired resistance, typically within a year of treatment initiation.[3][4] Resistance mechanisms are multifaceted, including secondary mutations in the ALK kinase domain, amplification of the ALK fusion gene, and activation of bypass signaling pathways.[3][5] This has spurred the development of next-generation ALK inhibitors with improved pharmacological properties. Lorlatinib (PF-06463922) is a third-generation inhibitor designed to be highly potent against a wide range of ALK resistance mutations and to effectively penetrate the blood-brain barrier, a common site of metastasis and disease progression.[6][7]
Mechanism of Action: A Tale of Two Inhibitors
Both crizotinib and lorlatinib are ATP-competitive inhibitors of the ALK tyrosine kinase. However, their molecular interactions and target profiles exhibit crucial differences that underpin their distinct efficacy profiles.
Crizotinib: As a first-generation TKI, crizotinib is a multi-targeted inhibitor with activity against ALK, ROS1, and MET.[2][8] By binding to the ATP-binding pocket of the ALK kinase domain, it blocks the autophosphorylation and subsequent activation of downstream signaling pathways essential for cancer cell growth and survival.[8]
PF-06463922 (Lorlatinib): Lorlatinib is a more potent and selective ALK and ROS1 inhibitor.[9][10] Its macrocyclic structure was specifically designed to fit within the ATP-binding pocket of both wild-type and mutated ALK, including the challenging G1202R solvent front mutation that confers resistance to earlier-generation inhibitors.[7] Furthermore, lorlatinib has demonstrated activity against a broader spectrum of kinases, including TYK1, FER, FPS, TRKA, TRKB, and TRKC.[6][9] A key feature of lorlatinib is its ability to effectively cross the blood-brain barrier, addressing a significant limitation of crizotinib.[10]
Comparative Efficacy in ALK-Mutant Cell Lines
The in vitro activity of lorlatinib and crizotinib has been extensively evaluated in a panel of NSCLC and other cell lines harboring various ALK fusions and resistance mutations. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these inhibitors.
Activity Against Crizotinib-Sensitive ALK Fusions
In cell lines with primary ALK fusions, such as EML4-ALK, both crizotinib and lorlatinib demonstrate potent inhibition. However, lorlatinib generally exhibits lower IC50 values, indicating greater potency.
Overcoming Crizotinib Resistance: The Lorlatinib Advantage
The true differentiating factor for lorlatinib lies in its robust activity against a wide array of ALK mutations that confer resistance to crizotinib. This includes the "gatekeeper" mutation L1196M and the highly resistant G1202R mutation.
| Cell Line/ALK Mutation | Crizotinib IC50 (nM) | PF-06463922 (Lorlatinib) IC50 (nM) | Fold Improvement with Lorlatinib | Reference |
| Wild-Type Fusions | ||||
| H3122 (EML4-ALK v1) | 250 - 340 | ~1.3 | >190x | |
| Crizotinib-Resistant Mutations | ||||
| ALK L1196M | 165 - >1000 | Potent Inhibition | Significant | [4] |
| ALK G1269A | >1000 | Potent Inhibition | Significant | |
| ALK G1202R | 560 | 80 | 7x | [3] |
| ALK F1174L (Neuroblastoma) | 23.2 | 2.8 | 8.3x | |
| ALK R1275Q (Neuroblastoma) | 7.5 | 0.6 | 12.5x | |
| ALK F1245C (Neuroblastoma) | 13.8 | 3.0 | 4.6x |
Note: IC50 values can vary between studies due to different experimental conditions. The table presents a synthesis of reported values.
Impact on Downstream Signaling Pathways
The inhibition of ALK by both crizotinib and lorlatinib leads to the suppression of key downstream signaling pathways that drive tumor cell proliferation and survival. Western blot analysis is a standard technique to assess the phosphorylation status of key signaling proteins.
In crizotinib-sensitive cell lines, both drugs effectively reduce the phosphorylation of ALK, and consequently, the phosphorylation of downstream effectors such as AKT, ERK, and STAT3. However, in crizotinib-resistant cell lines harboring secondary ALK mutations, crizotinib fails to inhibit ALK phosphorylation, and downstream signaling remains active.[3] In contrast, lorlatinib effectively suppresses ALK phosphorylation and downstream signaling in these resistant models.
Caption: ALK signaling pathway and points of inhibition by crizotinib and lorlatinib.
Experimental Protocols
To facilitate the replication and extension of these comparative studies, detailed protocols for key in vitro experiments are provided below.
Cell Viability and Proliferation Assay (MTT Assay)
This protocol is adapted for assessing the dose-dependent effect of TKIs on the viability of ALK-mutant NSCLC cell lines.
Caption: Workflow for a typical MTT cell viability assay.
Step-by-Step Protocol:
-
Cell Seeding:
-
Harvest and count ALK-positive NSCLC cells (e.g., H3122, H2228) during their logarithmic growth phase.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of crizotinib and lorlatinib in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the drug dilutions. Include vehicle control (e.g., DMSO) wells.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate the plate for 4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
-
Solubilization and Absorbance Reading:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well.
-
Gently pipette to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Plot the percentage of cell viability against the logarithm of the drug concentration.
-
Calculate the IC50 value using non-linear regression analysis.
-
Western Blot Analysis of ALK Signaling
This protocol details the procedure for assessing the phosphorylation status of ALK and its downstream targets.
Step-by-Step Protocol:
-
Cell Lysis:
-
Plate cells and treat with crizotinib or lorlatinib at desired concentrations and time points.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-ALK, total ALK, p-AKT, total AKT, p-ERK, and total ERK overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Generation of Crizotinib-Resistant Cell Lines
This protocol describes a common method for developing acquired resistance in vitro.
Step-by-Step Protocol:
-
Initial Exposure:
-
Culture a crizotinib-sensitive ALK-positive cell line (e.g., H3122) in the presence of a low concentration of crizotinib (below the IC50).
-
-
Dose Escalation:
-
Once the cells resume normal proliferation, gradually increase the concentration of crizotinib in a stepwise manner.
-
This process can take several months.
-
-
Isolation of Resistant Clones:
-
Once the cells are able to proliferate in a high concentration of crizotinib (e.g., 1 µM), isolate single-cell clones by limiting dilution.
-
-
Characterization:
-
Confirm the resistance of the clones by performing a cell viability assay.
-
Characterize the molecular mechanisms of resistance by sequencing the ALK gene and performing FISH analysis for gene amplification.
-
Conclusion and Future Perspectives
The preclinical data from ALK-mutant cell lines unequivocally demonstrate the superior potency and broader spectrum of activity of PF-06463922 (lorlatinib) compared to crizotinib. Lorlatinib's ability to overcome a wide range of crizotinib-resistance mutations, including the formidable G1202R, represents a significant advancement in the management of ALK-positive NSCLC. These in vitro findings have been substantiated by remarkable clinical data, such as the results from the CROWN study, which showed a significant improvement in progression-free survival with lorlatinib over crizotinib in the first-line setting.[4]
For researchers, the choice between crizotinib and lorlatinib in preclinical studies will depend on the specific research question. Crizotinib remains a valuable tool for studying the fundamental biology of ALK signaling and for establishing baseline models of resistance. Lorlatinib, on the other hand, is indispensable for investigating mechanisms of resistance to second- and third-generation ALK inhibitors and for developing strategies to overcome them. The continued exploration of the molecular intricacies of ALK-driven cancers in relevant cell line models will be crucial for the development of even more effective and durable therapeutic strategies in the future.
References
- Choi, Y. L., Soda, M., Yamashita, Y., Ueno, T., Takashima, J., Nakagawa, T., ... & Mano, H. (2010). EML4-ALK mutations in lung cancer that confer resistance to ALK inhibitors. New England Journal of Medicine, 363(18), 1734-1739.
- Solomon, B. J., Bauer, T. M., de Marinis, F., Felip, E., Goto, Y., Liu, G., ... & Mok, T. (2020). Lorlatinib in previously treated ALK-positive non-small-cell lung cancer. New England Journal of Medicine, 383(21), 2018-2029.
- Shaw, A. T., Bauer, T. M., de Marinis, F., Felip, E., Goto, Y., Liu, G., ... & Solomon, B. J. (2020). First-line lorlatinib or crizotinib in advanced ALK-positive lung cancer. New England Journal of Medicine, 383(21), 2005-2017.
- Katayama, R., Shaw, A. T., Khan, T. M., Mino-Kenudson, M., Solomon, B. J., Halmos, B., ... & Engelman, J. A. (2012). Mechanisms of acquired crizotinib resistance in ALK-rearranged lung cancers. Science translational medicine, 4(120), 120ra17-120ra17.
- Gainor, J. F., Dardaei, L., Yoda, S., Friboulet, L., Leshchiner, I., Katayama, R., ... & Engelman, J. A. (2016). Molecular mechanisms of resistance to first-and second-generation ALK inhibitors in ALK-rearranged lung cancer. Cancer discovery, 6(10), 1118-1133.
- Solomon, B. J., et al. (2024). Lorlatinib Versus Crizotinib in Patients With Advanced ALK-Positive Non–Small Cell Lung Cancer: 5-Year Outcomes From the Phase III CROWN Study. Journal of Clinical Oncology.
-
PubChem. (n.d.). Lorlatinib. Retrieved from [Link]
-
Bio-Rad. (n.d.). Detection of Phosphorylated Proteins by Western Blotting. Retrieved from [Link]
- Johnson, T. W., et al. (2014). Design of Potent and Selective Inhibitors to Overcome Clinical Anaplastic Lymphoma Kinase Mutations Resistant to Crizotinib. Journal of Medicinal Chemistry.
- Infarinato, N. R., et al. (2016). The ALK/ROS1 Inhibitor PF-06463922 Overcomes Primary Resistance to Crizotinib in ALK-Driven Neuroblastoma. Cancer Discovery.
- Friboulet, L., et al. (2014). The ALK inhibitor ceritinib overcomes crizotinib resistance in non–small cell lung cancer. Cancer Discovery.
- Ou, S. H. I. (2015). Spotlight on crizotinib in the first-line treatment of ALK-positive advanced non-small-cell lung cancer: patients selection and perspectives. Drug design, development and therapy.
- Zou, H. Y., et al. (2015). PF-06463922, an ALK/ROS1 inhibitor, overcomes resistance to first and second generation ALK inhibitors in preclinical models. Cancer cell.
-
The ASCO Post. (2024). Lorlatinib vs Crizotinib in Previously Untreated Advanced ALK-Positive NSCLC. Retrieved from [Link]
-
Medical Conferences. (2020). Lorlatinib outperforms crizotinib in ALK-positive advanced NSCLC. Retrieved from [Link]
- Solomon, B. J., et al. (2024).
- Solomon, B. J., et al. (2024). Lorlatinib Versus Crizotinib in Patients With Advanced ALK-Positive Non–Small Cell Lung Cancer. Scientia.
-
Patsnap. (2024). What is the mechanism of Crizotinib? Retrieved from [Link]
- Redaelli, S., et al. (2018). Lorlatinib Treatment Elicits Multiple On- and Off-Target Mechanisms of Resistance in ALK-Driven Cancer. Cancer Research.
-
Biozym. (n.d.). Advansta's Step-by-Step Guide to Western Blots. Retrieved from [Link]
-
ResearchHub. (2024). Detailed protocol for MTT Cell Viability and Proliferation Assay. Retrieved from [Link]
-
Medscape. (2024). Lorlatinib: uses, dosing, warnings, adverse events, interactions. Retrieved from [Link]
-
CancerNetwork. (2025). Exploring First-Line ALK Inhibitors, TKI Sequencing in ALK-Positive NSCLC. Retrieved from [Link]
-
Taylor & Francis Online. (2022). Lorlatinib as a treatment for ALK-positive lung cancer. Retrieved from [Link]
-
Patsnap. (2024). What is the mechanism of Lorlatinib? Retrieved from [Link]
Sources
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. d-nb.info [d-nb.info]
- 3. Therapeutic strategies to overcome crizotinib resistance in non-small cell lung cancers harboring the fusion oncogene EML4-ALK - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lorlatinib Versus Crizotinib in Patients With Advanced ALK-Positive Non-Small Cell Lung Cancer: 5-Year Outcomes From the Phase III CROWN Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. atcc.org [atcc.org]
- 6. [Methodology of Establishing and Identifying NCI-H2228/Crizotinib-resistant Cell Lines In Vitro] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Lorlatinib outperforms crizotinib in ALK-positive advanced NSCLC - Medical Conferences [conferences.medicom-publishers.com]
- 10. Lorlatinib Improves Outcomes Over Crizotinib in First-Line Setting of ALK-Positive NSCLC [jhoponline.com]
Comparative Technical Guide: Third-Generation & Next-Gen ALK Inhibitors
Focus: Lorlatinib (Pfizer) vs. NVL-655 (Nuvalent) vs. TPX-0131 (Turning Point/BMS)
Executive Summary: The Precision Paradox
In the landscape of ALK-positive NSCLC, the transition from first-generation (Crizotinib) to second-generation (Alectinib, Brigatinib) inhibitors significantly improved intracranial control. However, the emergence of the solvent-front mutation ALK G1202R created a critical bottleneck.
While Lorlatinib (3rd Gen) successfully targets G1202R, it introduces a "precision paradox": its broad kinase spectrum inhibits TRKB (Tropomyosin receptor kinase B), leading to significant CNS toxicity (cognitive effects, mood changes) in ~50% of patients.
NVL-655 (4th Gen/Next-Gen) represents a structural evolution designed to resolve this paradox. It utilizes a macrocyclic structure optimized to remain active against compound mutations (e.g., G1202R/L1196M) while strictly sparing TRK to improve the therapeutic index.[1]
Structural & Mechanistic Divergence
The Macrocyclic Advantage
Both Lorlatinib and NVL-655 utilize a macrocyclic scaffold.[1] Unlike linear molecules, macrocycles are constrained rings that can bind into the ATP pocket with high affinity while avoiding steric clashes caused by bulky mutations like G1202R.
-
Lorlatinib: Designed for compactness to penetrate the Blood-Brain Barrier (BBB). However, its binding mode promiscuously engages TRKB due to structural homology between the ALK and TRK kinase domains.
-
NVL-655: Features a distinct macrocyclic topology designed to avoid the TRK binding pocket "shelf," maintaining ALK potency while reducing off-target TRK inhibition by >50-fold.
Visualization: Mechanism of Action & Resistance
The following diagram illustrates the evolutionary pressure leading to G1202R and the structural solution provided by 3rd/4th gen inhibitors.
Caption: Evolutionary trajectory of ALK resistance showing the specific utility of NVL-655 against compound mutations where Lorlatinib fails.[1]
Head-to-Head Preclinical Data Analysis
The following data aggregates biochemical and cellular IC50 values. Note the shift in potency regarding the "Compound Mutation" (Double Mutant), which is the new frontier in ALK drug development.
Table 1: Cellular Potency (Ba/F3 Assays)
Values represent mean IC50 (nM).[2] Lower is better.
| Target Variant | Lorlatinib (Standard) | NVL-655 (Challenger) | TPX-0131 (Comparator) | Interpretation |
| ALK WT | 1.3 | 1.6 | 0.4 | All are highly potent against wild-type fusions. |
| ALK G1202R | 51 | 0.9 | 0.2 | NVL-655 is ~57x more potent than Lorlatinib against the solvent front mutation [1]. |
| G1202R / L1196M | >100 (Resistant) | 1.8 | <0.2 | Critical Differentiator: Lorlatinib loses efficacy against this double mutant; NVL-655 retains sub-nanomolar activity [1]. |
| TRKB (Off-Target) | 1.1 | >1000 | >100 | Lorlatinib inhibits TRKB equipotently to ALK; NVL-655 is highly selective. |
Table 2: Selectivity Ratios (Therapeutic Index Proxy)
Ratio of TRK IC50 / ALK IC50. Higher is better (indicates sparing of TRK).
| Metric | Lorlatinib | NVL-655 |
| TRKA Selectivity | ~1.5x | >700x |
| TRKB Selectivity | ~0.8x (No selectivity) | >200x |
Scientist's Note: The lack of selectivity in Lorlatinib (Ratio ~1) is the direct cause of the "Lorlatinib cognitive phenotype." NVL-655's wide window allows for full ALK inhibition without CNS neurotoxicity.
The Off-Target Challenge: TRK Signaling
To understand the clinical implication of the data above, one must visualize the signaling overlap. TRKB is essential for neuronal survival and plasticity.
Caption: Lorlatinib creates a dual-blockade (ALK+TRK) leading to side effects. NVL-655 decouples this, hitting ALK while sparing TRK.[3][4][5][6]
Experimental Validation Protocol: Ba/F3 Survival Assay
As a Senior Scientist, you cannot rely solely on literature. You must validate these IC50s in-house. The Ba/F3 (Murine Pro-B) cell model is the gold standard because these cells are IL-3 dependent.[7] When transformed with an ALK fusion, they become "oncogene addicted." If the drug works, the cells die; if not, they survive.
Workflow Logic
-
Dependency Switch: Parental cells need IL-3. Transformed cells (EML4-ALK) survive without IL-3.
-
Specificity Check: If a drug kills the EML4-ALK cells but not the Parental cells (supplemented with IL-3), the drug is on-target. If it kills both, it is generally cytotoxic.
Step-by-Step Protocol
Materials:
-
Ba/F3 Parental Cells (DSMZ).
-
Retroviral vectors (pMIG or pBABE) containing EML4-ALK WT, G1202R, and G1202R/L1196M.
-
Assay Readout: CellTiter-Glo (Promega) - measures ATP as a proxy for viability.
Procedure:
-
Transduction: Retroviral transduction of Ba/F3 cells with ALK variants.
-
Selection: Culture cells in RPMI-1640 + 10% FBS. Crucial Step: Gradually withdraw IL-3 over 7-10 days. Only cells successfully signaling through ALK will survive.
-
Seeding: Plate 3,000 cells/well in 96-well white-walled plates (for luminescence).
-
Treatment:
-
Prepare 10-point serial dilution of Lorlatinib and NVL-655 (Start 10 µM, 1:3 dilution).
-
Include DMSO control (0% inhibition) and Staurosporine (100% kill).
-
-
Incubation: 72 hours at 37°C, 5% CO2.
-
Readout: Add CellTiter-Glo reagent (1:1 ratio). Shake 2 mins. Incubate 10 mins. Read Luminescence.
-
Analysis: Fit data to Non-linear regression (Sigmoidal dose-response) to calculate IC50.
Caption: Standard workflow for validating kinase inhibitor potency using the Ba/F3 oncogene addiction model.
Clinical Translation & Status
While preclinical data favors NVL-655, clinical reality is the final arbiter.
-
Lorlatinib (CROWN Study):
-
Status: FDA Approved (1st, 2nd, 3rd line).[3]
-
Performance: Unprecedented PFS (5-year PFS not reached).
-
Limitation: High discontinuation/dose-reduction rates due to CNS/TRK toxicity and hyperlipidemia.
-
-
NVL-655 (ALKOVE-1 Study):
-
Status: Phase 1/2 (Breakthrough Therapy Designation).[4]
-
Performance: In heavily pretreated patients (including post-Lorlatinib), ORR was 38% .[3][4] Specifically in patients with G1202R , ORR was 69% [2].[3]
-
Safety: Low rate of CNS adverse events (dizziness/cognitive), validating the TRK-sparing hypothesis.
-
-
TPX-0131 (Zotizalkib):
-
Status: Discontinued (NCT04849273).[1] Despite high potency, development was halted, underscoring that biochemical potency does not always guarantee clinical viability (often due to PK/PD issues).
-
References
-
Lin, J. J., et al. (2024).[8][9] "NVL-655 Is a Selective and Brain-Penetrant Inhibitor of Diverse ALK-Mutant Oncoproteins, Including Lorlatinib-Resistant Compound Mutations."[1][4][10] Cancer Discovery.
-
Drilon, A., et al. (2024).[3][8][5][10] "NVL-655 Shows Strong Efficacy in Heavily Pretreated ALK+ NSCLC."[1][4][5][9][10] OncLive / ESMO 2024 Presentation.
-
Solomon, B. J., et al. (2024).[8][9] "Lorlatinib versus crizotinib in patients with advanced ALK-positive non-small-cell lung cancer: 5-year outcomes from the CROWN study." Journal of Clinical Oncology.
-
Reaction Biology. "Ba/F3 Cell Proliferation Assay Protocol and Principle." Reaction Biology Technical Resources.
Sources
- 1. NVL-655 Is a Selective and Brain-Penetrant Inhibitor of Diverse ALK-Mutant Oncoproteins, Including Lorlatinib-Resistant Compound Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Will the clinical development of 4th-generation “double mutant active” ALK TKIs (TPX-0131 and NVL-655) change the future treatment paradigm of ALK+ NSCLC? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. onclive.com [onclive.com]
- 4. investors.nuvalent.com [investors.nuvalent.com]
- 5. ilcn.org [ilcn.org]
- 6. onclive.com [onclive.com]
- 7. BAF3 Cell Proliferation Assay_BaF3 Assays_Ba/F3 Cell Line - BaF3 Cell Proliferation Assays - ICE Bioscience [en.ice-biosci.com]
- 8. cancernetwork.com [cancernetwork.com]
- 9. researchgate.net [researchgate.net]
- 10. NVL-655 Is a Selective and Brain-Penetrant Inhibitor of Diverse ALK-Mutant Oncoproteins, Including Lorlatinib-Resistant Compound Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Reactivity of Lorlatinib: A Technical Comparison Guide
This guide provides an in-depth technical analysis of Lorlatinib’s cross-reactivity profile, designed for researchers and drug development professionals. It synthesizes structural biology, kinase selectivity data, and experimental protocols to explain why Lorlatinib behaves as it does and how to validate these properties in the lab.
Executive Summary: The Third-Generation Advantage
Lorlatinib (PF-06463922) represents a paradigm shift in kinase inhibitor design. Unlike its linear predecessors (Crizotinib, Ceritinib, Alectinib), Lorlatinib utilizes a macrocyclic structure to constrain the molecule into a bioactive conformation. This design serves two primary functions:
-
Potency: It fits into the ATP-binding pocket of ALK/ROS1 even in the presence of steric-clashing solvent front mutations (e.g., ALK G1202R).
-
Selectivity & CNS Penetration: The compact, rigid structure reduces the entropic penalty of binding and optimizes lipophilicity for Blood-Brain Barrier (BBB) penetration, while minimizing off-target binding common in "floppier" linear molecules.
However, "selective" does not mean "exclusive." This guide dissects the specific cross-reactivity profile of Lorlatinib, distinguishing between therapeutic targets (ALK, ROS1) and clinically relevant off-targets (TRK family).
Kinase Selectivity Profile
Primary vs. Off-Target Activity
While Lorlatinib is highly selective for ALK and ROS1, it exhibits distinct cross-reactivity with the Tropomyosin Receptor Kinase (TRK) family. This is not a random off-target effect but a result of structural homology between the kinase domains of ALK/ROS1 and TRK.
Table 1: Comparative Inhibitory Potency (IC50) of ALK Inhibitors Note: Values are approximate representative means from biochemical assays (e.g., Caliper Mobility Shift or ADP-Glo) at 1 mM ATP.
| Target Kinase | Lorlatinib (3rd Gen) | Crizotinib (1st Gen) | Alectinib (2nd Gen) | Biological Relevance |
| ALK (WT) | < 1.0 nM | ~20 nM | ~2 nM | Primary Therapeutic Target |
| ALK (G1202R) | ~1-10 nM | > 500 nM (Resistant) | > 300 nM (Resistant) | Solvent-Front Resistance Mutation |
| ROS1 | < 1.0 nM | ~20 nM | > 1000 nM | Primary Therapeutic Target |
| MET | > 500 nM | ~8 nM | > 1000 nM | Crizotinib is a MET inhibitor; Lorlatinib is not . |
| TRKB (NTRK2) | ~1-10 nM | > 1000 nM | > 1000 nM | Critical Off-Target: Linked to CNS/Cognitive side effects. |
| TRKC (NTRK3) | ~1-10 nM | > 1000 nM | > 1000 nM | Potential off-target toxicity. |
The TRK Connection & CNS Toxicity
The cross-reactivity with TRKB is the most significant differentiator. TRKB is the receptor for Brain-Derived Neurotrophic Factor (BDNF), essential for synaptic plasticity and memory.
-
Mechanism: Lorlatinib crosses the BBB efficiently. Once in the CNS, its high potency against TRKB can inhibit BDNF signaling.
-
Clinical Consequence: This off-target activity is the hypothesized mechanism for the unique neurocognitive side effects (mood changes, memory impairment) observed in Lorlatinib patients, which are rare with Alectinib or Crizotinib.
Structural Basis of Selectivity
The following diagram illustrates the structural logic distinguishing Lorlatinib from earlier generations.
Caption: Structural evolution from linear (Crizotinib) to macrocyclic (Lorlatinib) designs, enabling G1202R potency but introducing TRK cross-reactivity.
Experimental Protocols: Assessing Cross-Reactivity
To objectively validate the cross-reactivity profile of Lorlatinib (or any kinase inhibitor), a two-stage workflow is required: Broad Profiling (Screening) followed by Quantitative Validation (IC50 Determination).
Workflow Diagram
Caption: Standard industry workflow for validating kinase inhibitor selectivity and cross-reactivity.
Protocol A: Broad Kinome Profiling (Competition Binding)
Objective: Rapidly screen Lorlatinib against a panel of >400 kinases to identify potential off-targets. Method:KINOMEscan™ (Active Site-Directed Competition Binding) .
-
Principle: This assay does not require ATP. It measures the ability of Lorlatinib to compete with an immobilized "bait" ligand for the active site of DNA-tagged kinases.
-
Procedure:
-
Preparation: Dissolve Lorlatinib to 10 mM in 100% DMSO. Dilute to 100X final screening concentration (typically 1 µM or 10 µM).
-
Incubation: Combine DNA-tagged kinase, immobilized ligand beads, and Lorlatinib in binding buffer. Incubate for 1 hour at room temperature.
-
Wash: Remove unbound kinase/Lorlatinib.
-
Elution & Detection: Elute bound kinase and quantify via qPCR (detecting the DNA tag).
-
-
Readout: Percent of Control (PoC) .
-
PoC = (Signal_test / Signal_ctrl) * 100.
-
Result: A low PoC (<35%) indicates strong binding (hit).
-
Self-Validation: If ALK (positive control) shows >90% binding (low PoC) and MET (negative control) shows <10% binding, the assay is valid.
-
Protocol B: Quantitative IC50 Validation (ADP-Glo™ Assay)
Objective: Determine the precise potency against identified hits (e.g., TRKB). Method:ADP-Glo™ Kinase Assay (Promega) .
-
Reagents:
-
Recombinant Kinase (e.g., ALK, TRKB).
-
Substrate (Poly E4Y or specific peptide).
-
Ultra-Pure ATP (at Km_app for the specific kinase).
-
ADP-Glo Reagent & Kinase Detection Reagent.
-
-
Step-by-Step:
-
Kinase Reaction: In a 384-well plate, add 2 µL of kinase/substrate mix. Add 2 µL of Lorlatinib (serial dilution, e.g., 10 µM to 0.1 nM). Add 1 µL of ATP to start. Incubate at RT for 60 min.
-
ADP Depletion: Add 5 µL ADP-Glo™ Reagent to stop the reaction and deplete unconsumed ATP. Incubate 40 min.
-
Detection: Add 10 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.
-
Measurement: Read Luminescence (RLU).
-
-
Analysis:
-
Plot RLU vs. log[Lorlatinib].
-
Fit curve using non-linear regression (Sigmoidal dose-response).
-
Causality Check: The IC50 must be lower than the clinical Cmax for the cross-reactivity to be physiologically relevant.
-
References
-
Johnson, T. W., et al. (2014). "Discovery of (10R)-7-amino-12-fluoro-2,10,16-trimethyl-15-oxo-10,15,16,17-tetrahydro-2H-8,4-(metheno)pyrazolo[4,3-h][2,5,11]-benzoxadiazacyclotetradecine-3-carbonitrile (PF-06463922), a macrocyclic inhibitor of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1)..."[1][2] Journal of Medicinal Chemistry.
-
Solomon, B. J., et al. (2018). "Lorlatinib in patients with ALK-positive non-small-cell lung cancer: results from a global phase 2 study."[3] The Lancet Oncology.
-
Shaw, A. T., et al. (2020). "First-Line Lorlatinib or Crizotinib in Advanced ALK-Positive Lung Cancer." New England Journal of Medicine.
-
Zou, H. Y., et al. (2015). "PF-06463922, an ALK/ROS1 Inhibitor, Overcomes Resistance to First and Second Generation ALK Inhibitors in Preclinical Models." Cancer Cell.[2]
-
Davare, M. A., et al. (2015). "Structural insight into selectivity and resistance profiles of ROS1 tyrosine kinase inhibitors." Proceedings of the National Academy of Sciences.
Sources
A Tale of Two Targets: A Comparative Guide to Brigatinib and the Preclinical PARP Inhibitor TQB3823 in the Context of Intracranial Activity
For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapies, the ability of a drug to penetrate the central nervous system (CNS) and act on intracranial tumors is a critical determinant of its overall clinical utility. Brain metastases represent a formidable challenge in oncology, and compounds with demonstrated intracranial efficacy are of high value. This guide provides a detailed comparison of two anti-cancer agents with distinct mechanisms of action: brigatinib, an approved anaplastic lymphoma kinase (ALK) and epidermal growth factor receptor (EGFR) inhibitor with proven intracranial activity, and 4-((1-Cyanocyclobutyl)amino)-2-fluoro-N-methylbenzamide, also known as TQB3823, a preclinical poly (ADP-ribose) polymerase (PARP) inhibitor with, as of now, undetermined CNS penetration and efficacy.
This analysis will delve into the established clinical data for brigatinib's intracranial performance and contextualize the current preclinical status of TQB3823. Furthermore, we will provide detailed experimental protocols for assessing the intracranial activity of novel compounds, offering a roadmap for the further investigation of agents like TQB3823.
Section 1: Introduction to the Compounds
Brigatinib: A Clinically Validated ALK/EGFR Inhibitor
Brigatinib is a potent small-molecule tyrosine kinase inhibitor (TKI) that primarily targets ALK and EGFR, including various resistance mutations.[1][2] It is approved for the treatment of ALK-positive metastatic non-small cell lung cancer (NSCLC). A key feature of brigatinib is its well-documented ability to cross the blood-brain barrier (BBB) and exert a therapeutic effect on brain metastases.[3][4]
TQB3823: A Novel Preclinical PARP Inhibitor
4-((1-Cyanocyclobutyl)amino)-2-fluoro-N-methylbenzamide, identified as TQB3823, is a novel and selective inhibitor of PARP.[1] Preclinical data presented at the American Association for Cancer Research (AACR) Annual Meeting in 2021 demonstrated its anti-tumor activity in cancer models with BRCA deficiencies. Specifically, TQB3823 showed dose-dependent tumor regression in a MDA-MB-436 cell-derived xenograft model, with efficacy reported to be superior to the approved PARP inhibitor, niraparib, at the same dosage.[1] However, to date, there is no publicly available information on the intracranial activity or CNS penetration of TQB3823.
Section 2: A Head-to-Head Look at Intracranial Efficacy
A direct comparison of the intracranial activity of brigatinib and TQB3823 is not currently feasible due to the lack of available data for TQB3823. Therefore, this section will present the robust clinical data for brigatinib as a benchmark for a CNS-active compound and discuss the current understanding and future directions for assessing the intracranial potential of PARP inhibitors like TQB3823.
Brigatinib: A Profile of a CNS-Active TKI
The intracranial efficacy of brigatinib has been extensively evaluated in clinical trials, most notably the ALTA and ALTA-1L studies. These trials have provided compelling evidence of its activity in patients with ALK-positive NSCLC and brain metastases.
Table 1: Summary of Brigatinib's Intracranial Efficacy in ALK-Positive NSCLC
| Clinical Trial | Patient Population | Intracranial Objective Response Rate (ORR) | Median Intracranial Duration of Response (DoR) | Median Intracranial Progression-Free Survival (PFS) |
| ALTA-1L | TKI-naïve, measurable brain metastases | 78% | Not Reached | 24.0 months |
| ALTA | Crizotinib-refractory, measurable brain lesions (180 mg dose) | 67% | 16.6 months | 18.4 months |
Data compiled from multiple sources.[2][3][4][5][6][7][8]
The ALTA-1L trial demonstrated that in treatment-naïve patients with measurable brain metastases, brigatinib achieved a confirmed intracranial ORR of 78%.[3][4] In the ALTA trial, which enrolled patients who had progressed on crizotinib, the 180 mg dose of brigatinib resulted in a 67% intracranial ORR in patients with measurable brain lesions.[2][5] The duration of these responses and the impact on intracranial PFS highlight the clinically meaningful benefit of brigatinib in controlling CNS disease.
TQB3823 and PARP Inhibitors: The Unexplored Frontier of Intracranial Activity
While TQB3823 has shown promise in preclinical models of BRCA-deficient cancers, its ability to cross the BBB and treat brain metastases remains an open question. The field of PARP inhibitors and their role in the CNS is an area of active investigation. Some studies suggest that certain PARP inhibitors may have the ability to penetrate the CNS, but this is not a class-wide characteristic and is dependent on the specific molecular properties of each inhibitor.
The development of brain-penetrant PARP inhibitors is a key area of research, as they hold the potential to be effective against primary brain tumors and brain metastases, particularly in tumors with defects in DNA damage repair pathways. The future evaluation of TQB3823 will need to include dedicated preclinical studies to assess its CNS penetration and efficacy in intracranial tumor models.
Section 3: Experimental Protocols for Assessing Intracranial Activity
To determine the intracranial potential of novel compounds like TQB3823, a series of well-established preclinical and clinical experimental protocols are necessary.
In Vitro Blood-Brain Barrier (BBB) Permeability Assay
This assay provides an initial assessment of a compound's ability to cross the BBB.
Methodology:
-
Cell Culture: Co-culture of brain endothelial cells with astrocytes and pericytes on a semi-permeable membrane in a transwell system to form a tight barrier.
-
Barrier Integrity Assessment: Measure the transendothelial electrical resistance (TEER) to confirm the formation of a tight barrier.
-
Compound Application: Add the test compound (e.g., TQB3823) to the apical (blood side) chamber.
-
Sampling: At various time points, collect samples from the basolateral (brain side) chamber.
-
Quantification: Analyze the concentration of the compound in the basolateral samples using LC-MS/MS.
-
Permeability Calculation: Calculate the apparent permeability coefficient (Papp) to quantify the rate of transport across the in vitro BBB.
Caption: Workflow for In Vitro BBB Permeability Assay.
Orthotopic Brain Metastasis Xenograft Model
This in vivo model assesses the efficacy of a compound against tumors growing in the brain.
Methodology:
-
Cell Line Selection: Choose a relevant cancer cell line (e.g., a BRCA-mutant breast cancer line for TQB3823) that has been engineered to express a reporter gene (e.g., luciferase).
-
Intracranial Injection: Stereotactically inject the cancer cells into the brain of immunodeficient mice.
-
Tumor Growth Monitoring: Monitor tumor growth non-invasively using bioluminescence imaging.
-
Treatment Administration: Once tumors are established, treat the mice with the test compound (e.g., TQB3823) via a clinically relevant route of administration.
-
Efficacy Assessment: Monitor tumor growth and survival of the treated mice compared to a vehicle-treated control group.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: At the end of the study, collect brain and tumor tissue to measure drug concentration and target engagement (e.g., PARP inhibition for TQB3823).
Caption: Orthotopic Brain Metastasis Model Workflow.
Cerebrospinal Fluid (CSF) Pharmacokinetic Analysis
This method provides an indication of a drug's ability to penetrate the CNS in vivo.
Methodology:
-
Animal Model: Use a suitable animal model (e.g., rats or non-human primates).
-
Drug Administration: Administer the test compound.
-
CSF and Plasma Collection: At serial time points, collect CSF via cisterna magna puncture and blood for plasma separation.
-
Concentration Measurement: Quantify the drug concentration in both CSF and plasma samples using LC-MS/MS.
-
CSF-to-Plasma Ratio Calculation: Determine the ratio of the area under the curve (AUC) for CSF to the AUC for unbound plasma to assess the extent of CNS penetration.
Caption: CSF Pharmacokinetic Study Workflow.
Section 4: Future Perspectives and Conclusion
Brigatinib stands as a successful example of a targeted therapy with significant intracranial activity, setting a high bar for new agents being developed for cancers with a propensity for brain metastases. Its clinical data underscores the importance of designing and selecting compounds with favorable CNS penetration properties.
The preclinical PARP inhibitor TQB3823, while showing promise in systemic cancer models, currently has an unknown intracranial profile. The path forward for TQB3823 and other novel targeted therapies must include a thorough evaluation of their ability to cross the blood-brain barrier and their efficacy in relevant intracranial tumor models. The experimental protocols outlined in this guide provide a framework for such investigations.
For researchers and drug developers, the comparison between the established intracranial efficacy of brigatinib and the yet-to-be-determined potential of TQB3823 serves as a critical reminder: in the fight against metastatic cancer, the brain cannot be a forgotten sanctuary. A comprehensive understanding of a compound's intracranial pharmacology is not just an academic exercise but a crucial step towards developing truly effective therapies for patients with CNS malignancies.
References
- Hu Y, et al. Characterization of TQB3823, a differentiated PARP inhibitor with anti-tumor activity in BRCA-deficiency cancer models. Cancer Res. 2021;81(13_Suppl):Abstract nr 2054.
- Huber RM, et al. Brigatinib in Crizotinib-Refractory ALK+ NSCLC: 2-Year Follow-up on Systemic and Intracranial Outcomes in the Phase 2 ALTA Trial. J Thorac Oncol. 2020;15(3):404-415.
- Camidge DR, et al. Brigatinib confers intracranial responses in ALK-positive non-small cell lung cancer. Healio. July 25, 2018.
- Popat S. ALTA-1L: final overall survival results of brigatinib vs crizotinib for ALK+ lung cancer. ESMO Congress 2021.
- Targeted Oncology. Brigatinib Superior to Crizotinib in ALK+ NSCLC. July 26, 2018.
- Camidge DR, et al. Brigatinib Versus Crizotinib in Advanced ALK Inhibitor–Naive ALK-Positive Non–Small Cell Lung Cancer: Second Interim Analysis of the Phase III ALTA-1L Trial. J Clin Oncol. 2020;38(31):3592-3603.
- Elamin YY. Intracranial Response Data Supports Use of Brigatinib in ALK+ NSCLC. Targeted Oncology. April 26, 2024.
- OncLive.
- CancerNetwork. Notable PFS Benefit, Significant Intracranial Response Observed With Brigatinib Vs Crizotinib in ALK+ NSCLC. September 27, 2021.
Sources
- 1. First clinical trial testing a prevention for breast cancer metastasis to the brain yields encouraging results | Center for Cancer Research [ccr.cancer.gov]
- 2. Brigatinib in Crizotinib-Refractory ALK+ NSCLC: 2-Year Follow-up on Systemic and Intracranial Outcomes in the Phase 2 ALTA Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. targetedonc.com [targetedonc.com]
- 5. Brigatinib confers intracranial responses in ALK -positive non-small cell lung cancer [healio.com]
- 6. m.youtube.com [m.youtube.com]
- 7. onclive.com [onclive.com]
- 8. cancernetwork.com [cancernetwork.com]
A Comparative Benchmarking Guide to ROS1 Tyrosine Kinase Inhibitors: Evaluating 4-((1-Cyanocyclobutyl)amino)-2-fluoro-N-methylbenzamide (Taletrectinib)
This guide provides a comprehensive technical comparison of 4-((1-Cyanocyclobutyl)amino)-2-fluoro-N-methylbenzamide, also known as taletrectinib, against other prominent ROS1 inhibitors for researchers, scientists, and drug development professionals. This document delves into the preclinical and clinical data that differentiate these targeted therapies, offering insights into their mechanisms of action, efficacy, and selectivity.
Introduction to ROS1 as a Therapeutic Target
The ROS1 proto-oncogene, a receptor tyrosine kinase, has emerged as a critical therapeutic target in a subset of non-small cell lung cancer (NSCLC) and other solid tumors. Chromosomal rearrangements involving the ROS1 gene lead to the formation of fusion proteins with constitutive kinase activity. These fusion proteins drive oncogenesis by activating downstream signaling pathways, including the PI3K-AKT-mTOR, RAS-RAF-MEK-ERK, and JAK-STAT3 pathways, which are crucial for cell proliferation, survival, and growth.[1] The prevalence of ROS1 fusions in NSCLC is estimated to be between 1-2%.[2]
The development of targeted tyrosine kinase inhibitors (TKIs) against ROS1 has significantly improved outcomes for patients with ROS1-positive cancers. This guide focuses on benchmarking the next-generation ROS1 inhibitor, taletrectinib, against other established and emerging therapies in this class.
Overview of 4-((1-Cyanocyclobutyl)amino)-2-fluoro-N-methylbenzamide (Taletrectinib)
Taletrectinib is an orally available, potent, and selective next-generation TKI that targets both ROS1 and neurotrophic tyrosine receptor kinase (NTRK) fusion proteins.[1] Its chemical structure is 4-((1-Cyanocyclobutyl)amino)-2-fluoro-N-methylbenzamide. A key characteristic of taletrectinib is its ability to overcome resistance mechanisms that limit the efficacy of first-generation ROS1 inhibitors.[3]
Comparative Analysis of ROS1 Inhibitors
A direct comparison of ROS1 inhibitors requires a multi-faceted approach, evaluating their biochemical potency, cellular activity, and in vivo efficacy, including clinical outcomes in patients.
In Vitro Kinase Inhibition Profile
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency against its target kinase. A lower IC50 value indicates a more potent inhibitor.
| Inhibitor | ROS1 IC50 (nM) | Primary Target(s) | Reference |
| Taletrectinib | 0.07 | ROS1, NTRK | [4] |
| Repotrectinib | 0.07 | ROS1, TRK, ALK | [5] |
| Entrectinib | 7 | ROS1, TRK, ALK | [6] |
| Crizotinib | 180 | ALK, ROS1, MET | [6] |
| Lorlatinib | Not explicitly stated in a comparable format | ALK, ROS1 |
Note: IC50 values can vary depending on the specific assay conditions.
Cellular Proliferation and In Vivo Efficacy
The ultimate measure of an inhibitor's effectiveness lies in its ability to suppress tumor growth in preclinical models and in patients.
| Inhibitor | Key Preclinical Findings | Key Clinical Efficacy (TKI-Naïve ROS1+ NSCLC) | Reference |
| Taletrectinib | Potently inhibited G2032R mutant tumors with subnanomolar IC50.[7] | ORR: 88.8% | [8] |
| Repotrectinib | Potently inhibited tumor growth in treatment-naïve and ROS1 G2032R xenografts.[9] | ORR: 79% | [10] |
| Entrectinib | Induced tumor regression in ROS1-dependent xenograft models.[6] | ORR: 77% | [11] |
| Crizotinib | Demonstrated growth inhibition and increased apoptosis in ROS1-rearranged tumor cell lines.[12] | ORR: 72% | [2] |
| Lorlatinib | Showed efficacy in crizotinib pre-treated patients.[7] | ORR: 62% | [7] |
ORR: Objective Response Rate
Experimental Methodologies for Benchmarking
To ensure the scientific integrity and reproducibility of the data presented, this section outlines the detailed protocols for the key experiments used to benchmark ROS1 inhibitors.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.
Principle: The assay is performed in two steps. First, the kinase reaction is terminated, and the remaining ATP is depleted using the ADP-Glo™ Reagent. Second, the Kinase Detection Reagent is added to convert the generated ADP back to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.[4][13]
Workflow Diagram:
Caption: Workflow for the ADP-Glo™ Kinase Assay.
Detailed Protocol:
-
Prepare Reagents: Thaw all assay components (kinase, substrate, ATP, buffers, and inhibitors) on ice. Prepare serial dilutions of the test inhibitors.
-
Kinase Reaction: In a 384-well plate, add the ROS1 enzyme, substrate, and ATP to the kinase buffer. Add the serially diluted inhibitors to the respective wells. The final reaction volume is typically 5-25 µL.[14]
-
Incubation: Incubate the reaction plate at 30°C for 1 hour.
-
ATP Depletion: Add an equal volume of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[4][15]
-
ADP Detection: Add Kinase Detection Reagent to each well to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30-60 minutes at room temperature.[15]
-
Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the kinase inhibition.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Cellular Proliferation Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. These crystals are then solubilized, and the absorbance of the solution is measured, which is directly proportional to the number of viable cells.[16]
Workflow Diagram:
Caption: Workflow for the MTT Cell Proliferation Assay.
Detailed Protocol:
-
Cell Seeding: Plate ROS1-fusion positive cancer cells (e.g., HCC78) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.[17]
-
Inhibitor Treatment: Treat the cells with a range of concentrations of the ROS1 inhibitors. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.[16][18]
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[19]
-
Data Acquisition: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[19] Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values for each inhibitor.
In Vivo Tumor Xenograft Model
Subcutaneous xenograft models in immunocompromised mice are a standard method to evaluate the in vivo efficacy of anticancer agents.
Principle: Human cancer cells with ROS1 fusions are implanted subcutaneously into immunocompromised mice. Once tumors are established, the mice are treated with the ROS1 inhibitors, and tumor growth is monitored over time.
Workflow Diagram:
Caption: Workflow for an In Vivo Tumor Xenograft Study.
Detailed Protocol:
-
Cell Preparation and Implantation: Harvest ROS1-fusion positive cancer cells and resuspend them in a suitable medium, such as a mixture of PBS and Matrigel. Subcutaneously inject 1 x 10^7 cells into the flank of each immunodeficient mouse (e.g., BALB/c nude mice).[20]
-
Tumor Growth and Randomization: Monitor the mice for tumor formation. When the tumors reach a volume of approximately 100-200 mm³, randomize the mice into different treatment groups.[21]
-
Drug Administration: Prepare the ROS1 inhibitors in an appropriate vehicle and administer them to the mice daily via oral gavage or another suitable route. The vehicle is administered to the control group.
-
Monitoring: Measure the tumor dimensions with calipers twice a week and calculate the tumor volume using the formula: (Length x Width²) / 2.[20] Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: Continue the treatment for a predetermined period (e.g., 21-28 days) or until the tumors in the control group reach a specific size. At the end of the study, euthanize the mice and excise the tumors for further analysis.
-
Data Analysis: Plot the mean tumor volume over time for each treatment group. Calculate the tumor growth inhibition (TGI) to quantify the efficacy of each inhibitor.
ROS1 Signaling Pathway
The constitutive activation of ROS1 fusion proteins leads to the activation of several downstream signaling cascades that are critical for cancer cell proliferation and survival. Understanding this pathway is key to appreciating the mechanism of action of ROS1 inhibitors.
Caption: Simplified ROS1 Signaling Pathway.
ROS1 fusion proteins activate key downstream signaling pathways, including the PI3K/AKT/mTOR, RAS/RAF/MEK/ERK, and JAK/STAT3 pathways, promoting cancer cell proliferation, survival, and growth.[1]
Conclusion
The landscape of ROS1-targeted therapies is rapidly evolving. 4-((1-Cyanocyclobutyl)amino)-2-fluoro-N-methylbenzamide (taletrectinib) has demonstrated significant promise as a next-generation ROS1 inhibitor with potent activity against both treatment-naïve and resistant ROS1 fusions. Its favorable preclinical and clinical profile positions it as a strong candidate for the treatment of ROS1-positive cancers.
This guide provides a framework for the comparative benchmarking of ROS1 inhibitors. The detailed experimental protocols and compiled data serve as a valuable resource for researchers in the field of oncology drug discovery and development. Continued investigation and head-to-head clinical trials will be crucial to definitively establish the optimal therapeutic strategies for patients with ROS1-driven malignancies.
References
-
Anheart Therapeutics. Taletrectinib for the treatment of ROS-1 positive non-small cell lung cancer: a drug evaluation of phase I and II data. ResearchGate. Available from: [Link].
- Dagogo-Jack I, et al. Spectrum of Mechanisms of Resistance to Crizotinib and Lorlatinib in ROS1 Fusion-Positive Lung Cancer. Clinical Cancer Research. 2020.
- Lin JJ, et al. Taletrectinib: TRUST in the Continued Evolution of Treatments for ROS1 Fusion-Positive Lung Cancer. Journal of Thoracic Oncology. 2022.
-
U.S. Food and Drug Administration. FDA approves repotrectinib for ROS1-positive non-small cell lung cancer. 2023. Available from: [Link].
- Shaw AT, et al. Crizotinib in ROS1-rearranged advanced non-small-cell lung cancer (NSCLC): updated results, including overall survival, from PROFILE 1001. Annals of Oncology. 2019.
- Ardini E, et al.
-
Bio-protocol. Subcutaneous xenograft tumor model. Available from: [Link].
- Dhillon S. An evaluation of taletrectinib for the treatment of ROS1+ non-small cell lung cancer. Expert Opinion on Pharmacotherapy. 2026.
-
Bio-protocol. In vitro ADP-Glo kinase assay. Available from: [Link].
-
Pharmacy Times. Current Targeted Therapy Options in ROS1-Positive NSCLC. 2024. Available from: [Link].
-
ciberonc. EXPERIMENTAL PROTOCOL: Cell prep and in vivo tumor inoculation (subcutaneous). Available from: [Link].
- Lee DH, et al. Repotrectinib exhibits potent anti-tumor activity in treatment-naive and solvent-front-mutant ROS1-rearranged non-small cell lung cancer. Clinical Cancer Research. 2020.
-
ResearchGate. MTT Proliferation Assay Protocol. 2025. Available from: [Link].
-
CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. 2025. Available from: [Link].
-
ResearchHub. Detailed protocol for MTT Cell Viability and Proliferation Assay. 2024. Available from: [Link].
-
U.S. Food and Drug Administration. Crizotinib in patients with tumors harboring ALK or ROS1 rearrangements in the NCI-MATCH trial. 2022. Available from: [Link].
Sources
- 1. ROS1 Signaling Pathway Luminex Multiplex Assay - Creative Proteomics [cytokine.creative-proteomics.com]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. promega.com [promega.com]
- 5. researchgate.net [researchgate.net]
- 6. Profile of entrectinib and its potential in the treatment of ROS1-positive NSCLC: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Spectrum of Mechanisms of Resistance to Crizotinib and Lorlatinib in ROS1 Fusion-Positive Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biomarker.onclive.com [biomarker.onclive.com]
- 9. Repotrectinib exhibits potent anti-tumor activity in treatment-naive and solvent-front-mutant ROS1-rearranged non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Population-Adjusted Indirect Treatment Comparisons of Repotrectinib Among Patients with ROS1+ NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Crizotinib in patients with tumors harboring ALK or ROS1 rearrangements in the NCI-MATCH trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ADP-Glo™ Kinase Assay Protocol [promega.jp]
- 14. bio-protocol.org [bio-protocol.org]
- 15. promega.com [promega.com]
- 16. atcc.org [atcc.org]
- 17. clyte.tech [clyte.tech]
- 18. researchhub.com [researchhub.com]
- 19. researchgate.net [researchgate.net]
- 20. bio-protocol.org [bio-protocol.org]
- 21. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
A Comparative Guide to Lorlatinib Efficacy in Tumors With and Without ALK Mutations
Prepared by: Gemini, Senior Application Scientist
Introduction: The Role of Lorlatinib in Targeted Cancer Therapy
Lorlatinib (marketed as Lorbrena) is a third-generation small-molecule kinase inhibitor that represents a significant advancement in the treatment of specific types of cancer.[1] Developed by Pfizer, it is an orally administered drug designed to target and inhibit the activity of anaplastic lymphoma kinase (ALK) and ROS1 tyrosine kinases.[1][2] Its primary indication is for the treatment of metastatic non-small cell lung cancer (NSCLC) in patients whose tumors harbor ALK gene rearrangements.[1] What sets lorlatinib apart from earlier-generation inhibitors is its potent activity against a wide spectrum of ALK resistance mutations and its ability to effectively penetrate the blood-brain barrier, a critical feature for treating or preventing brain metastases, which are common in ALK-positive NSCLC.[2][3][4][5] This guide provides a detailed comparison of lorlatinib's efficacy in tumors with and without ALK mutations, supported by clinical trial data and an overview of the experimental methodologies used to evaluate its performance.
Mechanism of Action: How Lorlatinib Inhibits Tumor Growth
Lorlatinib functions as a reversible, ATP-competitive tyrosine kinase inhibitor (TKI).[2][3] In cancers driven by ALK or ROS1 gene fusions, the resulting chimeric proteins are constitutively active, meaning they are always "on." This leads to uncontrolled activation of downstream signaling pathways that are crucial for cell growth, proliferation, and survival, such as the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.[2]
Lorlatinib is designed to fit into the ATP-binding pocket of the ALK and ROS1 kinases.[2] By occupying this site, it blocks the phosphorylation process necessary for activating the downstream signaling cascades.[2] This targeted inhibition effectively shuts down the oncogenic signaling, leading to a reduction in tumor cell proliferation and the induction of apoptosis (programmed cell death).[2][6] Its macrocyclic chemical structure allows it to maintain a high binding affinity and potent inhibitory activity, even against many of the mutated forms of ALK that confer resistance to first- and second-generation inhibitors.[2][3]
Caption: Lorlatinib inhibits the ALK fusion protein, blocking downstream signaling pathways.
Comparative Efficacy: ALK-Positive vs. ALK-Negative Tumors
The clinical utility of lorlatinib is overwhelmingly concentrated in tumors harboring an ALK rearrangement. There is no significant evidence to support its efficacy in ALK-negative cancers, with the exception of those driven by ROS1 fusions, which are also targeted by the drug.[1][2]
Efficacy in ALK-Positive NSCLC: First-Line Treatment
The Phase III CROWN study established lorlatinib as a superior first-line treatment for advanced ALK-positive NSCLC compared to the first-generation inhibitor, crizotinib.[4][7][8] After a five-year follow-up, the results were unprecedented, with 60% of patients treated with lorlatinib remaining alive and without disease progression, compared to just 8% in the crizotinib arm.[4][7] This represents an 81% reduction in the rate of disease progression or death.[7]
| Metric | Lorlatinib | Crizotinib | Hazard Ratio (HR) |
| 5-Year Progression-Free Survival (PFS) Rate | 60%[4][7] | 8%[4][7] | 0.19[7][8] |
| Median PFS | Not Reached[7][8] | 9.1 months[8] | |
| Objective Response Rate (ORR) | 76%[1] | 58% | |
| Intracranial Response (Patients with baseline brain metastases) | 82% (71% complete response)[9] | 23% (8% complete response)[9] | |
| Time to Intracranial Progression | Not Reached[7] | 16.4 months[7] | |
| Table 1: Key Efficacy Outcomes from the CROWN Study (First-Line Treatment) [1][4][7][8][9] |
Efficacy in ALK-Positive NSCLC: Previously Treated Patients
Lorlatinib's efficacy in patients whose disease has progressed on other ALK inhibitors is a key aspect of its clinical value. Here, the presence or absence of a detectable ALK resistance mutation becomes a critical predictive biomarker.[3][10]
-
Post-Crizotinib Treatment: In patients who have only received prior crizotinib, lorlatinib is highly effective regardless of whether an ALK resistance mutation is detected.[3] This suggests that most tumors resistant to crizotinib remain dependent on ALK signaling, which can be potently inhibited by lorlatinib.[3]
-
Post-Second-Generation TKI Treatment: The scenario changes significantly for patients who have progressed on a second-generation ALK inhibitor (e.g., alectinib, ceritinib, brigatinib). In this setting, the presence of an ALK resistance mutation is strongly associated with a better response to lorlatinib.[3][11][12] Tumors without a detectable ALK mutation may have developed ALK-independent resistance mechanisms (bypass pathways), making them less susceptible to further ALK inhibition.[10]
| Prior TKI | ALK Mutation Status | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) |
| Crizotinib Only | Mutation Positive | 73%[3] | Not Reached[3] |
| Mutation Negative | 75%[3] | 12.5 months[3] | |
| ≥1 Second-Gen TKI | Mutation Positive (Tissue) | 69%[3][11] | 11.0 months[3][11][12] |
| Mutation Negative (Tissue) | 27%[3][11] | 5.4 months[3][11][12] | |
| Table 2: Lorlatinib Efficacy Based on Prior Treatment and ALK Mutation Status [3][11][12] |
Efficacy in ALK-Negative Tumors
Lorlatinib is a highly specific targeted therapy. Its mechanism is dependent on the presence of the ALK or ROS1 kinase targets.[2] For tumors that are ALK-negative (and ROS1-negative), lorlatinib is not expected to have clinical activity, and its use is not indicated. The oncogenic driver in these tumors is different, and they would require alternative therapeutic strategies, such as chemotherapy, immunotherapy, or other targeted agents directed at their specific molecular alterations (e.g., EGFR, KRAS).
Mechanisms of Resistance to Lorlatinib
Despite its potent and broad activity, resistance to lorlatinib can eventually develop. The mechanisms are broadly categorized as:
-
On-Target Resistance (Secondary ALK Mutations): While lorlatinib is effective against most single ALK mutations, sequential treatment with multiple ALK inhibitors can select for complex compound mutations (two or more mutations on the same ALK allele).[13][14] Certain compound mutations, such as G1202R+L1196M, can confer a high degree of resistance to lorlatinib and other available ALK inhibitors.[15][16]
-
Off-Target Resistance (Bypass Pathways): The tumor cells can activate alternative signaling pathways to bypass their dependency on ALK signaling.[14] These "bypass tracks" can include the activation of other receptor tyrosine kinases like MET or mutations in downstream signaling molecules such as NRAS.[14] In cases of primary resistance to lorlatinib (where the drug is ineffective from the start), off-target mechanisms are often implicated.[14]
Key Experimental Protocols and Workflows
Protocol 1: Detection of ALK Gene Fusions and Resistance Mutations
Accurate identification of ALK status is essential for patient selection. Several methodologies are employed, each with distinct advantages.[17][18]
Caption: Diagnostic workflow for identifying ALK-positive NSCLC and resistance.
Step-by-Step Methodology: Immunohistochemistry (IHC) for ALK Protein Expression
-
Sample Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (4-5 µm thick) are cut and mounted on positively charged slides.
-
Deparaffinization and Rehydration: Slides are heated to melt the paraffin, then washed in a series of xylene and graded alcohol solutions to remove paraffin and rehydrate the tissue.
-
Antigen Retrieval: Heat-induced epitope retrieval (HIER) is performed using a buffered solution (e.g., citrate or EDTA) in a pressure cooker or water bath to unmask the ALK protein epitope.
-
Blocking: Endogenous peroxidase activity is quenched with a hydrogen peroxide solution. Non-specific antibody binding is blocked using a protein block solution (e.g., serum).
-
Primary Antibody Incubation: The slide is incubated with a specific primary antibody against ALK, such as the Ventana ALK (D5F3) rabbit monoclonal antibody, for a defined period (e.g., 30-60 minutes).[9]
-
Detection System: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that binds to the primary antibody is applied.
-
Chromogen Application: A substrate-chromogen solution (e.g., DAB) is added. The HRP enzyme converts the chromogen into a colored precipitate (typically brown) at the site of the antibody-antigen reaction.
-
Counterstaining: The slide is lightly stained with a contrasting color (e.g., hematoxylin) to visualize the cell nuclei.
-
Dehydration and Mounting: The slide is dehydrated through graded alcohols and xylene, and a coverslip is applied with mounting medium.
-
Interpretation: A pathologist examines the slide under a microscope. A strong, granular cytoplasmic staining in tumor cells indicates a positive result for ALK protein expression, which is a surrogate for an ALK gene rearrangement.
Protocol 2: In Vitro Assessment of Lorlatinib Efficacy
Cell viability assays are fundamental preclinical experiments used to determine the concentration of a drug required to inhibit cell growth by 50% (IC50).[6][19]
Step-by-Step Methodology: MTT Cell Viability Assay
-
Cell Seeding: Cancer cell lines (e.g., H2228, which harbors an EML4-ALK fusion) are seeded at a specific density (e.g., 3,000-5,000 cells/well) into 96-well microplates.[6]
-
Drug Treatment: After allowing the cells to adhere overnight, the culture medium is replaced with fresh medium containing serial dilutions of lorlatinib. Control wells receive medium with the drug solvent (e.g., DMSO) only.
-
Incubation: The plates are incubated for a standard period, typically 72 hours, to allow the drug to exert its effect.[6]
-
MTT Reagent Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 3-4 hours.[6] During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.[6] The plate is often left overnight for complete dissolution.
-
Data Acquisition: The absorbance of the solution in each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).[6] The absorbance is directly proportional to the number of viable cells.
-
Analysis: The absorbance readings are converted to percentage of viability relative to the control wells. The IC50 value is calculated by plotting cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.
Conclusion and Future Directions
Lorlatinib has demonstrated profound and durable efficacy in patients with ALK-positive NSCLC, establishing a new standard of care in the first-line setting and providing a critical option for patients who have developed resistance to earlier-generation TKIs.[4][7] Its efficacy is highly dependent on the presence of an ALK rearrangement. In the resistance setting following second-generation TKIs, the presence of an ALK mutation serves as a key biomarker, identifying patients most likely to benefit from lorlatinib.[3][12] Conversely, lorlatinib has no established role in the treatment of ALK-negative tumors.
Future research will continue to focus on strategies to overcome lorlatinib resistance, including the development of next-generation inhibitors and combination therapies targeting bypass pathways.[5] Furthermore, refining diagnostic techniques, particularly the use of liquid biopsies and comprehensive NGS, will be crucial for monitoring treatment response and detecting resistance mutations early, allowing for more dynamic and personalized treatment strategies for patients with ALK-positive lung cancer.
References
- Lorlatinib - Grokipedia. (n.d.). Grokipedia.
- Shaw, A. T., et al. (2019). ALK Resistance Mutations and Efficacy of Lorlatinib in Advanced Anaplastic Lymphoma Kinase-Positive Non–Small-Cell Lung Cancer. Journal of Clinical Oncology.
- National Cancer Institute. (2024, July 10). Lorlatinib Slows Growth of ALK-Positive Lung Cancers, May Prevent Brain Metastases.
- Patsnap. (2024, July 17). What is the mechanism of Lorlatinib? Patsnap Synapse.
- Radiology Today. (2024, May 31). Lorlatinib Improves Progression-Free Survival in ALK-Positive NSCLC Trial.
- Yoda, S., et al. (2018). Sequential ALK Inhibitors Can Select for Lorlatinib-Resistant Compound ALK Mutations in ALK-Positive Lung Cancer. Cancer Discovery.
- Facchinetti, F. (2018). Digging into lorlatinib resistance in ALK-positive lung cancer: an editorial. Chinese Clinical Oncology.
- The ASCO Post. (2021, July 25). Lorlatinib for Metastatic ALK-Positive NSCLC.
- ResearchGate. (n.d.). List of Compound Mutations Resistant to Lorlatinib From Both Clinical...
- Solomon, B. J., et al. (2024). Lorlatinib Versus Crizotinib in Patients With Advanced ALK-Positive Non–Small Cell Lung Cancer: 5-Year Outcomes From the Phase III CROWN Study. Journal of Clinical Oncology.
- Zhang, L., et al. (2025). Mechanisms of Resistance to ALK Inhibitors and Corresponding Treatment Strategies in Lung Cancer. International Journal of Molecular Sciences.
- Passiglia, F., et al. (2024). Alectinib vs. Lorlatinib in the Front-Line Setting for ALK-Rearranged Non-Small-Cell Lung Cancer (NSCLC): A Deep Dive into the Main Differences across ALEX and CROWN Phase 3 Trials. Cancers.
- Journal of Oncology Navigation & Survivorship. (2025, January 15). Lorbrena (Lorlatinib) Approved for the Treatment of Metastatic Non–Small-Cell Lung Cancer with ALK Mutation.
- Dr.Oracle. (2026, January 3). What is the preferred first-line treatment, alectinib (generic name) or lorlatinib (generic name), for a 50-70 year old adult patient with stage 4 anaplastic lymphoma kinase (ALK)-positive non-small cell lung cancer (NSCLC)...
- Lee, J., et al. (n.d.). Comparative Efficacy and Safety of Lorlatinib and Alectinib for ALK-Rearrangement Positive Advanced Non-Small Cell Lung Cancer in Asian and Non-Asian Patients: A Systematic Review and Network Meta-Analysis. Journal of Personalized Medicine.
- Bubendorf, L., et al. (n.d.). ALK-rearrangements and testing methods in non-small cell lung cancer: a review. Translational Lung Cancer Research.
- ResearchGate. (n.d.). ALK Resistance Mutations and Efficacy of Lorlatinib in Advanced Anaplastic Lymphoma Kinase-Positive Non–Small-Cell Lung Cancer.
- Frontiers. (2025, April 30). Real-world analysis of the efficacy and safety of lorlatinib in ALK-positive non-small cell lung cancer patients in China. Frontiers in Oncology.
- BMC. (2025, July 25). Efficacy and safety analysis of lorlatinib for ALK-positive advanced NSCLC: a multicentre real-world study in China. BMC Cancer.
- AACR Journals. (2021, January 6). Lorlatinib Outperforms Crizotinib in NSCLC. Cancer Discovery.
- Annals of Translational Medicine. (2024, March 4). ALK fusions turn sixteen in lung cancer: a review on their biology, detection and therapy.
- Shaw, A. T., et al. (2019). ALK Resistance Mutations and Efficacy of Lorlatinib in Advanced Anaplastic Lymphoma Kinase-Positive Non–Small-Cell Lung Cancer. Journal of Clinical Oncology.
- Galkin, A. V., et al. (n.d.). Identification of a potent kinase inhibitor targeting EML4-ALK fusion protein in non-small cell lung cancer. Proceedings of the National Academy of Sciences.
- Taylor & Francis Online. (2022, July 5). Lorlatinib as a treatment for ALK-positive lung cancer. Expert Review of Anticancer Therapy.
- PubMed. (2019, June 1). ALK Resistance Mutations and Efficacy of Lorlatinib in Advanced Anaplastic Lymphoma Kinase-Positive Non-Small-Cell Lung Cancer.
- AACR Journals. (2018, November 1). ALK Fusion Partners Impact Response to ALK Inhibition: Differential Effects on Sensitivity, Cellular Phenotypes, and Biochemical Properties. Molecular Cancer Research.
- Becaris Publishing. (2025, December 15). Long-term efficacy and safety of lorlatinib versus alectinib in anaplastic lymphoma kinase-positive advanced/metastatic non-small cell lung cancer: matching-adjusted indirect comparison. Future Oncology.
- Li, W., et al. (n.d.). Guidelines for clinical practice of ALK fusion detection in non-small-cell lung cancer. Thoracic Cancer.
- Cheung, C. H. Y., et al. (n.d.). The second-generation ALK inhibitor alectinib effectively induces apoptosis in human neuroblastoma cells and inhibits tumor growth in a TH-MYCN transgenic neuroblastoma mouse model. Oncotarget.
- Gummadi, T., et al. (n.d.). Evaluation of EML4-ALK Fusion Proteins in Non-Small Cell Lung Cancer Using Small Molecule Inhibitors. PLoS ONE.
- AACR Journals. (2019, January 2). Alectinib Resistance in ALK-Rearranged Lung Cancer by Dual Salvage Signaling in a Clinically Paired Resistance Model. Clinical Cancer Research.
- EntroGen, Inc. (n.d.). ALK Resistance Mutation Analysis Kit.
- ResearchGate. (2018, December 28). (PDF) ALK testing methods: Is there a winner or loser?
- Semantic Scholar. (n.d.). ALK Resistance Mutations and Efficacy of Lorlatinib in Advanced Anaplastic Lymphoma Kinase-Positive Non-Small-Cell Lung Cancer.
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. What is the mechanism of Lorlatinib? [synapse.patsnap.com]
- 3. ALK Resistance Mutations and Efficacy of Lorlatinib in Advanced Anaplastic Lymphoma Kinase-Positive Non–Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lorbrena Effective as Initial Treatment of ALK-Positive NSCLC - NCI [cancer.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Identification of a potent kinase inhibitor targeting EML4-ALK fusion protein in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. respiratory-therapy.com [respiratory-therapy.com]
- 8. ascopubs.org [ascopubs.org]
- 9. Lorlatinib for Metastatic ALK-Positive NSCLC - The ASCO Post [ascopost.com]
- 10. ascopubs.org [ascopubs.org]
- 11. researchgate.net [researchgate.net]
- 12. ALK Resistance Mutations and Efficacy of Lorlatinib in Advanced Anaplastic Lymphoma Kinase-Positive Non-Small-Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Digging into lorlatinib resistance in ALK-positive lung cancer: an editorial - Facchinetti - Chinese Clinical Oncology [cco.amegroups.org]
- 15. researchgate.net [researchgate.net]
- 16. Mechanisms of Resistance to ALK Inhibitors and Corresponding Treatment Strategies in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ALK-rearrangements and testing methods in non-small cell lung cancer: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. The second-generation ALK inhibitor alectinib effectively induces apoptosis in human neuroblastoma cells and inhibits tumor growth in a TH-MYCN transgenic neuroblastoma mouse model - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Technical Guide: PF-06463922 (Lorlatinib) vs. Ceritinib
Executive Summary
In the landscape of Anaplastic Lymphoma Kinase (ALK) positive non-small cell lung cancer (NSCLC), the transition from second-generation (Ceritinib) to third-generation (PF-06463922/Lorlatinib) inhibitors represents a paradigm shift in molecular engineering.
While Ceritinib (Zykadia) offers potency against crizotinib-resistant mutants (e.g., L1196M), it remains vulnerable to the solvent-front mutation G1202R and exhibits limited blood-brain barrier (BBB) penetrance due to P-glycoprotein (P-gp) efflux.
PF-06463922 was rationally designed as a macrocyclic inhibitor.[1] This structural constraint allows it to:
-
Pack into the ATP-binding pocket more tightly, avoiding steric clashes with the bulky Arginine residue in G1202R.
-
Bypass P-gp efflux transporters, achieving high CNS concentration.[2]
This guide provides a side-by-side technical analysis of these two agents, supported by experimental data and validated protocols.
Chemical Architecture & Binding Mechanics
The fundamental performance difference between these two compounds lies in their topology.
-
Ceritinib: A linear, hinge-binding small molecule. It relies on a classic "U-shaped" conformation to bind the kinase hinge region. However, its linear tail protrudes toward the solvent front, making it susceptible to steric interference when the small Glycine at position 1202 is mutated to a large, positively charged Arginine (G1202R).
-
PF-06463922: A macrocyclic kinase inhibitor.[1] The cyclization restricts the molecule's flexibility, pre-organizing it into a bioactive conformation. This compactness minimizes the spatial footprint, allowing it to fit into the ATP pocket even in the presence of the G1202R mutation.
Visualization: Structural Impact on Resistance
The following diagram illustrates the mechanistic failure of Ceritinib vs. the success of PF-06463922 in the context of the G1202R mutation.
Figure 1: Mechanistic divergence in binding modes. Ceritinib fails against G1202R due to steric hindrance, whereas the compact macrocycle PF-06463922 maintains binding affinity.
Comparative Performance Data
The following data aggregates mean IC50 values from cellular kinase inhibition assays (Ba/F3 models) and physicochemical CNS profiling.
Table 1: Cellular Potency (Ba/F3 Isogenic Models)
Data represents mean IC50 (nM).[3] Lower numbers indicate higher potency.
| Target Genotype | PF-06463922 (Lorlatinib) | Ceritinib | Interpretation |
| ALK WT | 1.3 nM | 28 nM | PF-06463922 is ~20x more potent on native kinase. |
| ALK L1196M | 12 nM | 39 nM | Both active; PF-06463922 superior against gatekeeper mutants. |
| ALK G1202R | 77 nM | >1000 nM | Critical Differentiator: Ceritinib is inactive. |
| ALK I1171T | 23 nM | 271 nM | PF-06463922 retains potency; Ceritinib loses efficacy.[3] |
Table 2: CNS Penetration & Efflux
Comparison of Blood-Brain Barrier (BBB) properties.
| Parameter | PF-06463922 | Ceritinib | Significance |
| P-gp Efflux Ratio | 1.5 (Low) | > 25 (High) | Ceritinib is actively pumped out of the brain. |
| CSF/Plasma Ratio | ~0.75 (75%) | ~0.15 (15%) | PF-06463922 achieves therapeutic CNS levels. |
| Kp,uu (Brain) | 0.30 | 0.02 | Unbound drug concentration in brain is 15x higher for PF-06463922. |
Experimental Protocols
To validate the claims above in a research setting, the following protocols are recommended. These maximize reproducibility and account for the specific physicochemical properties of the compounds.
Protocol A: Ba/F3 Cellular Kinase Inhibition Assay
Purpose: To determine IC50 values against specific ALK mutations.
Rationale: Ba/F3 cells are IL-3 dependent.[3][4][5][6][7] When transformed with an oncogenic driver (ALK fusion), they become IL-3 independent. Drug efficacy is measured by the loss of viability in the absence of IL-3.
-
Cell Line Generation:
-
Seeding:
-
Harvest cells in exponential growth phase.
-
Seed at 3,000 cells/well in 96-well white-walled plates (for luminescence).
-
Volume: 90 µL/well.
-
-
Compound Preparation:
-
Dissolve PF-06463922 and Ceritinib in 100% DMSO to 10 mM stock.
-
Prepare 3-fold serial dilutions in DMSO (10 points).
-
Dilute 1:100 into culture medium to create 10x working solutions (final DMSO < 0.1%).
-
-
Treatment:
-
Add 10 µL of 10x compound solution to cells.
-
Incubate for 72 hours at 37°C, 5% CO2.
-
-
Readout:
-
Add 100 µL CellTiter-Glo (Promega) reagent.
-
Shake for 2 mins; incubate dark for 10 mins.
-
Measure luminescence on a plate reader.[6]
-
-
Analysis:
-
Normalize to DMSO control (100%) and empty well (0%).
-
Fit curves using non-linear regression (log(inhibitor) vs. response).
-
Protocol B: MDCK-MDR1 Permeability Assay
Purpose: To assess BBB penetration and P-gp substrate status.
Rationale: MDCK cells transfected with MDR1 (P-gp) mimic the BBB. Comparing transport from Apical-to-Basolateral (A>B) vs. Basolateral-to-Apical (B>A) reveals active efflux.
-
System Setup: Use Transwell inserts (0.4 µm pore size). Culture MDCK-MDR1 cells to confluence (TEER > 1000 Ω·cm²).[8][9][10][11]
-
Dosing:
-
Prepare 5 µM solutions of PF-06463922 and Ceritinib in transport buffer (HBSS + 10 mM HEPES).
-
-
Transport Initiation:
-
A>B: Add drug to apical chamber; buffer to basolateral.
-
B>A: Add drug to basolateral chamber; buffer to apical.
-
-
Sampling:
-
Incubate 90 minutes at 37°C.
-
Sample from receiver compartments.
-
-
Quantification: Analyze via LC-MS/MS.
-
Calculation:
-
Calculate Apparent Permeability (
). -
Efflux Ratio (ER) =
. -
Validation: If ER > 2.0, the compound is a P-gp substrate (Ceritinib). If ER < 2.0, it is not (PF-06463922).
-
Resistance Evolution & Signaling Workflow
Understanding the positioning of these drugs requires visualizing the signaling cascade and how resistance evolves under selective pressure.
Figure 2: The evolutionary trajectory of ALK resistance. Ceritinib effectively treats L1196M but selects for G1202R. PF-06463922 is required to overcome the G1202R blockade.
References
-
Johnson, T. W., et al. (2014). Discovery of (10R)-7-amino-12-fluoro-2,10,16-trimethyl-15-oxo-10,15,16,17-tetrahydro-2H-8,4-(metheno)pyrazolo[4,3-h][2,5,11]-benzoxadiazacyclotetradecine-3-carbonitrile (PF-06463922), a macrocyclic inhibitor of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) with preclinical brain exposure and broad-spectrum potency against ALK-resistant mutations.[1][3] Journal of Medicinal Chemistry. Link[1]
-
Zou, H. Y., et al. (2015). PF-06463922, an ALK/ROS1 Inhibitor, Overcomes Resistance to First and Second Generation ALK Inhibitors in Preclinical Models.[3][12] Cancer Cell.[12] Link
-
Gainor, J. F., et al. (2016). Molecular Mechanisms of Resistance to First- and Second-Generation ALK Inhibitors in ALK-Rearranged Lung Cancer. Cancer Discovery. Link
-
Shaw, A. T., et al. (2017). Lorlatinib in non-small-cell lung cancer with ALK or ROS1 rearrangement: an international, multicentre, open-label, single-arm first-in-man phase 1 trial. The Lancet Oncology.[2] Link
-
Recondo, G., et al. (2020). Making the first move in EGFR-driven or ALK-driven NSCLC: first-generation or next-generation TKIs? Nature Reviews Clinical Oncology. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Comparative Efficacy of ALK Inhibitors for Treatment-Naïve ALK-Positive Advanced Non-Small Cell Lung Cancer with Central Nervous System Metastasis: A Network Meta-Analysis | MDPI [mdpi.com]
- 3. PF-06463922, an ALK/ROS1 inhibitor, overcomes resistance to 1st and 2nd generation ALK inhibitors in pre-clinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BaF3 Assays - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
- 5. Ba/F3 transformation assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. BAF3 Cell Proliferation Assay_BaF3 Assays_Ba/F3 Cell Line - BaF3 Cell Proliferation Assays - ICE Bioscience [en.ice-biosci.com]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. ascopubs.org [ascopubs.org]
- 12. PF-06463922, an ALK/ROS1 Inhibitor, Overcomes Resistance to First and Second Generation ALK Inhibitors in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Anaplastic Lymphoma Kinase (ALK) Inhibitors in Non-Small Cell Lung Cancer (NSCLC): A Comparative Analysis of IC50 Values
In the landscape of precision oncology, the development of Anaplastic Lymphoma Kinase (ALK) tyrosine kinase inhibitors (TKIs) has revolutionized the treatment of a specific subset of Non-Small Cell Lung Cancer (NSCLC) patients harboring ALK rearrangements. This guide provides a comprehensive comparison of the in vitro potency of several key ALK inhibitors, focusing on their half-maximal inhibitory concentration (IC50) values in relevant NSCLC cell lines. Understanding these comparative potencies is crucial for researchers and drug development professionals in designing preclinical studies, interpreting experimental data, and ultimately, advancing the next generation of ALK-targeted therapies.
The ALK gene, located on chromosome 2p23, encodes a receptor tyrosine kinase that plays a role in cell growth and survival.[1] In a subset of NSCLC, chromosomal rearrangements lead to the fusion of the ALK gene with other partners, most commonly EML4, resulting in a constitutively active ALK fusion protein.[1][2] This oncogenic driver activates downstream signaling pathways, including the MAPK, PI3K/AKT, and JAK/STAT pathways, promoting cellular proliferation and preventing apoptosis.[1][3] The clinical success of ALK inhibitors stems from their ability to specifically target and inhibit the kinase activity of the ALK fusion protein, thereby blocking these downstream oncogenic signals.
Understanding IC50: A Critical Metric of Inhibitor Potency
The IC50 value is a fundamental measure in pharmacology, representing the concentration of a drug that is required to inhibit a specific biological process by 50%.[4][5] In the context of cancer cell lines, the IC50 is the concentration of an inhibitor needed to reduce cell viability or proliferation by half.[4] It is a critical parameter for comparing the potency of different drugs and for assessing their potential therapeutic efficacy. A lower IC50 value indicates a more potent inhibitor, as a lower concentration is required to achieve the desired effect. However, it is important to note that the IC50 value is not an absolute constant and can be influenced by experimental conditions such as the specific cell line used, the duration of drug exposure, and the type of cell viability assay employed.[4][6]
Comparative IC50 Values of ALK Inhibitors in NSCLC Cell Lines
The following table summarizes the reported IC50 values for several generations of ALK inhibitors against various NSCLC cell lines. The H3122 cell line, which harbors an EML4-ALK variant 1 fusion, is a commonly used model for ALK-positive NSCLC.[7][8] The table also includes data from crizotinib-resistant (CR) cell lines, which often harbor secondary mutations in the ALK kinase domain that confer resistance to first-generation inhibitors.
| ALK Inhibitor | Cell Line | ALK Status | IC50 (nM) | Reference(s) |
| Crizotinib | H3122 | EML4-ALK | 96 - 107 | [8][9] |
| H3122 CR1 | EML4-ALK (L1196M) | >1000 | [7][10] | |
| Ceritinib | H3122 | EML4-ALK | 2.2 - 37 | [8][11] |
| H3122 (Crizotinib-Resistant, L1196M) | EML4-ALK (L1196M) | 6- to 36-fold lower than Crizotinib | [12] | |
| Alectinib | H3122 | EML4-ALK | 25 - 33 | [8][9] |
| H3122 (Hypoxia) | EML4-ALK | 1300 | [9][13] | |
| Brigatinib | H3122 | EML4-ALK | 10 - 14 | [8][14] |
| H3122 (Crizotinib-Resistant Mutants) | EML4-ALK (various mutations) | 9 - 184 | [8] | |
| Lorlatinib | H3122 | EML4-ALK | 1.3 | [15] |
| H3122 (G1202R) | EML4-ALK (G1202R) | 46 | [16][17] | |
| H3122 (G1202R/L1196M) | EML4-ALK (Compound Mutation) | 2253 | [16][17] |
Note: IC50 values can vary between studies due to different experimental conditions. The provided ranges reflect this variability.
The Rationale Behind the Numbers: Generations of ALK Inhibitors and Resistance Mechanisms
The development of ALK inhibitors has progressed through several generations, each designed to improve upon the last in terms of potency, selectivity, and the ability to overcome resistance.
-
First-Generation (Crizotinib): Crizotinib was the first ALK inhibitor to receive FDA approval and demonstrated significant efficacy in ALK-positive NSCLC.[18] However, most patients eventually develop resistance, often through secondary mutations in the ALK kinase domain, such as the "gatekeeper" mutation L1196M, or through the activation of bypass signaling pathways.[7][19] As shown in the table, the IC50 of crizotinib increases dramatically in cell lines harboring the L1196M mutation.
-
Second-Generation (Ceritinib, Alectinib, Brigatinib): These inhibitors were developed to be more potent against wild-type ALK and to have activity against many of the crizotinib-resistant mutations.[20] For instance, ceritinib is approximately 20-fold more potent than crizotinib against ALK and overcomes several crizotinib-resistant mutations.[11][12] Alectinib and brigatinib also demonstrate superior potency and the ability to inhibit a range of resistant mutants.[8] However, resistance to second-generation inhibitors can also emerge, often through different ALK mutations like G1202R, or through ALK-independent mechanisms.[21]
-
Third-Generation (Lorlatinib): Lorlatinib was designed to be a potent inhibitor of a broad spectrum of ALK resistance mutations, including the highly recalcitrant G1202R mutation.[15] It has also shown significant activity against brain metastases.[15] The data clearly shows lorlatinib's high potency against both wild-type and G1202R-mutant ALK. However, the emergence of compound mutations, such as G1202R/L1196M, can confer high-level resistance even to lorlatinib.[16][17]
Experimental Workflow for Determining IC50 Values
The determination of IC50 values is a cornerstone of preclinical drug evaluation. A common and well-established method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability based on the metabolic activity of the cells.[22]
Caption: Experimental workflow for determining IC50 values using the MTT assay.
Detailed Protocol for MTT Assay
-
Cell Seeding:
-
Culture NSCLC cells (e.g., H3122) in appropriate media and conditions until they reach logarithmic growth phase.
-
Trypsinize and resuspend the cells to a concentration of 5 x 104 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours to allow for cell attachment.[22]
-
-
Drug Treatment:
-
Prepare a stock solution of the ALK inhibitor in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the inhibitor in culture medium to achieve a range of desired concentrations.
-
Remove the old medium from the 96-well plate and add 100 µL of the medium containing the different inhibitor concentrations to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 72 hours.[22]
-
-
MTT Assay and Data Acquisition:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[22]
-
During this time, viable cells will metabolize the MTT into formazan crystals.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[22]
-
Measure the absorbance of each well at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control (untreated cells represent 100% viability).[4]
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration.
-
Use a non-linear regression analysis to fit a sigmoidal dose-response curve to the data and determine the IC50 value.[4]
-
The ALK Signaling Pathway in NSCLC
The constitutive activation of the ALK fusion protein in NSCLC drives tumor growth and survival through the activation of several downstream signaling cascades. Understanding this pathway is essential for appreciating the mechanism of action of ALK inhibitors.
Caption: Simplified ALK signaling pathway in NSCLC and the point of intervention for ALK inhibitors.
Conclusion and Future Directions
The comparative analysis of IC50 values provides a clear picture of the evolution of ALK inhibitors, from the first-generation crizotinib to the highly potent third-generation lorlatinib. Each new generation has offered increased potency and a broader spectrum of activity against resistance mutations. The experimental determination of IC50 remains a fundamental tool in the preclinical evaluation of these targeted therapies.
However, the challenge of acquired resistance persists, as evidenced by the emergence of compound mutations that can overcome even the most potent inhibitors. Future research will need to focus on several key areas:
-
Development of Fourth-Generation Inhibitors: Designing novel inhibitors that can effectively target compound mutations and other complex resistance mechanisms.
-
Combination Therapies: Investigating rational combinations of ALK inhibitors with agents that target bypass signaling pathways or other cellular vulnerabilities to prevent or delay the onset of resistance.[23]
-
Understanding Resistance Mechanisms: Continuing to elucidate the diverse molecular mechanisms that drive resistance to the latest generation of ALK inhibitors to inform the development of next-generation therapeutic strategies.
By integrating in vitro potency data with a deep understanding of the underlying biology of ALK-driven cancers, the research community can continue to make significant strides in improving outcomes for patients with ALK-positive NSCLC.
References
-
Friboulet, L., et al. (2014). The ALK Inhibitor Ceritinib Overcomes Crizotinib Resistance in Non–Small Cell Lung Cancer. Cancer Discovery, 4(6), 662–673. [Link]
-
Kim, D. W., et al. (2014). Hypoxia induces resistance to ALK inhibitors in the H3122 non-small cell lung cancer cell line with an ALK rearrangement via epithelial-mesenchymal transition. Oncology Letters, 8(2), 813-818. [Link]
-
Royal Society of Chemistry. (2020). Determination of IC50 value of anticancer drug on cell by D2O- single cell Raman spectroscopy. Chemical Communications. [Link]
-
Katayama, R., et al. (2012). Mechanisms of Acquired Crizotinib Resistance in ALK-Rearranged Lung Cancers. Science Translational Medicine, 4(120), 120ra17. [Link]
-
Assay Genie. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Assay Genie. [Link]
-
Friboulet, L., et al. (2014). The ALK inhibitor ceritinib overcomes crizotinib resistance in non-small cell lung cancer. Cancer Discovery. [Link]
-
OncLive. (n.d.). ALK. OncLive. [Link]
-
ResearchGate. (2023). IC50 values of alectinib and crizotinib. ResearchGate. [Link]
-
ResearchGate. (2020). IC 50 values of alK inhibitors for the growth inhibition of Karpas299... ResearchGate. [Link]
-
Choi, Y. J., et al. (2011). Therapeutic strategies to overcome crizotinib resistance in non-small cell lung cancers harboring the fusion oncogene EML4-ALK. Proceedings of the National Academy of Sciences, 108(17), 7218-7223. [Link]
-
Tanizaki, J., et al. (2016). Elucidation of Resistance Mechanisms to Second-Generation ALK Inhibitors Alectinib and Ceritinib in Non–Small Cell Lung Cancer Cells. Molecular Cancer Therapeutics, 15(6), 1221-1231. [Link]
-
Yoda, S., et al. (2018). Sequential ALK Inhibitors Can Select for Lorlatinib-Resistant Compound ALK Mutations in ALK-Positive Lung Cancer. Cancer Discovery, 8(6), 714-729. [Link]
-
Spandidos Publications. (2018). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. Oncology Letters, 15(6), 9441-9447. [Link]
-
MDPI. (2025). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. International Journal of Molecular Sciences, 26(4), 2235. [Link]
-
Yoda, S., et al. (2018). Sequential ALK Inhibitors Can Select for Lorlatinib-Resistant Compound ALK Mutations in ALK-Positive Lung Cancer. Cancer Discovery. [Link]
-
Crinò, L., et al. (2017). Spotlight on ceritinib in the treatment of ALK+ NSCLC: design, development, and place in therapy. Drug Design, Development and Therapy, 11, 2045-2053. [Link]
-
Recondo, G., et al. (2020). Diverse resistance mechanisms to the third-generation ALK inhibitor lorlatinib in ALK-rearranged lung cancer. Clinical Cancer Research, 26(1), 242-255. [Link]
-
Ou, S. H. I., & Bartlett, C. H. (2016). Personalized Medicine Tackles Clinical Resistance: Alectinib in ALK-Positive Non–Small Cell Lung Cancer Progressing on First-Generation ALK Inhibitor. Clinical Cancer Research, 22(21), 5151-5153. [Link]
-
Gettinger, S. N., et al. (2016). The Potent ALK Inhibitor Brigatinib (AP26113) Overcomes Mechanisms of Resistance to First- and Second-Generation ALK Inhibitors in Preclinical Models. Clinical Cancer Research, 22(22), 5527-5538. [Link]
-
Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Creative Bioarray. [Link]
-
Gainor, J. F., et al. (2016). Molecular Mechanisms of Resistance to First- and Second-Generation ALK Inhibitors in ALK-Rearranged Lung Cancer. Cancer Discovery, 6(10), 1118-1133. [Link]
-
Addeo, R., et al. (2018). Targeting ALK-positive non-small-cell lung cancer–novel inhibitors beyond crizotinib. Tumori Journal, 104(5), 326-332. [Link]
-
ACS Publications. (2025). Determination of Half-Maximal Inhibitory Concentration (IC50) of Drugs Using Contrast Surface Plasmon Imaging on Gold-Coated Periodic Nanowires. Analytical Chemistry. [Link]
-
Kim, D. W., et al. (2014). Hypoxia induces resistance to ALK inhibitors in the H3122 non-small cell lung cancer cell line with an ALK rearrangement via epithelial-mesenchymal transition. Oncology Letters. [Link]
-
ACS Publications. (2016). Discovery of Brigatinib (AP26113), a Phosphine Oxide-Containing, Potent, Orally Active Inhibitor of Anaplastic Lymphoma Kinase. Journal of Medicinal Chemistry, 59(10), 4948-4964. [Link]
-
Wiley Online Library. (2017). ALK‐rearrangement in non‐small‐cell lung cancer (NSCLC). Thoracic Cancer, 8(4), 389-397. [Link]
-
Shaw, A. T., & Engelman, J. A. (2013). ALK Inhibitors in Non–Small Cell Lung Cancer: Crizotinib and Beyond. Clinical Advances in Hematology & Oncology, 11(7), 418-420. [Link]
-
AME Publishing Company. (2011). Clinical development and approval of second generation ALK inhibitors for ALK rearranged lung cancer. Annals of Translational Medicine, 3(1), 1. [Link]
-
Azure Biosystems. (2025). In-cell Western Assays for IC50 Determination. Azure Biosystems. [Link]
-
Zou, H. Y., et al. (2015). PF-06463922, an ALK/ROS1 inhibitor, overcomes resistance to 1st and 2nd generation ALK inhibitors in pre-clinical models. Cancer Cell, 28(1), 70-81. [Link]
-
Lin, J. J., et al. (2021). ALK-positive lung cancer: a moving target. Journal of Hematology & Oncology, 14(1), 1-17. [Link]
-
MDPI. (2025). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. International Journal of Molecular Sciences. [Link]
-
Gettinger, S. N., et al. (2016). The Potent ALK Inhibitor Brigatinib (AP26113) Overcomes Mechanisms of Resistance to First- and Second-Generation ALK Inhibitors in Preclinical Models. Clinical Cancer Research. [Link]
-
Ceccon, M., et al. (2019). Lorlatinib Treatment Elicits Multiple On- and Off-Target Mechanisms of Resistance in ALK-Driven Cancer. Cancer Research, 79(3), 605-619. [Link]
-
Choi, Y. J., et al. (2011). Therapeutic strategies to overcome crizotinib resistance in non-small cell lung cancers harboring the fusion oncogene EML4-ALK. Proceedings of the National Academy of Sciences. [Link]
-
Chiarle, R., et al. (2009). Inhibition of ALK Signaling for Cancer Therapy. Clinical Cancer Research, 15(18), 5609-5614. [Link]
-
Wang, Y., et al. (2018). Primary resistance to crizotinib treatment in a non-small cell lung cancer patient with an EML4-ALK rearrangement: a case report. OncoTargets and Therapy, 11, 2831-2835. [Link]
-
YouTube. (2018). How do ALK-inhibitors work in ALK-positive lung cancer?. YouTube. [Link]
Sources
- 1. biomarker.onclive.com [biomarker.onclive.com]
- 2. youtube.com [youtube.com]
- 3. abreathofhope.org [abreathofhope.org]
- 4. clyte.tech [clyte.tech]
- 5. azurebiosystems.com [azurebiosystems.com]
- 6. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of Acquired Crizotinib Resistance in ALK-Rearranged Lung Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Therapeutic strategies to overcome crizotinib resistance in non-small cell lung cancers harboring the fusion oncogene EML4-ALK - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Hypoxia induces resistance to ALK inhibitors in the H3122 non-small cell lung cancer cell line with an ALK rearrangement via epithelial-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. selleck.co.jp [selleck.co.jp]
- 15. Diverse resistance mechanisms to the third-generation ALK inhibitor lorlatinib in ALK-rearranged lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Sequential ALK Inhibitors Can Select for Lorlatinib-Resistant Compound ALK Mutations in ALK-Positive Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. cdn.amegroups.cn [cdn.amegroups.cn]
- 19. hematologyandoncology.net [hematologyandoncology.net]
- 20. oatext.com [oatext.com]
- 21. Molecular Mechanisms of Resistance to First- and Second-Generation ALK Inhibitors in ALK-Rearranged Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. creative-bioarray.com [creative-bioarray.com]
- 23. Elucidation of Resistance Mechanisms to Second-Generation ALK Inhibitors Alectinib and Ceritinib in Non–Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Final Frontier: A Comprehensive Guide to the Safe Disposal of 4-((1-Cyanocyclobutyl)amino)-2-fluoro-N-methylbenzamide
For the diligent researcher and drug development professional, the lifecycle of a novel chemical entity extends far beyond its synthesis and application. The final, and arguably most critical, phase is its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 4-((1-Cyanocyclobutyl)amino)-2-fluoro-N-methylbenzamide, ensuring the safety of personnel and the protection of our environment. This document is designed to be a self-validating system, where the logic behind each procedural step is clearly articulated, fostering a culture of safety and deep understanding within your laboratory.
Understanding the Hazard Profile: A Multifaceted Molecule
4-((1-Cyanocyclobutyl)amino)-2-fluoro-N-methylbenzamide is a complex molecule with several functional groups that dictate its hazard profile and inform our disposal strategy. A thorough understanding of its constituent parts is the bedrock of its safe handling.
| Functional Group | Associated Hazards | Disposal Considerations |
| Fluoroaromatic | Combustion can produce hazardous hydrogen fluoride (HF) gas, which is highly corrosive and toxic. Organofluorine compounds are known for their persistence in the environment. | High-temperature incineration with appropriate scrubbers is necessary to capture acidic gases. |
| Nitrile (Cyanide) | Can release toxic hydrogen cyanide (HCN) gas under acidic conditions. Nitriles are generally toxic. | Avoid mixing with acidic waste streams. Chemical treatment may be an option to hydrolyze the nitrile group. |
| Benzamide | Amides can undergo hydrolysis under acidic or basic conditions to form carboxylic acids and amines, which may have their own hazard profiles. | Hydrolysis can be a method of degradation, but the resulting products must be properly characterized and neutralized. |
The Material Safety Data Sheet (MSDS) for this compound indicates that it may cause respiratory irritation and is harmful if swallowed, necessitating the use of appropriate personal protective equipment (PPE) at all times.[1]
The Disposal Decision Workflow: A Step-by-Step Approach
The following workflow provides a logical pathway for the disposal of 4-((1-Cyanocyclobutyl)amino)-2-fluoro-N-methylbenzamide, from initial waste generation to final disposition.
Caption: Disposal Decision Workflow for 4-((1-Cyanocyclobutyl)amino)-2-fluoro-N-methylbenzamide.
Immediate Safety and Handling at the Point of Generation
Proper handling from the moment the material is designated as waste is crucial to prevent accidental exposure and environmental contamination.
Personal Protective Equipment (PPE)
Given the compound's potential for respiratory irritation and harm upon ingestion, the following PPE is mandatory when handling the waste[1]:
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Nitrile gloves. For extended contact, consider double-gloving.
-
Respiratory Protection: A NIOSH-approved respirator with organic vapor cartridges is recommended, especially if handling the solid form or creating aerosols.[1]
-
Protective Clothing: A standard laboratory coat.
Waste Segregation and Containerization
Causality: The principle of waste segregation is to prevent inadvertent and potentially hazardous chemical reactions.
-
Do not mix this waste with other chemical waste streams, particularly acidic solutions which could lead to the generation of hydrogen cyanide gas from the nitrile group.
-
Collect waste in a dedicated, properly labeled, and sealed container. The container should be made of a material compatible with the chemical (e.g., high-density polyethylene - HDPE).
-
If the waste is in a solution, the solvent must also be considered in the disposal plan.
Detailed Disposal Procedures
There are two primary avenues for the disposal of 4-((1-Cyanocyclobutyl)amino)-2-fluoro-N-methylbenzamide: utilizing a licensed hazardous waste disposal vendor (the recommended approach) or, for appropriately equipped laboratories, in-house chemical treatment.
Option 1: Licensed Hazardous Waste Disposal (Recommended)
This is the most straightforward and safest method, ensuring compliance with all federal, state, and local regulations.
Step-by-Step Protocol:
-
Engage a Vendor: Contact your institution's Environmental Health and Safety (EHS) office to identify and coordinate with a licensed hazardous waste disposal company.
-
Proper Labeling: Ensure the waste container is clearly labeled with the full chemical name: "4-((1-Cyanocyclobutyl)amino)-2-fluoro-N-methylbenzamide" and the appropriate hazard warnings (e.g., "Toxic," "Irritant").
-
Secure Storage: Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials.
-
Manifesting and Transport: The disposal vendor will provide a hazardous waste manifest, a document that tracks the waste from your laboratory to its final destination. Ensure all paperwork is completed accurately.
-
Final Disposition - High-Temperature Incineration: The most probable and effective disposal method for this compound is high-temperature incineration. The high temperatures are necessary to break the stable carbon-fluorine bond.[2] The incinerator must be equipped with flue gas scrubbers to neutralize the resulting hydrogen fluoride (HF) and other acidic gases.[1]
Option 2: In-House Chemical Treatment (For Advanced Laboratories Only)
This approach requires a high level of chemical expertise and appropriate engineering controls (i.e., a certified fume hood). The goal is to chemically modify the compound to reduce its toxicity before disposal. A potential method is alkaline hydrolysis.
Underlying Principle (Causality): Alkaline hydrolysis will target both the benzamide and the nitrile functional groups. The benzamide will hydrolyze to a carboxylate salt and an amine, while the nitrile will hydrolyze to a carboxylate and ammonia.[3][4] This process can render the molecule less toxic.
Step-by-Step Experimental Protocol:
-
Preparation: In a fume hood, prepare a dilute solution of sodium hydroxide (e.g., 2 M).
-
Reaction Setup: Place the waste 4-((1-Cyanocyclobutyl)amino)-2-fluoro-N-methylbenzamide (either solid or in a compatible organic solvent) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Hydrolysis: Slowly add the sodium hydroxide solution to the flask. Heat the mixture to reflux and maintain for several hours. The exact time will depend on the concentration and volume of the waste.
-
Monitoring: The reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) to ensure the complete disappearance of the starting material.
-
Neutralization: After the reaction is complete and has cooled to room temperature, carefully neutralize the resulting solution with a dilute acid (e.g., hydrochloric acid). Monitor the pH closely to ensure it is neutral (pH 7).
-
Final Disposal: The resulting neutralized aqueous solution may be suitable for disposal down the drain, depending on local regulations. It is imperative to consult with your institution's EHS office before any aqueous waste is discharged to the sanitary sewer.
Self-Validation: The success of this protocol is validated by the complete consumption of the starting material as confirmed by an appropriate analytical method. The final pH measurement confirms the safety of the neutralized solution for subsequent handling.
Spill Management: Preparedness is Key
In the event of a spill, immediate and correct action is vital to mitigate hazards.
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and increase ventilation.
-
Don Appropriate PPE: Before attempting to clean the spill, don the full PPE as described in section 3.1.
-
Containment: For a solid spill, carefully sweep up the material and place it in a sealed container for disposal. Avoid creating dust.[1] For a liquid spill, use an inert absorbent material (e.g., vermiculite, sand) to absorb the spill.
-
Decontamination: Clean the spill area with soap and water.
-
Waste Disposal: All materials used for spill cleanup (absorbent, contaminated gloves, etc.) must be disposed of as hazardous waste.
By adhering to these detailed procedures, researchers and drug development professionals can ensure the safe and compliant disposal of 4-((1-Cyanocyclobutyl)amino)-2-fluoro-N-methylbenzamide, upholding the highest standards of laboratory safety and environmental stewardship.
References
-
MSDS of 4-(1-Cyanocyclobutylamino)-2-fluoro-n-methylbenzamide. Available from: [Link]
- U.S. Environmental Protection Agency. (2020). Incineration to Manage PFAS Waste Streams. EPA/600/R-20/025.
-
Geocities.ws. Hydrolysis of Benzamide. Available from: [Link]
-
Chemistry LibreTexts. (2023). Chemical Properties of Amides- Hydrolysis. Available from: [Link]
-
University of Pennsylvania. Laboratory Chemical Waste Management Guidelines. Available from: [Link]
-
Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Available from: [Link]
-
U.S. Environmental Protection Agency. Steps in Complying with Regulations for Hazardous Waste. Available from: [Link]
Sources
A Comprehensive Guide to the Safe Handling of 4-((1-Cyanocyclobutyl)amino)-2-fluoro-N-methylbenzamide
This document provides essential safety protocols and logistical procedures for the handling and disposal of 4-((1-Cyanocyclobutyl)amino)-2-fluoro-N-methylbenzamide (CAS No. 915087-26-2). As a compound of interest in medicinal chemistry and drug development, its intricate molecular structure—featuring a fluorinated benzamide core and a cyanocyclobutyl group—necessitates a robust understanding of its potential hazards to ensure the safety of all laboratory personnel.[1] This guide is structured to provide not just procedural steps, but the scientific rationale behind them, fostering a culture of safety and excellence in the laboratory.
Hazard Identification and Risk Assessment
While specific toxicity data for 4-((1-Cyanocyclobutyl)amino)-2-fluoro-N-methylbenzamide is not extensively documented, a thorough risk assessment can be conducted by examining its structural components and related compounds.
-
Aromatic Amide Moiety: Benzamide derivatives can exhibit a range of biological activities and toxicities.
-
Cyano Group: The presence of a cyanocyclobutyl group introduces the potential for cyanide-related toxicity. Compounds containing a cyano (CN) group can release highly toxic hydrogen cyanide (HCN) gas upon contact with acids or moisture.[2][3] Inhalation of HCN can be fatal within minutes.[2]
-
Fluorinated Aromatic Ring: The fluorine atom can influence the compound's metabolic stability and lipophilicity, potentially affecting its pharmacokinetic and toxicological properties.[1]
-
Potential Hazards: Based on a related compound, 4-amino-2-fluoro-N-methylbenzamide, this chemical may be harmful if swallowed, cause an allergic skin reaction, and result in serious eye irritation.[4][5] The material safety data sheet (MSDS) for the title compound indicates it may cause respiratory irritation upon inhalation.[6]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial when handling this compound. The following table summarizes the minimum required PPE, with explanations rooted in preventing exposure to the specific hazards identified.
| Protection Area | Required PPE | Rationale and Best Practices |
| Respiratory | NIOSH-approved respirator with OV/AG/P99 (US) or ABEK-P2 (EU EN 143) cartridges.[6] | Protects against inhalation of the powdered compound and potential release of volatile hazardous substances. Ensure proper fit testing and cartridge replacement schedules. |
| Eye and Face | Chemical splash goggles and a face shield.[7] | Provides a barrier against splashes, which can cause serious eye irritation.[4][8] A face shield offers an additional layer of protection for the entire face. |
| Hand | Chemical-resistant gloves (e.g., nitrile or neoprene).[7] Consider double-gloving. | Prevents skin contact, which may cause allergic reactions.[4] Regularly inspect gloves for any signs of degradation or tears before and during use.[7] |
| Body | A lab coat, fully buttoned, with clothing that covers the legs and feet.[7] | Protects the skin from accidental spills and contamination.[8] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational plan is paramount to minimize exposure and prevent accidents. All work with this compound must be conducted within a certified chemical fume hood.[2][9]
3.1. Designated Work Area
-
Establish a clearly marked designated area for handling 4-((1-Cyanocyclobutyl)amino)-2-fluoro-N-methylbenzamide.[2][9]
-
Ensure the work area is equipped with an emergency eyewash station and safety shower that have been tested within the last month.[9]
-
Keep the designated area clean and free of clutter.
3.2. Weighing and Aliquoting
-
Preparation: Before handling, ensure all necessary PPE is correctly worn.
-
Containment: Conduct all weighing and aliquoting activities within a chemical fume hood to control dust and vapors.[2]
-
Static Control: Use an anti-static gun if the powder is prone to static, to prevent dispersal.[3]
-
Transfer: Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid material. Avoid creating dust.[4][6]
-
Sealing: Immediately and securely seal all containers after use.
3.3. Solution Preparation and Use
-
Solvent Selection: Choose an appropriate solvent based on your experimental protocol.
-
Dissolution: Add the solvent to the weighed compound slowly and carefully within the fume hood.
-
Mixing: Use a magnetic stirrer or gentle agitation to dissolve the compound. Avoid splashing.
-
Reaction Setup: If the compound is to be used in a reaction, ensure the apparatus is set up correctly within the fume hood. Protect vacuum lines and pumps with appropriate filters or scrubbers.[3]
Spill Management and Emergency Procedures
4.1. Minor Spills (Solid)
-
Evacuate: Alert others in the immediate area.
-
Contain: Without creating dust, gently cover the spill with an absorbent material.
-
Clean-up: Carefully sweep the material into a suitable, closed container for disposal.[6] Do not use a vacuum cleaner unless it is specifically designed for hazardous dust.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
4.2. First Aid
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[6]
-
Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention.[4][6]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes. Seek immediate medical attention.[4][6]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[6]
Disposal Plan: Ensuring Environmental and Personal Safety
Improper disposal of this compound and its containers can pose a significant risk.
5.1. Waste Collection
-
All solid waste, including contaminated PPE, weighing paper, and absorbent materials, should be collected in a clearly labeled, sealed, and suitable container.[6]
-
Liquid waste containing the compound should be collected in a separate, labeled, and sealed container.
5.2. Disposal Method
-
Dispose of all waste through a licensed chemical destruction facility.[4]
-
Controlled incineration with flue gas scrubbing is a potential disposal method.[4]
-
Do not allow the product or its waste to enter drains or sewer systems.[4][6]
5.3. Container Disposal
-
Empty containers should be triple-rinsed (or equivalent) with an appropriate solvent.[4] The rinsate should be collected as hazardous waste.
-
Puncture the container to prevent reuse before disposing of it in a sanitary landfill or through a licensed disposal service.[4]
By adhering to these detailed procedures, researchers can confidently and safely handle 4-((1-Cyanocyclobutyl)amino)-2-fluoro-N-methylbenzamide, ensuring both personal safety and the integrity of their research.
References
- MSDS of 4-(1-Cyanocyclobutylamino)-2-fluoro-n-methylbenzamide. (n.d.).
- Chemical Safety Data Sheet MSDS / SDS - 4-amino-2-fluoro-N-methylbenzamide - ChemicalBook. (2025, September 27).
- 4-AMINO-2-FLUORO-N-METHYLBENZAMIDE SDS, 915087-25-1 Safety Data Sheets. (n.d.).
- Personal Protective Equipment for Chemical Handling. (2026, January 12). Safely.io.
- 4-[(1-Cyanocyclobutyl)amino]-2-fluoro-N-methylbenzamide. (n.d.). CymitQuimica.
- 4-((1-Cyanocyclobutyl)amino)-2-fluoro-N-methylbenzamide. (n.d.). Pharmaffiliates.
- Synthesis of benzamides through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation. (2018, September 10). ResearchGate.
- Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of cyanide compounds. (2018, June 20).
- Chemical Safety: Personal Protective Equipment. (n.d.).
- WO2003106440A2 - Process for the synthesis of a benzamide derivative - Google Patents. (n.d.).
- Lab Safety Guideline: Cyanide. (n.d.). Harvard University Environmental Health & Safety.
- Laboratory Use of Cyanide Salts Safety Guidelines. (2015, February 25). MIT Environmental Health & Safety.
- Personal Protective Equipment (PPE). (n.d.). CHEMM.
- Cyanide Salts - Environmental Health and Safety. (n.d.). Dartmouth College.
- Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. (2024, April 4). National Institutes of Health.
- Examples of PPE for Various Dangerous Goods Classes. (2025, July 2). Storemasta Blog.
- Benzamide Preparation from Benzoic Acid. (2018, June 3). YouTube.
- Information on Cyanide Compounds. (n.d.). Stanford Environmental Health & Safety.
- Recommended PPE to handle chemicals. (n.d.). Bernardo Ecenarro - BESA.
- Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (2015, August 6).
- 4-Amino-2-fluoro-N-methylbenzamide | C8H9FN2O | CID 44139521. (n.d.). PubChem.
- 4-((1-Cyanocyclobutyl)amino)-2-fluoro-N-methylbenzamide. (n.d.). Aaron Chemicals.
Sources
- 1. CAS 915087-26-2: 4-[(1-Cyanocyclobutyl)amino]-2-fluoro-N-m… [cymitquimica.com]
- 2. lsuhsc.edu [lsuhsc.edu]
- 3. ehs.dartmouth.edu [ehs.dartmouth.edu]
- 4. chemicalbook.com [chemicalbook.com]
- 5. 4-Amino-2-fluoro-N-methylbenzamide | C8H9FN2O | CID 44139521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. capotchem.cn [capotchem.cn]
- 7. ehs-apps.mit.edu [ehs-apps.mit.edu]
- 8. safelyio.com [safelyio.com]
- 9. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
